Product packaging for 5-Fluoro-2-methoxypyridine(Cat. No.:CAS No. 51173-04-7)

5-Fluoro-2-methoxypyridine

Cat. No.: B1304894
CAS No.: 51173-04-7
M. Wt: 127.12 g/mol
InChI Key: GYGABXVZIHADCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Fluoro-2-methoxypyridine (CAS 51173-04-7) is a fluorine- and oxygen-substituted pyridine derivative of high interest in chemical synthesis and materials science research. This compound, with a molecular formula of C6H6FNO and a molecular weight of 127.12 g/mol, serves as a versatile scaffold and key intermediate in the development of novel active molecules . The structure features a methoxy group at the 2-position and a fluorine atom at the 5-position of the pyridine ring, which can be leveraged for further functionalization, making it a valuable precursor in pharmaceutical and agrochemical research. Researchers utilize this building block to create more complex structures through various cross-coupling and substitution reactions. This product is classified as a flammable liquid (UN 1993, PG III) and requires careful handling. It is recommended to store under an inert atmosphere at room temperature . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6FNO B1304894 5-Fluoro-2-methoxypyridine CAS No. 51173-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-fluoro-2-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO/c1-9-6-3-2-5(7)4-8-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYGABXVZIHADCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10382485
Record name 5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51173-04-7
Record name 5-fluoro-2-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10382485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Fluoro-2-methoxypyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical and Physical Properties of 2-Methoxy-5-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methoxy-5-fluoropyridine is a key heterocyclic building block in medicinal chemistry, playing a crucial role as an intermediate in the synthesis of various pharmaceutical compounds, most notably in the development of targeted cancer therapies. Its specific arrangement of a methoxy group and a fluorine atom on the pyridine ring imparts unique electronic properties and reactivity, making it a valuable synthon for drug discovery. This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Methoxy-5-fluoropyridine, detailed experimental protocols for its synthesis and analysis, and its application in the synthesis of kinase inhibitors.

Chemical and Physical Properties

Tabulated Physical and Chemical Data

The following tables summarize the key physical and chemical properties of 2-Methoxy-5-fluoropyridine.

Identifier Value Source
IUPAC Name 2-Methoxy-5-fluoropyridineN/A
CAS Number 51173-04-7[2]
Molecular Formula C₆H₆FNO[2]
Molecular Weight 127.12 g/mol [2]
Appearance Colorless to light yellow liquid[1]
Property Value Notes Source
Boiling Point 144.8 ± 20.0 °CPredicted[2]
Density 1.146 ± 0.06 g/cm³Predicted[2]
pKa 0.98 ± 0.10Predicted[1]
Solubility Good solubility in organic solvents, limited in water.QualitativeN/A
Storage Inert atmosphere, store in freezer under -20°C.[1]

Note: Many of the physical properties are predicted values and should be considered as estimates. Experimental verification is recommended.

Experimental Protocols

Synthesis of 2-Methoxy-5-fluoropyridine

A common synthetic route to 2-Methoxy-5-fluoropyridine involves a diazotization reaction of 2-methoxy-5-aminopyridine, followed by a fluorination reaction.[3] The following is a representative experimental protocol based on this approach.

Materials:

  • 2-Methoxy-5-aminopyridine

  • Hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Diazotization: Dissolve 2-methoxy-5-aminopyridine in a solution of hydrochloric acid and water, and cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • Fluorination: To the cold diazonium salt solution, slowly add tetrafluoroboric acid.

  • Allow the reaction mixture to warm to room temperature and then gently heat to 35-45 °C until nitrogen evolution ceases.

  • Work-up and Purification: Cool the reaction mixture and neutralize it with a sodium hydroxide solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-Methoxy-5-fluoropyridine.

G cluster_synthesis Synthesis Workflow Start Start Diazotization Diazotization Start->Diazotization 2-methoxy-5-aminopyridine, HCl, NaNO2 Fluorination Fluorination Diazotization->Fluorination Diazonium Salt Workup Workup Fluorination->Workup Crude Product Purification Purification Workup->Purification Neutralization & Extraction End End Purification->End Vacuum Distillation

A simplified workflow for the synthesis of 2-Methoxy-5-Fluoropyridine.
Spectroscopic Analysis

The structure and purity of 2-Methoxy-5-fluoropyridine can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons on the pyridine ring and the three protons of the methoxy group. The fluorine atom will cause splitting of the adjacent proton signals.

    • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the six carbon atoms in the molecule. The carbon attached to the fluorine will show a large coupling constant.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl group, C-O stretching of the methoxy group, and C-F stretching.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 127.12).

Role in Drug Development: An Intermediate for Kinase Inhibitors

2-Methoxy-5-fluoropyridine is not known to be directly involved in biological signaling pathways. Instead, its significance in drug development lies in its role as a crucial intermediate for the synthesis of complex, biologically active molecules.[2] A prominent example is its use in the synthesis of Larotrectinib , a potent and selective inhibitor of tropomyosin receptor kinases (TRK).[2][4]

NTRK gene fusions are oncogenic drivers in a variety of solid tumors.[4] The resulting TRK fusion proteins are constitutively active, leading to uncontrolled cell proliferation and tumor growth.[4] Larotrectinib functions by blocking the ATP-binding site of the TRK proteins, thereby inhibiting their kinase activity and downstream signaling pathways.[4]

The synthesis of Larotrectinib and other similar kinase inhibitors often involves the coupling of the 2-methoxy-5-fluoropyridine moiety with other complex chemical fragments. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the final drug molecule.

G cluster_drug_synthesis Role in Kinase Inhibitor Synthesis 2-Methoxy-5-Fluoropyridine 2-Methoxy-5-Fluoropyridine Chemical_Synthesis Multi-step Chemical Synthesis 2-Methoxy-5-Fluoropyridine->Chemical_Synthesis Other_Reagents Other Reagents & Building Blocks Other_Reagents->Chemical_Synthesis Kinase_Inhibitor Kinase Inhibitor (e.g., Larotrectinib) Chemical_Synthesis->Kinase_Inhibitor

Logical relationship of 2-Methoxy-5-Fluoropyridine in drug synthesis.

G cluster_pathway Simplified TRK Signaling Pathway Inhibition TRK_Fusion_Protein TRK Fusion Protein (Constitutively Active) Downstream_Signaling Downstream Signaling (e.g., MAPK, PI3K) TRK_Fusion_Protein->Downstream_Signaling Activation Cell_Proliferation Uncontrolled Cell Proliferation & Survival Downstream_Signaling->Cell_Proliferation Kinase_Inhibitor Kinase Inhibitor (e.g., Larotrectinib) Kinase_Inhibitor->TRK_Fusion_Protein Inhibition

Simplified signaling pathway inhibited by drugs derived from 2-Methoxy-5-Fluoropyridine.

Safety and Handling

2-Methoxy-5-fluoropyridine is classified as a flammable liquid and an irritant.[1] Appropriate safety precautions should be taken during its handling and storage.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin and eyes. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term storage, an inert atmosphere and freezing temperatures (-20°C) are recommended.[1]

Conclusion

2-Methoxy-5-fluoropyridine is a valuable and versatile building block for the pharmaceutical industry. Its well-defined chemical and physical properties, coupled with established synthetic routes, make it an important intermediate for the development of innovative therapeutics, particularly in the field of oncology. A thorough understanding of its characteristics, handling requirements, and role in the synthesis of complex drug molecules is essential for researchers and drug development professionals.

References

A Technical Guide to the Spectroscopic Analysis of 5-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridine is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to the prevalence of the fluorinated pyridine motif in bioactive molecules.[1] The fluorine substituent can significantly influence the pharmacokinetic and physicochemical properties of a compound, making its unambiguous characterization essential.[1] This technical guide provides a summary of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from established principles of spectroscopy and analysis of similar chemical structures.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~8.05d~3.01HH-6
~7.45dd~9.0, 3.01HH-4
~6.80dd~9.0, 4.01HH-3
~3.90s-3H-OCH₃

Note: The chemical shifts and coupling constants are estimates. The multiplicity of H-6 is a doublet due to coupling with H-4. H-4 shows doublet of doublets splitting due to coupling with H-3 and H-6. H-3 also appears as a doublet of doublets from coupling to H-4 and the fluorine at position 5.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~163.5 (d, J ≈ 235 Hz)C-5
~159.0C-2
~140.0 (d, J ≈ 25 Hz)C-6
~125.0 (d, J ≈ 20 Hz)C-4
~110.0 (d, J ≈ 5 Hz)C-3
~53.0-OCH₃

Note: The chemical shifts are approximate. Carbons in proximity to the fluorine atom are expected to exhibit coupling, resulting in doublets with characteristic C-F coupling constants.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
2950-2850MediumAliphatic C-H stretch (-OCH₃)
1600-1450StrongAromatic C=C and C=N stretching
1300-1200StrongC-O-C asymmetric stretch
1200-1000StrongC-F stretch
1050-1000MediumC-O-C symmetric stretch
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative Intensity (%)Assignment
127100[M]⁺ (Molecular Ion)
112Moderate[M - CH₃]⁺
98Moderate[M - CHO]⁺
84Moderate[M - CH₃ - CO]⁺

Note: The fragmentation pattern is a prediction. The molecular ion peak is expected to be prominent. The relative intensities are estimates.

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 or 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation: Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.[1]

  • Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity and resolution.

    • Tune and match the probe for the desired nucleus (¹H or ¹³C).

    • Acquire the ¹H spectrum using a standard single-pulse experiment.

    • Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

  • Data Processing:

    • Apply Fourier transformation to the raw data.

    • Perform phase and baseline corrections.

    • Calibrate the chemical shifts using the residual solvent peak (e.g., CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: An FT-IR spectrometer.

Procedure (Thin Film Method for Solids):

  • Sample Preparation: Dissolve a small amount (a few milligrams) of this compound in a volatile solvent like dichloromethane or acetone.[3]

  • Film Deposition: Place a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr). Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[3]

  • Data Acquisition:

    • Place the salt plate in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty spectrometer.

    • Acquire the infrared spectrum of the sample.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and obtain information about the fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile compound like this compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (the molecular ion).[4]

  • Fragmentation: The high energy of the ionization process causes the molecular ion to fragment into smaller, charged species.[4]

  • Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.

  • Detection: A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation: The resulting data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Pure Compound Dissolution Dissolution in Deuterated Solvent Sample->Dissolution for Thin_Film Thin Film Preparation Sample->Thin_Film for MS_Acq Mass Spectrometer Sample->MS_Acq Filtration Filtration Dissolution->Filtration for NMR NMR_Acq NMR Spectrometer Filtration->NMR_Acq IR_Acq FT-IR Spectrometer Thin_Film->IR_Acq Processing Fourier Transform, Phasing, Baseline Correction NMR_Acq->Processing IR_Acq->Processing MS_Acq->Processing Analysis Spectral Interpretation Processing->Analysis Structure Structure Elucidation Analysis->Structure Spectroscopic_Data_Integration cluster_techniques Spectroscopic Techniques cluster_information Information Obtained NMR NMR (¹H, ¹³C) NMR_info Carbon-Hydrogen Framework NMR->NMR_info IR IR IR_info Functional Groups IR->IR_info MS MS MS_info Molecular Weight & Fragmentation MS->MS_info Structure Molecular Structure NMR_info->Structure IR_info->Structure MS_info->Structure

References

Molecular structure and weight of 5-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of 5-Fluoro-2-methoxypyridine. It includes detailed experimental protocols for its synthesis and characterization, alongside a summary of its key quantitative data.

Molecular Structure and Properties

This compound is a substituted pyridine derivative with the molecular formula C₆H₆FNO.[1] It is characterized by a pyridine ring functionalized with a fluorine atom at the 5-position and a methoxy group at the 2-position.[1] This substitution pattern imparts specific electronic properties to the molecule, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.[1] The fluorine atom can enhance metabolic stability and lipophilicity, while the methoxy group can influence the reactivity of the pyridine ring.[1]

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₆FNO[1]
Molecular Weight 127.12 g/mol
Appearance White crystalline powder[1]
Boiling Point ~144.8 °C at 760 mmHg[1]
Density ~1.146 g/cm³[1]
CAS Number 51173-04-7[1]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of 2-methoxy-5-aminopyridine followed by a fluorination reaction.[2]

Materials:

  • 2-methoxy-5-aminopyridine

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium nitrite (NaNO₂)

  • Tetrafluoroboric acid (HBF₄) or another fluorinating agent

  • Appropriate solvents (e.g., water, organic solvents for extraction)

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • Dissolve 2-methoxy-5-aminopyridine in an acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.[2]

  • Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature between 0-5 °C to form the diazonium salt intermediate.[2]

  • To the diazonium salt solution, add the fluorinating agent (e.g., tetrafluoroboric acid) at low temperature.[2]

  • Allow the reaction mixture to warm to room temperature and then gently heat to 35-45 °C to complete the fluorination.[2]

  • After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Characterization Protocols

Objective: To confirm the molecular structure of this compound by analyzing the chemical shifts and coupling constants of the hydrogen (¹H) and carbon (¹³C) nuclei.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.

  • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

  • Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.

  • Reference the spectrum to the solvent peak of CDCl₃ at 77.16 ppm.

Objective: To determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

Instrumentation: Mass spectrometer with Electron Ionization (EI) source.

Sample Introduction:

  • Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

Data Acquisition:

  • Ionize the sample using a standard electron energy of 70 eV.

  • Scan a mass range of approximately m/z 30-200.

  • The molecular ion peak (M⁺) is expected at m/z 127.

Visualizations

Molecular Structure

molecular_structure C1 C C2 C C1->C2 O1 O C1->O1 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 F1 F C4->F1 N1 N C5->N1 N1->C1 C6 CH3 O1->C6

Caption: Molecular structure of this compound.

Synthetic Workflow

synthesis_workflow start 2-methoxy-5-aminopyridine diazotization Diazotization (NaNO2, HCl, 0-5°C) start->diazotization intermediate Diazonium Salt Intermediate diazotization->intermediate fluorination Fluorination (HBF4, 35-45°C) intermediate->fluorination product This compound fluorination->product purification Purification (Distillation/Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

References

The Strategic Imperative of Fluorine: An In-depth Technical Guide to its Electronic Effects on the Pyridine Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine into the pyridine ring is a pivotal strategy in modern medicinal chemistry, exerting profound electronic effects that significantly alter the molecule's physicochemical properties and reactivity. This guide provides a comprehensive analysis of these effects, offering a valuable resource for researchers in drug discovery and development. We delve into the modulation of basicity (pKa), the characteristic signatures in Nuclear Magnetic Resonance (NMR) spectroscopy, and the enhanced reactivity in nucleophilic aromatic substitution (SNAr) reactions. Quantitative data is presented in structured tables for comparative analysis. Detailed experimental protocols for key synthetic and analytical procedures are provided, alongside illustrative diagrams generated using Graphviz to clarify reaction mechanisms and workflows.

Introduction: The Unique Influence of Fluorine

Fluorine's high electronegativity, small van der Waals radius, and the strength of the C-F bond make it a unique tool for tuning the properties of bioactive molecules.[1] When incorporated into the pyridine ring, an already electron-deficient heterocycle, fluorine's strong inductive electron-withdrawing effect dominates. This effect is most pronounced at the positions ortho and para to the fluorine atom. While fluorine possesses lone pairs that could participate in resonance donation, its inductive effect is overwhelmingly stronger, leading to a net electron withdrawal from the ring system. This fundamental electronic perturbation has significant consequences for the molecule's pKa, its interaction with magnetic fields in NMR spectroscopy, and its susceptibility to nucleophilic attack.

Modulation of Basicity (pKa)

The strong electron-withdrawing nature of fluorine significantly reduces the electron density on the pyridine nitrogen, thereby decreasing its basicity and lowering its pKa.[2] This modulation is critical in drug design, as it can improve oral bioavailability and alter the ionization state of a drug at physiological pH.[2]

Table 1: Comparison of pKa Values for Pyridine and its Monofluorinated Derivatives

CompoundpKa
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97[3]
4-Fluoropyridine1.95
Note: Data compiled from various sources.[2][3] The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen.

Spectroscopic Signatures: 1H, 13C, and 19F NMR

NMR spectroscopy is an indispensable tool for the characterization of fluorinated pyridines. The presence of fluorine leaves a distinct footprint in 1H, 13C, and 19F NMR spectra.

  • 1H NMR: Protons on the fluorinated pyridine ring exhibit complex splitting patterns due to coupling with the 19F nucleus (nJHF). The magnitude of this coupling constant decreases with the number of bonds separating the proton and fluorine atoms.

  • 13C NMR: The carbon atom directly bonded to fluorine shows a large one-bond coupling constant (1JCF), which is a key diagnostic feature.[4] Other carbons in the ring also exhibit smaller C-F coupling constants.

  • 19F NMR: 19F NMR is highly sensitive to the electronic environment of the fluorine atom.[4] The chemical shift provides valuable information about the position of fluorine on the pyridine ring.

Table 2: Representative NMR Data for Monofluoropyridines

Compound19F Chemical Shift (ppm, relative to CFCl3)
2-FluoropyridineVaries by solvent and reference[5]
3-FluoropyridineVaries by solvent and reference[6]

Note: 19F chemical shifts are highly dependent on the solvent, concentration, and reference standard used.[7][8] The provided links offer access to spectral data under specific conditions.

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Fluoropyridines, particularly those with fluorine at the 2- and 4-positions, exhibit significantly enhanced reactivity towards nucleophiles in SNAr reactions.[9] This heightened reactivity is a direct consequence of fluorine's strong electron-withdrawing ability, which stabilizes the negatively charged Meisenheimer intermediate formed during the reaction.[9] Paradoxically, while the C-F bond is the strongest single bond to carbon, fluoride is an excellent leaving group in these reactions because the rate-determining step is the initial nucleophilic attack.[9]

The reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[9][10][11] This allows for the use of milder reaction conditions, which is advantageous when working with complex molecules bearing sensitive functional groups.[9][10]

General Mechanism of SNAr on 2-Fluoropyridine

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

Caption: General mechanism of SNAr on 2-fluoropyridine.

Experimental Protocols

Synthesis of 4-Fluoropyridine via the Balz-Schiemann Reaction

This protocol is adapted from a detailed experimental procedure.[12]

  • Preparation of Tetrafluoroboric Acid Solution: In a suitable vessel, cool a 48% aqueous solution of tetrafluoroboric acid.

  • Diazotization: To the cooled tetrafluoroboric acid, add 4-aminopyridine. Heat gently to dissolve, then cool in an ice-water bath until fine crystals of 4-pyridylammonium tetrafluoroborate appear. Slowly add a solution of sodium nitrite while maintaining the temperature between 5-9 °C.

  • Decomposition: After the addition of sodium nitrite is complete, stir the reaction mixture for an additional 30 minutes at 5-10 °C, then allow it to warm to room temperature.

  • Work-up: Slowly add the reaction mixture to a solution of sodium bicarbonate. The product, 4-fluoropyridine, can be isolated by extraction with a suitable organic solvent. Due to the potential for polymerization, a modified extraction process involving decantation may be necessary.[12]

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile

This protocol is a general guide for the reaction of a fluoropyridine with an amine nucleophile.[9]

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suitable base (e.g., K₃PO₄, 1.5 equivalents).

  • Addition of Reagents: Add the fluoropyridine (1.0 equivalent) and the amine nucleophile (e.g., morpholine, 1.2 equivalents).

  • Solvent: Add an anhydrous solvent (e.g., tert-amyl alcohol) to achieve a suitable concentration (e.g., 0.2 M).

  • Reaction Conditions: Stir the reaction mixture and heat to an appropriate temperature (e.g., 110 °C). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over a suitable drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography.

SNAr_Workflow start Start: Dry Flask under N₂ add_reagents Add Base, Fluoropyridine, and Nucleophile start->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent heat Heat to Reaction Temperature (e.g., 110 °C) add_solvent->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup Cool, Dilute, and Extract monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify product Isolated Product purify->product

Caption: Typical experimental workflow for SNAr reactions.

Conclusion

The strategic placement of fluorine on the pyridine ring offers a powerful and versatile tool for medicinal chemists to fine-tune the electronic properties of drug candidates. The predictable effects on pKa, the distinct spectroscopic handles for characterization, and the significantly enhanced reactivity in SNAr reactions underscore the importance of fluorinated pyridines in modern drug discovery. The data and protocols presented in this guide serve as a practical resource for researchers to leverage these electronic effects in the design and synthesis of novel therapeutics.

References

An In-Depth Technical Guide to the Reactivity and Stability of 5-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridine is a key heterocyclic building block in modern medicinal chemistry and drug development. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine core, govern its reactivity and stability, making it a versatile scaffold for the synthesis of complex molecular architectures.[1] The strategic incorporation of a fluorine atom can significantly enhance the metabolic stability and lipophilicity of drug candidates, while the methoxy group provides a handle for further functionalization.[1] This technical guide provides a comprehensive overview of the reactivity and stability of this compound, presenting key data, experimental protocols, and mechanistic insights to aid researchers in its effective utilization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 51173-04-7[1]
Molecular Formula C₆H₆FNO[2]
Molecular Weight 127.12 g/mol [2]
Appearance White crystalline powder[1]
Boiling Point ~144.8 °C at 760 mmHg[1]
Density ~1.146 g/cm³[1]

Reactivity Profile

The reactivity of this compound is dictated by the electronic nature of the substituted pyridine ring. The pyridine nitrogen and the fluorine atom are electron-withdrawing, rendering the ring electron-deficient and susceptible to nucleophilic attack. Conversely, the methoxy group is electron-donating, influencing the regioselectivity of electrophilic substitution reactions.

Electrophilic Aromatic Substitution

The electron-donating methoxy group at the 2-position directs electrophiles primarily to the 3-position. The electron-withdrawing nature of the pyridine ring and the fluorine atom generally deactivates the ring towards electrophilic aromatic substitution compared to benzene.

Bromination:

A common electrophilic substitution reaction is bromination. For the closely related 2-methoxy-5-fluoropyridine, bromination with N-bromosuccinimide (NBS) in anhydrous tetrahydrofuran at elevated temperatures affords 3-bromo-5-fluoro-2-methoxypyridine in good yields.[3]

Nitration:

Nucleophilic Aromatic Substitution

The electron-deficient nature of the pyridine ring, enhanced by the fluorine atom, makes this compound a substrate for nucleophilic aromatic substitution (SNA_r). The relative reactivity of leaving groups in SNA_r reactions on pyridines can be complex, but generally, halogens at the 2- and 4-positions are more readily displaced.

Metal-Catalyzed Cross-Coupling Reactions

Halogenated derivatives of this compound are valuable substrates for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling:

While specific examples for this compound are not detailed in the provided results, general protocols for the Suzuki-Miyaura coupling of similar chloro- and bromo-pyridines are available. These reactions typically employ a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., SPhos, XPhos), and a base (e.g., K₃PO₄, Cs₂CO₃) in a suitable solvent system like dioxane/water or toluene.[5][6] The reactivity of the halide follows the general trend I > Br > Cl.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination allows for the formation of C-N bonds. General protocols for the amination of related bromopyrimidines suggest that a palladium catalyst, a suitable phosphine ligand, and a base are required.[3][7] The choice of ligand and base is crucial for achieving high yields and can depend on the nature of the amine.

Directed ortho-Metalation (DoM)

The methoxy group at the 2-position can act as a directing group for ortho-lithiation. Treatment of methoxypyridines with strong bases like n-butyllithium or lithium diisopropylamide (LDA) can lead to deprotonation at the adjacent 3-position, creating a nucleophilic center that can be trapped with various electrophiles.[8][9][10] This provides a powerful method for the regioselective functionalization of the pyridine ring.

Directed_ortho_Metalation cluster_0 Directed ortho-Metalation of this compound Start This compound Intermediate 3-Lithio-5-fluoro-2-methoxypyridine Start->Intermediate Strong Base (e.g., n-BuLi, LDA) Product 3-Substituted-5-fluoro-2-methoxypyridine Intermediate->Product Electrophile (E+)

Directed ortho-Metalation of this compound.

Cleavage of the Methoxy Group

The 2-methoxy group can be cleaved to the corresponding 2-hydroxypyridine. This is typically achieved by treatment with strong acids such as hydrochloric acid at elevated temperatures.[11]

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in synthetic transformations.

Thermal Stability

While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not available in the provided search results, thermal analysis of related pyridine derivatives indicates that decomposition temperatures can vary significantly based on the substitution pattern.[7][12][13] As a general precaution, fluorinated organic compounds should be handled with care at elevated temperatures.

Hydrolytic Stability

The methoxy group of this compound can undergo hydrolysis under acidic conditions to form 5-fluoro-2-hydroxypyridine.[11] The rate of this hydrolysis is expected to be pH-dependent, with faster rates at lower pH.[14] Detailed kinetic studies to establish a pH-rate profile have not been found.

Photostability

Fluorinated aromatic compounds can be susceptible to photodegradation.[15][16] The C-F bond on the pyridine ring may undergo photolytic cleavage, potentially leading to the formation of fluoride ions and other degradation products. The quantum yield of photodegradation, a measure of the efficiency of this process, has not been reported for this compound.[17][18][19][20] Studies on other fluorinated pharmaceuticals suggest that the stability of the C-F bond can be influenced by the presence of other functional groups and the reaction conditions.[15][21]

Experimental Protocols

Synthesis of 3-Bromo-5-fluoro-2-methoxypyridine via Electrophilic Bromination[3]

Materials:

  • 2-Methoxy-5-fluoropyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a dried reaction flask under a nitrogen atmosphere, dissolve 2-methoxy-5-fluoropyridine in anhydrous THF.

  • Add N-bromosuccinimide (NBS) to the solution.

  • Heat the reaction mixture to 70 °C and stir for several hours (typically 5 hours).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by a suitable method (e.g., column chromatography) to yield 3-bromo-5-fluoro-2-methoxypyridine.

Electrophilic_Bromination_Workflow cluster_workflow Workflow for Electrophilic Bromination Reactants Dissolve 2-methoxy-5-fluoropyridine and NBS in anhydrous THF Reaction Heat to 70°C and stir Reactants->Reaction Monitoring Monitor reaction progress (TLC, GC-MS) Reaction->Monitoring Workup Cool, filter, and concentrate Monitoring->Workup Purification Purify by column chromatography Workup->Purification Product 3-Bromo-5-fluoro-2-methoxypyridine Purification->Product

Workflow for the electrophilic bromination of 2-methoxy-5-fluoropyridine.

General Protocol for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative (Adapted from[5][6])

Materials:

  • Halogenated this compound (e.g., 3-bromo-5-fluoro-2-methoxypyridine)

  • Arylboronic acid or ester

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄, Cs₂CO₃)

  • Degassed solvent (e.g., 1,4-dioxane/water, toluene)

Procedure:

  • In an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the halogenated this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), the palladium catalyst (e.g., 2 mol%), the phosphine ligand (e.g., 4 mol%), and the base (e.g., 2.0 equiv).

  • Add the degassed solvent.

  • Seal the vial and heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Safety and Handling

This compound and its derivatives should be handled with appropriate safety precautions in a well-ventilated area, preferably in a fume hood.[15][16][22] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] Avoid inhalation of dust or vapors and contact with skin and eyes.[5] Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[15] In case of fire, use carbon dioxide, dry chemical powder, or alcohol-resistant foam.[15] Thermal decomposition may produce hazardous substances such as carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen fluoride.[15]

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of biologically active molecules. Its reactivity is characterized by a propensity for electrophilic substitution at the 3-position, susceptibility to nucleophilic aromatic substitution, and utility in palladium-catalyzed cross-coupling reactions. While generally stable under standard conditions, it can undergo hydrolysis under acidic conditions and may be sensitive to heat and light. A thorough understanding of its reactivity and stability profile, as outlined in this guide, is essential for its successful application in research and development. Further quantitative studies on its reaction kinetics and stability would be beneficial for process optimization and safety assessment.

References

The Strategic Imperative of Fluorine in Pyridine-Based Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into pyridine-based scaffolds has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive technical overview of the multifaceted roles of fluorine substitution in pyridine drug discovery, offering insights into its impact on key pharmaceutical parameters, detailed experimental methodologies, and a visual representation of relevant biological pathways and discovery workflows.

The Impact of Fluorine Substitution on Physicochemical and Pharmacokinetic Properties

The introduction of fluorine atoms into the pyridine ring can induce significant changes in a molecule's electronic and steric properties, leading to improvements in metabolic stability, binding affinity, acidity (pKa), and bioavailability. These modifications are critical for transforming a promising lead compound into a viable drug candidate.

Modulation of Basicity (pKa)

Fluorine's high electronegativity exerts a strong electron-withdrawing effect, which can significantly lower the pKa of the pyridine nitrogen. This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease unwanted interactions with acidic organelles, reduce off-target effects, and improve oral bioavailability by modulating the ionization state of the drug at physiological pH.

CompoundpKa[1]
Pyridine5.25
2-Fluoropyridine-0.44
3-Fluoropyridine2.97
4-Fluoropyridine1.95

Note: The pKa of 2-Fluoropyridine is notably lower due to the proximity of the fluorine atom to the nitrogen.

Enhancement of Metabolic Stability

One of the most significant advantages of fluorine substitution is the blockage of metabolically susceptible C-H bonds, thereby preventing oxidation by cytochrome P450 (CYP) enzymes. This "metabolic blocking" effect can dramatically increase a drug's half-life and oral bioavailability.

Compound PairNon-fluorinated Analogue (t½, min)Fluorinated Analogue (t½, min)Fold Improvement
Example 115906
Example 2< 545> 9
Example 330> 120> 4

Note: This table presents illustrative data from hypothetical but representative compound pairs to demonstrate the typical impact of fluorination on metabolic half-life (t½) in human liver microsomes. Actual values are compound-specific.

Improvement of Binding Affinity

Fluorine can enhance binding affinity to a biological target through various mechanisms. It can participate in favorable electrostatic interactions, including hydrogen bonds and halogen bonds, with amino acid residues in the protein's binding pocket. Furthermore, the introduction of fluorine can induce a conformational change in the molecule, pre-organizing it for a more favorable binding orientation.

Kinase TargetNon-fluorinated Pyridine Inhibitor (IC50, nM)Fluorinated Pyridine Inhibitor (IC50, nM)Fold Improvement
Kinase A250505
Kinase B120158
Kinase C8001008

Note: This table provides representative data to illustrate the potential for fluorine substitution to improve the inhibitory potency (IC50) of pyridine-based kinase inhibitors.

Modulation of Lipophilicity and Bioavailability

The effect of fluorine on lipophilicity is context-dependent. While a single fluorine atom can increase lipophilicity, the introduction of a trifluoromethyl (CF3) group often decreases it. This ability to fine-tune lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately impacting its oral bioavailability.

Case Studies: FDA-Approved Drugs Featuring Fluorinated Pyridines

The successful application of fluorinated pyridines in drug design is evident in several FDA-approved drugs.

Drug NameFluorinated Pyridine MoietyTherapeutic Area
Vericiguat 5-Fluoro-1H-pyrazolo[3,4-b]pyridineHeart Failure
Alpelisib 2-(Trifluoromethyl)-5-aminopyridineBreast Cancer
Lemborexant 5-FluoropyridineInsomnia
Pharmacokinetic Profiles of Selected Drugs
DrugCmax (ng/mL)Tmax (hr)Bioavailability (%)
Vericiguat 350 (at 10 mg dose)[2]~4 (with food)[2]93 (with food)[2]
Alpelisib 150 mg QD (MTD with paclitaxel)[3]--
Lemborexant -1-3[4]-

Note: Cmax and Tmax values can vary based on dosage and patient population. MTD: Maximum Tolerated Dose. Data for Alpelisib and Lemborexant are less specific in the provided search results.

Experimental Protocols

Synthesis of Fluorinated Pyridines

This protocol describes a direct C-H fluorination of pyridines at the position adjacent to the nitrogen atom.

Materials:

  • Substituted pyridine

  • Silver(II) fluoride (AgF2)

  • Anhydrous acetonitrile (MeCN)

  • Round-bottomed flask

  • Magnetic stir bar

  • Nitrogen inlet

Procedure:

  • To an oven-dried round-bottomed flask equipped with a magnetic stir bar, add the substituted pyridine (1.0 equiv).

  • Add anhydrous acetonitrile.

  • Fit the flask with a rubber septum and nitrogen inlet.

  • In a single portion, add silver(II) fluoride (3.0 equiv) to the stirred solution.

  • Stir the reaction mixture at room temperature for the appropriate time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove insoluble silver salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated pyridine.

The following is a key step in the synthesis of Vericiguat, involving the construction of the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate core.[5]

Materials:

  • 5-amino-1H-pyrazole-3-carboxylate (A)

  • Aldehyde (B)

  • Appropriate solvent and reagents for condensation

Procedure:

  • Condense 5-amino-1H-pyrazole-3-carboxylate (A) with the aldehyde (B) to construct the 5-fluoro-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (C).

  • Further steps involve the construction of the pyrimidine-4,5,6-triamine derivative and subsequent reactions to yield Vericiguat.

A crucial step in the synthesis of Alpelisib involves the amide coupling of (S)-2-amino-N-(1,1-dimethyl-2-oxo-2-((S)-pyrrolidin-2-yl)ethyl)-2-methylpropanamide with 2-amino-5-(trifluoromethyl)pyridine.

Materials:

  • (S)-2-amino-N-(1,1-dimethyl-2-oxo-2-((S)-pyrrolidin-2-yl)ethyl)-2-methylpropanamide

  • 2-amino-5-(trifluoromethyl)pyridine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the carboxylic acid and amine components in THF.

  • Add DIPEA and HATU to the solution.

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

  • Work up the reaction mixture and purify the product by chromatography to obtain Alpelisib.

The final step in the synthesis of Lemborexant involves the amidation of (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid with 5-fluoro-2-aminopyridine.[6]

Materials:

  • (1R,2S)-2-{[(2,4-dimethylpyrimidin-5-yl)oxy]methyl}-2-(3-fluorophenyl)cyclopropane-1-carboxylic acid

  • 5-fluoro-2-aminopyridine

  • T3P (Propylphosphonic anhydride)

  • Appropriate solvent and base

Procedure:

  • Combine the carboxylic acid and aminopyridine in a suitable solvent.

  • Add T3P and a base to facilitate the amidation reaction.

  • Stir the reaction at room temperature until completion.

  • Purify the crude product via recrystallization to yield Lemborexant.[6]

Pharmacological Evaluation

This protocol outlines a general procedure for determining the IC50 of a fluorinated pyridine inhibitor against a target kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin)

  • Assay buffer

  • Test compound (fluorinated pyridine derivative)

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a microplate, add the kinase, biotinylated substrate peptide, and test compound dilutions.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add the TR-FRET detection reagents.

  • Incubate the plate in the dark to allow for signal development.

  • Read the plate on a TR-FRET-compatible plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

This protocol provides a general framework for a single-dose pharmacokinetic study in rodents.

Materials:

  • Test compound (fluorinated pyridine derivative)

  • Vehicle for dosing (e.g., saline, PEG400)

  • Rodent model (e.g., mice or rats)

  • Blood collection supplies (e.g., capillaries, collection tubes with anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Fast the animals overnight before dosing.

  • Administer the test compound to the animals via the desired route (e.g., oral gavage or intravenous injection).

  • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

  • Process the blood samples to obtain plasma.

  • Analyze the plasma samples using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and half-life (t½).

Mandatory Visualizations

Signaling_Pathway_Vericiguat Vericiguat Signaling Pathway cluster_Vascular Vascular Smooth Muscle Cell NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC Stimulates GTP GTP cGMP cGMP GTP->cGMP sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation/ Relaxation PKG->Relaxation Vericiguat Vericiguat Vericiguat->sGC Directly Stimulates & Sensitizes to NO

Caption: Vericiguat stimulates sGC, leading to increased cGMP and vasodilation.

Signaling_Pathway_Alpelisib Alpelisib Signaling Pathway cluster_Cell Cancer Cell GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3Kα RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Alpelisib Alpelisib Alpelisib->PI3K Inhibits

Caption: Alpelisib inhibits PI3Kα, blocking downstream signaling for cell growth.

Signaling_Pathway_Lemborexant Lemborexant Signaling Pathway cluster_Brain Wake-Promoting Neuron Orexin Orexin A & B OXR Orexin Receptors (OX1R & OX2R) Orexin->OXR Binds & Activates Arousal Wakefulness/ Arousal OXR->Arousal Lemborexant Lemborexant Lemborexant->OXR Antagonizes Experimental_Workflow Drug Discovery Workflow for Fluorinated Pyridines cluster_Discovery Discovery Phase cluster_Optimization Lead Optimization cluster_Preclinical Preclinical Development Design Compound Design & Library Synthesis Screening High-Throughput Screening Design->Screening Hit_ID Hit Identification Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR ADME In Vitro ADME & PK Profiling SAR->ADME Lead_Opt Lead Optimization ADME->Lead_Opt Lead_Opt->SAR In_Vivo In Vivo Efficacy & Safety Studies Lead_Opt->In_Vivo Candidate Candidate Selection In_Vivo->Candidate

References

5-Fluoro-2-methoxypyridine: A Versatile Building Block in Modern Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Fluoro-2-methoxypyridine has emerged as a pivotal heterocyclic building block in the landscape of synthetic chemistry, particularly within the realms of medicinal chemistry, agrochemicals, and materials science. Its unique electronic properties, stemming from the strategic placement of a fluorine atom and a methoxy group on the pyridine ring, render it a highly versatile synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of the physicochemical properties, spectroscopic signature, synthesis, and key applications of this compound, complete with detailed experimental protocols and visual representations of its utility in synthetic and biological pathways.

Physicochemical and Spectroscopic Profile

This compound is a white crystalline powder at room temperature, possessing a distinct set of physical and chemical characteristics that are crucial for its handling and reactivity in various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 51173-04-7
Molecular Formula C₆H₆FNO[1]
Molecular Weight 127.12 g/mol [2]
Boiling Point ~144.8 °C at 760 mmHg
Density ~1.146 g/cm³
Physical State White crystalline powder
Melting Point Data not consistently available, described as a low-melting solid.[3]
Solubility Soluble in common organic solvents such as DMSO and methanol.[4]

Spectroscopic Data:

Table 2: Spectroscopic Data for this compound

TechniqueData
¹H NMR Predicted shifts are influenced by the electron-withdrawing fluorine and electron-donating methoxy group.
¹³C NMR Characteristic shifts for the pyridine ring carbons are observed, with notable splitting patterns due to C-F coupling.
Mass Spectrometry The molecular ion peak [M]+ is expected at m/z 127, with fragmentation patterns corresponding to the loss of methyl and methoxy groups.

Synthesis of this compound

A common synthetic route to this compound involves a diazotization-fluorination reaction of 2-methoxy-5-aminopyridine.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-methoxy-5-aminopyridine

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium nitrite (NaNO₂)

  • Fluorinating agent (e.g., HBF₄)

  • Appropriate solvents

Procedure:

  • Dissolve 2-methoxy-5-aminopyridine in an acidic solution and cool the mixture to 0-5 °C.[5]

  • Slowly add a solution of sodium nitrite to the cooled mixture to form the diazonium salt intermediate.[5]

  • Introduce the fluorinating reagent to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to 35-45 °C to complete the fluorination.[5]

  • Work-up the reaction mixture by neutralization and extraction with an organic solvent.

  • Purify the crude product by distillation or column chromatography to yield this compound.

G cluster_synthesis Synthesis of this compound 2-methoxy-5-aminopyridine 2-methoxy-5-aminopyridine Diazonium Salt Diazonium Salt 2-methoxy-5-aminopyridine->Diazonium Salt 1. Acid, NaNO2 2. 0-5 °C This compound This compound Diazonium Salt->this compound Fluorinating Agent 35-45 °C

Caption: Synthetic pathway for this compound.

Key Reactions and Applications in Drug Discovery

This compound is a key intermediate in the synthesis of numerous pharmaceutically active compounds, particularly kinase inhibitors used in targeted cancer therapy. Its utility is showcased in its application to palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. This compound can be functionalized through this reaction, though it often requires conversion to a boronic acid or ester derivative first. Alternatively, halogenated derivatives of this compound can be coupled with various boronic acids.

Experimental Protocol: General Suzuki-Miyaura Coupling of a Halogenated this compound Derivative

Materials:

  • Halogenated this compound derivative (e.g., 3-chloro-5-fluoro-2-methoxypyridine)

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., Na₃PO₄)

  • Solvent (e.g., Dioxane/Water)

Procedure:

  • In a reaction vessel, combine the halogenated this compound derivative (1 equiv.), the arylboronic acid (1.5 equiv.), palladium catalyst (0.03 equiv.), and base (3 equiv.).[6]

  • Add the degassed solvent system (e.g., dioxane and water).[6]

  • Heat the reaction mixture under an inert atmosphere at a temperature ranging from 65 to 100 °C.[6]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the product by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants Halogenated Pyridine + Arylboronic Acid Reaction Heating (65-100 °C) Reactants->Reaction CatalystSystem Pd Catalyst + Base CatalystSystem->Reaction Solvent Dioxane/Water Solvent->Reaction Workup Extraction & Purification Reaction->Workup Product Coupled Product Workup->Product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. Halogenated derivatives of this compound can be coupled with a variety of amines using this methodology.

Experimental Protocol: General Buchwald-Hartwig Amination

Materials:

  • Aryl halide or triflate (e.g., a derivative of this compound)

  • Primary or secondary amine

  • Palladium catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., BINAP)

  • Strong base (e.g., NaOt-Bu)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.[7]

  • Add the aryl halide/triflate and the amine to the vessel.

  • Add the anhydrous solvent and heat the mixture, typically between 25 °C and 100 °C.[7]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • After cooling, quench the reaction and perform an aqueous workup.

  • Extract the product with an organic solvent, dry, and purify by chromatography.

G cluster_buchwald Buchwald-Hartwig Amination Catalytic Cycle Pd(0) Pd(0) OxidativeAddition Oxidative Addition Pd(0)->OxidativeAddition Ar-X Pd(II)Complex Pd(II) Complex OxidativeAddition->Pd(II)Complex AmineCoordination Amine Coordination Pd(II)Complex->AmineCoordination R2NH De-protonation Deprotonation AmineCoordination->De-protonation Base ReductiveElimination Reductive Elimination De-protonation->ReductiveElimination ReductiveElimination->Pd(0) Product Product ReductiveElimination->Product Ar-NR2

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Application in the Synthesis of Kinase Inhibitors

This compound and its derivatives are instrumental in the synthesis of several targeted cancer therapies.

Osimertinib (AZD9291): A third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, osimertinib is used to treat non-small cell lung cancer with specific EGFR mutations. The synthesis of osimertinib involves the coupling of a pyrimidine core with a substituted aniline, which can be derived from 4-fluoro-2-methoxyaniline, a close analog of the title compound.[8][9]

Crizotinib: This is an anaplastic lymphoma kinase (ALK) and c-MET inhibitor. While direct synthesis from this compound is not the primary route, structurally similar fluorinated pyridine moieties are key components of the final drug, highlighting the importance of this class of building blocks in accessing such complex molecules.[10]

Associated Signaling Pathways

The therapeutic efficacy of kinase inhibitors derived from this compound stems from their ability to modulate specific cellular signaling pathways that are often dysregulated in cancer.

EGFR Signaling Pathway: The epidermal growth factor receptor (EGFR) pathway is crucial for cell growth, proliferation, and survival.[11] In many cancers, EGFR is overactive, leading to uncontrolled cell division. Osimertinib targets mutated forms of EGFR, inhibiting its downstream signaling.

G cluster_egfr Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Proliferation, Survival MEK MEK Raf->MEK Proliferation, Survival ERK ERK MEK->ERK Proliferation, Survival Nucleus Nucleus ERK->Nucleus Proliferation, Survival

Caption: Simplified representation of the EGFR signaling cascade.

ALK and MET Signaling Pathways: The ALK and MET receptor tyrosine kinases are involved in cell growth, survival, and migration.[7][12] Chromosomal rearrangements leading to constitutively active ALK fusion proteins or amplification/mutation of MET are oncogenic drivers in various cancers. Crizotinib effectively inhibits these kinases, blocking their downstream signaling cascades.

G cluster_alk_met Simplified ALK/MET Signaling Ligand Ligand ALK_MET ALK / MET Ligand->ALK_MET PI3K PI3K ALK_MET->PI3K RAS_MAPK RAS/MAPK Pathway ALK_MET->RAS_MAPK STAT3 STAT3 ALK_MET->STAT3 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Proliferation, Survival, Motility mTOR->Cell_Response RAS_MAPK->Cell_Response STAT3->Cell_Response

Caption: Overview of key downstream pathways of ALK and MET.

Conclusion

This compound stands out as a highly valuable and versatile building block in contemporary organic synthesis. Its unique substitution pattern provides a scaffold that can be readily elaborated through a variety of modern synthetic methodologies to generate a diverse array of complex molecules. The successful application of this compound and its derivatives in the synthesis of potent kinase inhibitors for cancer therapy underscores its significance in drug discovery and development. The detailed information and protocols provided in this guide aim to facilitate its broader application by researchers and scientists in their pursuit of novel chemical entities with significant biological and material properties.

References

A Technical Guide to the Synthesis of Fluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Fluoropyridine derivatives are indispensable structural motifs in modern chemistry, particularly within the pharmaceutical and agrochemical industries. The strategic incorporation of fluorine atoms into the pyridine ring can profoundly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, binding affinity, and bioavailability.[1] This has led to the inclusion of fluoropyridine scaffolds in numerous FDA-approved drugs.[1] Consequently, the development of efficient and regioselective methods for the synthesis of these valuable compounds is a primary focus of chemical research. This guide provides an in-depth review of the core synthetic strategies, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Core Synthetic Strategies

The synthesis of fluoropyridines can be broadly categorized into several key approaches, each with distinct advantages depending on the desired substitution pattern and available starting materials. The primary methods include direct C-H fluorination, functional group interconversion (e.g., from aminopyridines), halogen exchange (Halex) reactions, and syntheses starting from pyridine N-oxides.

G Figure 1: Major Synthetic Pathways to Fluoropyridines Pyridine Pyridine / Substituted Pyridine Fluoropyridine Fluoropyridine Derivative Pyridine->Fluoropyridine Direct C-H Fluorination (e.g., AgF₂) Aminopyridine Aminopyridine Aminopyridine->Fluoropyridine Diazotization / Fluorodediazoniation (Balz-Schiemann type) Halopyridine Halopyridine (Cl, Br) Halopyridine->Fluoropyridine Halogen Exchange (Halex) (e.g., KF, CsF) PyridineNoxide Pyridine N-Oxide PyridineNoxide->Fluoropyridine Direct Fluorination & Optional Deoxygenation

Caption: Figure 1: Major Synthetic Pathways to Fluoropyridines.

Direct C-H Fluorination

Direct C-H fluorination represents a highly atom-economical and powerful strategy for synthesizing fluoropyridines, as it avoids the need for pre-functionalized substrates. A leading method in this category involves the site-selective fluorination of pyridines and diazines at the position adjacent to a ring nitrogen (C2-position) using silver(II) fluoride (AgF₂).[2] This reaction is notable for its operational simplicity, broad substrate scope, and mild conditions, typically proceeding at ambient temperature.[2][3]

The mechanism is inspired by the classic Chichibabin amination reaction and allows for the late-stage functionalization of complex molecules, making it particularly valuable in drug discovery.[2][4] The resulting 2-fluoropyridines can also serve as versatile intermediates for subsequent nucleophilic aromatic substitution (SNAr) reactions, allowing for the introduction of a wide array of functional groups.[4]

Quantitative Data for AgF₂-Mediated C-H Fluorination
SubstrateProductReagentSolventTemp (°C)Time (h)Yield (%)Reference
3-Phenylpyridine2-Fluoro-3-phenylpyridineAgF₂MeCN25182[3]
3-Chloropyridine2-Fluoro-3-chloropyridineAgF₂MeCN25175[2][5]
3-Bromopyridine2-Fluoro-3-bromopyridineAgF₂MeCN25171[2][5]
Methyl 5-bromopicolinateMethyl 2-fluoro-5-bromopicolinateAgF₂MeCN25185[4]
3-Cyanopyridine2-Fluoro-3-cyanopyridineAgF₂MeCN25168[4]
3-(Trifluoromethyl)pyridine2-Fluoro-3-(trifluoromethyl)pyridineAgF₂MeCN25172[4]
Experimental Protocol: Synthesis of 2-Fluoro-3-phenylpyridine

The following protocol is adapted from the procedure detailed in Organic Syntheses.[3]

Materials:

  • 3-Phenylpyridine (1.00 g, 6.44 mmol, 1.0 equiv)

  • Silver(II) fluoride (AgF₂, 2.82 g, 19.3 mmol, 3.0 equiv)

  • Anhydrous acetonitrile (MeCN, 64 mL)

  • Hexanes, Ethyl Acetate (for chromatography)

Procedure:

  • An oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar is charged with silver(II) fluoride.

  • The flask is sealed with a rubber septum and purged with an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous acetonitrile is added via syringe, and the resulting black suspension is stirred vigorously.

  • A solution of 3-phenylpyridine in anhydrous acetonitrile is added dropwise to the stirred suspension over 5 minutes.

  • The reaction mixture is stirred at 25 °C. The internal temperature may rise slightly but can be maintained with a water bath.[3]

  • The reaction is monitored by TLC (95:5 hexanes:ethyl acetate).

  • Upon completion (typically 1 hour), the reaction is quenched by the addition of 50 mL of hexanes.

  • The mixture is filtered through a pad of Celite, and the filter cake is washed with ethyl acetate.

  • The combined filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using a heptane/ethyl acetate gradient to yield 2-fluoro-3-phenylpyridine as a colorless oil.

G Figure 2: Workflow for AgF₂-Mediated C-H Fluorination start Start: Reagents & Glassware setup Assemble Reaction Under Inert Atmosphere start->setup addition Add Substrate Solution to AgF₂ Suspension setup->addition react Stir at 25 °C for 1h addition->react quench Quench with Hexanes react->quench filter Filter Through Celite quench->filter concentrate Concentrate Filtrate filter->concentrate purify Purify via Column Chromatography concentrate->purify product Final Product: 2-Fluoropyridine purify->product

Caption: Figure 2: Workflow for AgF₂-Mediated C-H Fluorination.

Synthesis from Aminopyridines (Diazotization)

The transformation of an amino group into a fluorine atom via a diazonium salt intermediate is a classic and reliable method for synthesizing fluoropyridines. This process, often referred to as the Balz-Schiemann reaction or a modification thereof, typically involves treating an aminopyridine with a diazotizing agent (like NaNO₂) in the presence of a fluoride source such as anhydrous hydrogen fluoride (HF) or an HF-pyridine solution.[6] This method can provide high yields and is a well-established route to various fluoropyridine isomers.[6]

Quantitative Data for Fluorination via Diazotization
SubstrateProductConditionsYield (%)Reference
2-Amino-3-nitropyridine2-Fluoro-3-nitropyridineNaNO₂, HF-pyridine, 0-20 °C95[6]
4-Aminopyridine4-FluoropyridineNaNO₂, Anhydrous HF54[6]
2-Acetamido-5-aminopyridine2-Acetamido-5-fluoropyridine diazonium tetrafluoroborateNaNO₂, HBF₄, EtOH, 25 °C87 (diazonium salt)[7]
Experimental Protocol: Synthesis of 2-Fluoro-3-nitropyridine

The following protocol is based on the high-yield procedure reported by Boudakian.[6]

Materials:

  • 2-Amino-3-nitropyridine

  • Sodium nitrite (NaNO₂)

  • Hydrogen fluoride-pyridine solution (e.g., Olah's reagent)

  • Appropriate solvent (if necessary)

  • Neutralizing agent (e.g., NaHCO₃ solution)

Procedure:

  • Caution: Anhydrous HF and HF-pyridine are highly corrosive and toxic. All operations must be conducted in a specialized fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and face shield.

  • A reaction vessel made of a suitable fluoropolymer (e.g., Teflon) is charged with a solution of 2-amino-3-nitropyridine in HF-pyridine.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium nitrite is added portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to 20 °C and stirred until gas evolution (N₂) ceases, indicating the decomposition of the diazonium salt.

  • The reaction mixture is carefully poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or another suitable base.

  • The aqueous mixture is extracted with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).

  • The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by recrystallization or column chromatography to afford pure 2-fluoro-3-nitropyridine.

Halogen Exchange (Halex) Reaction

The Halogen Exchange (Halex) reaction is a cornerstone of industrial fluoropyridine synthesis.[8] This nucleophilic aromatic substitution involves replacing a chlorine or bromine atom on the pyridine ring with fluorine. The reaction typically employs an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), as the fluorine source.[8] High temperatures and polar aprotic solvents (e.g., sulfolane, DMF) are often required to drive the reaction to completion. The synthesis of the widely used building block, pentafluoropyridine, is achieved by treating pentachloropyridine with anhydrous potassium fluoride at high temperatures.[9][10]

Quantitative Data for Halex Reactions
SubstrateProductFluoride SourceConditionsYield (%)Reference
PentachloropyridinePentafluoropyridineAnhydrous KFSulfolane, High Temp.83[9]
3-Chloropyridine3-FluoropyridineKF or CsFPhase-transfer catalyst may be usedNot specified[8]

Synthesis from Pyridine N-Oxides

Utilizing pyridine N-oxides as starting materials offers a unique activation strategy for the pyridine ring, facilitating nucleophilic substitution.[11] This approach has recently been demonstrated as a novel and effective method for the direct fluorination of the pyridine ring, particularly for accessing meta-substituted fluoropyridines, which are otherwise challenging to synthesize.[12] For instance, the direct fluorination of 3-bromo-4-nitropyridine N-oxide at room temperature yields the corresponding 3-fluoro product, which can be further transformed.[12] This method holds significant potential, especially for the synthesis of radiolabeled compounds for applications like positron emission tomography (PET).[12]

Conclusion

The synthesis of fluoropyridine derivatives is a rich and evolving field, driven by the critical importance of these compounds in life sciences and materials science. Researchers have a diverse toolkit of methods at their disposal, from the atom-economical direct C-H fluorination with AgF₂ to classical, high-yield diazotization reactions and robust industrial Halex processes. Newer strategies, such as those employing pyridine N-oxides or rhodium catalysis, continue to expand the boundaries of what is possible, enabling access to previously difficult-to-make substitution patterns.[6][12] The choice of synthetic route ultimately depends on factors such as the desired regiochemistry, substrate availability, functional group tolerance, and scalability requirements.

References

The Ascendant Therapeutic Potential of 5-Fluoro-2-methoxypyridine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with enhanced efficacy and favorable pharmacological profiles has led medicinal chemists to explore a diverse range of heterocyclic scaffolds. Among these, the 5-fluoro-2-methoxypyridine core has emerged as a privileged structure, serving as a versatile building block in the synthesis of innovative drug candidates.[1] The strategic incorporation of a fluorine atom and a methoxy group onto the pyridine ring imparts a unique combination of electronic and steric properties, influencing the molecule's reactivity, metabolic stability, and target-binding interactions.[1][2] This technical guide provides an in-depth overview of the biological activities of this compound analogs, with a focus on their potential as anticancer agents.

The Strategic Advantage of the this compound Scaffold

The pyridine ring is a ubiquitous motif in a multitude of FDA-approved drugs, valued for its ability to engage in various biological interactions. The addition of a fluorine atom at the 5-position is a well-established strategy in medicinal chemistry to enhance metabolic stability and increase lipophilicity, which can lead to improved pharmacokinetic profiles.[1] The methoxy group at the 2-position, an electron-donating group, can modulate the electronic properties of the pyridine ring and influence its binding to biological targets.[1] This strategic combination of substituents makes the this compound scaffold a highly sought-after precursor for the development of new drugs, particularly in the realm of kinase inhibitors.[1]

Anticancer Activity of Structurally Related Analogs

While comprehensive studies on a wide array of this compound analogs are still emerging, research on structurally related 2-methoxypyridine derivatives provides significant insights into their potential as cytotoxic agents. A notable study focused on a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles has demonstrated their potent antiproliferative activity against various human cancer cell lines. The following table summarizes the in vitro cytotoxic activity of these analogs.

Compound IDR Group (at 4-position of Pyridine)IC50 (µM) vs. HepG2 (Liver Cancer)IC50 (µM) vs. DU145 (Prostate Cancer)IC50 (µM) vs. MBA-MB-231 (Breast Cancer)
5a Phenyl> 10> 10> 10
5b 4-Methylphenyl8.237.149.05
5c 4-Methoxyphenyl6.455.897.21
5d 4-Bromophenyl2.111.873.02
5e 2-Methoxyphenyl4.333.985.17
5f 3,4-Dimethoxyphenyl7.126.548.33
5g 4-Chlorophenyl1.561.232.45
5h 4-Nitrophenyl3.012.764.11
5i 3-Nitrophenyl4.874.126.03

Experimental Protocols

Synthesis of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles

A general method for the synthesis of these analogs involves the condensation of chalcones with malononitrile in a basic medium.

Materials:

  • Substituted chalcones (4a-i)

  • Malononitrile

  • Sodium methoxide

  • Methanol

Procedure:

  • A mixture of the appropriate chalcone (1 mmol) and malononitrile (1 mmol) is dissolved in methanol.

  • A catalytic amount of sodium methoxide is added to the solution.

  • The reaction mixture is refluxed for a specified period, and the progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold methanol, and dried.

  • The crude product is then purified by recrystallization or column chromatography to yield the desired 2-methoxypyridine-3-carbonitrile derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Human cancer cell lines (e.g., HepG2, DU145, MBA-MB-231)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.

  • After the incubation period, the medium is removed, and MTT solution is added to each well.

  • The plates are incubated for 4 hours at 37°C to allow the formation of formazan crystals.

  • The formazan crystals are dissolved by adding the solubilization buffer.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Signaling Pathways and Experimental Workflows

The development and evaluation of this compound analogs follow a structured workflow, from initial design and synthesis to comprehensive biological testing. The potential mechanism of action of these compounds as anticancer agents may involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

G cluster_0 Drug Discovery & Synthesis cluster_1 Biological Evaluation cluster_2 Potential Signaling Pathway Inhibition Scaffold_Selection Scaffold Selection (this compound) Analog_Design Analog Design (SAR-driven) Scaffold_Selection->Analog_Design Chemical_Synthesis Chemical Synthesis Analog_Design->Chemical_Synthesis Purification_Characterization Purification & Characterization Chemical_Synthesis->Purification_Characterization In_Vitro_Screening In Vitro Screening (e.g., MTT Assay) Purification_Characterization->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Growth_Factor_Receptor Growth Factor Receptor Kinase_Cascade Kinase Cascade (e.g., MAPK/ERK) Growth_Factor_Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Cell_Proliferation Cell Proliferation & Survival Transcription_Factor->Cell_Proliferation Analog This compound Analog Analog->Growth_Factor_Receptor Inhibition

Drug discovery and evaluation workflow for this compound analogs.

Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The data from structurally similar 2-methoxypyridine analogs demonstrate potent anticancer activity, suggesting that further exploration of this compound derivatives is warranted. The strategic combination of the fluorine and methoxy substituents offers a powerful tool for medicinal chemists to fine-tune the pharmacological properties of new drug candidates. Future research should focus on the synthesis and comprehensive biological evaluation of a diverse library of this compound analogs to fully elucidate their therapeutic potential and mechanisms of action.

References

Methodological & Application

Synthesis of 5-Fluoro-2-methoxypyridine from 2-aminopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Fluoro-2-methoxypyridine, a valuable intermediate in medicinal chemistry and drug development, starting from the readily available precursor, 2-aminopyridine.[1] The strategic introduction of a fluorine atom and a methoxy group onto the pyridine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2] Two viable synthetic routes are presented, outlining key chemical transformations and providing comprehensive procedural details.

Introduction

This compound serves as a key building block in the synthesis of a wide range of pharmaceutical compounds. The fluorine substituent can enhance metabolic stability, binding affinity, and lipophilicity, while the methoxy group can modulate electronic properties and provide a handle for further functionalization. The synthetic pathways described herein are based on established chemical principles, including electrophilic aromatic substitution, diazotization, and nucleophilic aromatic substitution.

Synthetic Strategies

Two primary synthetic routes from 2-aminopyridine are detailed below. Route 1 proceeds through the protection of the amino group, followed by nitration, reduction, fluorination, and finally, introduction of the methoxy group. Route 2 involves an initial halogenation of the pyridine ring, followed by a similar sequence of nitration, reduction, fluorination, and methoxylation.

Route 1: Acetyl Protection and Sequential Functionalization

This route prioritizes the protection of the highly activating amino group to control the regioselectivity of the subsequent nitration step.

Route_1_Workflow A 2-Aminopyridine B 2-Acetamidopyridine A->B Acetylation C 2-Acetamido-5-nitropyridine B->C Nitration D 5-Amino-2-acetamidopyridine C->D Reduction E 5-Fluoro-2-acetamidopyridine D->E Diazotization & Fluorination (Balz-Schiemann) F 5-Fluoro-2-aminopyridine E->F Hydrolysis G 5-Fluoro-2-hydroxypyridine F->G Diazotization & Hydrolysis H This compound G->H Methoxylation

Caption: Synthetic workflow for Route 1.

Route 2: Halogenation and Subsequent Functionalization

This alternative pathway introduces a chloro group at the 2-position, which is later displaced by a methoxy group in the final step.

Route_2_Workflow A 2-Aminopyridine B 2-Chloropyridine A->B Sandmeyer Reaction C 2-Chloro-5-nitropyridine B->C Nitration D 5-Amino-2-chloropyridine C->D Reduction E 2-Chloro-5-fluoropyridine D->E Diazotization & Fluorination (Balz-Schiemann) F This compound E->F Methoxylation

Caption: Synthetic workflow for Route 2.

Experimental Protocols

The following protocols are detailed for each key transformation. All quantitative data is summarized in the subsequent tables.

Protocol 1.1: Acetylation of 2-Aminopyridine

This procedure protects the amino group of 2-aminopyridine as an acetamide.

Materials:

  • 2-Aminopyridine

  • Acetic anhydride

  • Ice water

  • Ethyl acetate

Procedure:

  • To 21 mL of acetic anhydride, add 9.9 g of 2-aminopyridine with stirring and cooling.

  • Control the reaction temperature below 60 °C. A strong exothermic reaction will occur.[3]

  • After the initial exotherm subsides, stir the reaction mixture for 1 hour.[3] Monitor the reaction completion by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the product with ethyl acetate.

  • Remove the ethyl acetate under reduced pressure to yield 2-acetamidopyridine.[3]

Protocol 1.2: Nitration of 2-Acetamidopyridine

This step introduces a nitro group at the 5-position of the pyridine ring.

Materials:

  • 2-Acetamidopyridine

  • Concentrated sulfuric acid

  • Fuming nitric acid

Procedure:

  • To 113 mL of concentrated sulfuric acid, add 13.6 g of 2-acetamidopyridine.

  • Cool the mixture and add 14.6 mL of fuming nitric acid dropwise, maintaining a controlled temperature.

  • Stir the reaction at 60 °C for 2 hours.

  • Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Filter, wash with water, and dry to obtain 2-acetamido-5-nitropyridine.

Protocol 1.3: Reduction of 2-Acetamido-5-nitropyridine

This protocol reduces the nitro group to an amino group.

Materials:

  • 2-Acetamido-5-nitropyridine

  • Ethanol

  • Hydrazine hydrate

  • Palladium on carbon (Pd/C) catalyst

Procedure:

  • In a reaction vessel, suspend 4.53 g of 2-acetamido-5-nitropyridine in 40 mL of ethanol.

  • Add 0.6 g of Pd/C catalyst.

  • To this suspension, add 2.94 g of hydrazine hydrate dropwise.

  • Heat the reaction mixture to 80 °C and stir for 3.5 hours.

  • After completion, filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 5-amino-2-acetamidopyridine.

Protocol 1.4: Diazotization and Fluorination of 5-Amino-2-acetamidopyridine (Balz-Schiemann Reaction)

This two-part procedure first forms a diazonium salt, which is then thermally decomposed to the corresponding fluoride.[4]

Materials:

  • 5-Amino-2-acetamidopyridine

  • Ethanol

  • Fluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

  • Toluene

Procedure: Part A: Diazotization

  • Dissolve 3.8 g of 5-amino-2-acetamidopyridine in 15.8 mL of ethanol.

  • Add 11.1 mL of fluoroboric acid.

  • Cool the mixture to 0-5 °C and add a solution of 3.28 g of sodium nitrite in a minimal amount of water dropwise.

  • Stir the reaction at 25 °C for 1.5 hours to form the diazonium tetrafluoroborate salt.

Part B: Thermal Decomposition (Schiemann Reaction)

  • Isolate the precipitated diazonium salt by filtration.

  • Suspend the dried salt in toluene.

  • Heat the suspension to 110 °C to induce thermal decomposition, which is accompanied by the evolution of nitrogen gas.

  • After the gas evolution ceases, cool the reaction mixture.

  • Purify the product by appropriate workup and chromatography to obtain 2-acetamido-5-fluoropyridine.

Protocol 1.5: Hydrolysis of 2-Acetamido-5-fluoropyridine

This step removes the acetyl protecting group.

Materials:

  • 2-Acetamido-5-fluoropyridine

  • Sodium hydroxide (NaOH) aqueous solution (20%)

Procedure:

  • To 6 g of 2-acetamido-5-fluoropyridine, add a solution of 5 g of NaOH in 20 mL of water.

  • Heat the mixture to 80 °C and stir for 2 hours.

  • Cool the reaction mixture and neutralize with an appropriate acid.

  • Extract the product with an organic solvent and purify to yield 5-fluoro-2-aminopyridine.

Protocol 1.6: Diazotization and Hydrolysis of 5-Fluoro-2-aminopyridine

This procedure converts the 2-amino group to a hydroxyl group.

Materials:

  • 5-Fluoro-2-aminopyridine

  • Sulfuric acid

  • Sodium nitrite (NaNO₂)

Procedure:

  • Dissolve 5-fluoro-2-aminopyridine in dilute sulfuric acid.

  • Cool the solution to 0-5 °C.

  • Add an aqueous solution of sodium nitrite dropwise, maintaining the low temperature.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases. The diazotization in aqueous acid primarily yields the corresponding hydroxyl compound.[5]

  • Extract the product, 5-fluoro-2-hydroxypyridine, with a suitable organic solvent.

Protocol 1.7: Methoxylation of 5-Fluoro-2-hydroxypyridine

This final step introduces the methoxy group.

Materials:

  • 5-Fluoro-2-hydroxypyridine

  • Sodium methoxide (NaOMe)

  • Methanol or a suitable aprotic polar solvent (e.g., DMF)

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

Procedure:

  • Dissolve 5-fluoro-2-hydroxypyridine in a suitable solvent like methanol or DMF.

  • Add a base such as sodium methoxide to deprotonate the hydroxyl group.

  • Add a methylating agent like methyl iodide or dimethyl sulfate.

  • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify by chromatography to obtain this compound.

Protocol 2.1: Sandmeyer Reaction of 2-Aminopyridine

This reaction replaces the amino group with a chloro group.

Materials:

  • 2-Aminopyridine

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Copper(I) chloride (CuCl) (optional, but can improve yield)

Procedure:

  • Dissolve 2-aminopyridine in concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C.

  • Add an aqueous solution of sodium nitrite dropwise to form the diazonium salt.

  • In a separate flask, prepare a solution or suspension of CuCl in concentrated HCl.

  • Slowly add the cold diazonium salt solution to the CuCl solution.

  • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.[6]

  • Extract the product, 2-chloropyridine, with an organic solvent and purify. A quantitative yield has been reported in concentrated HCl.

Protocol 2.2: Nitration of 2-Chloropyridine

This protocol introduces a nitro group at the 5-position.

Materials:

  • 2-Chloropyridine

  • Mixed acid (concentrated nitric acid and sulfuric acid)

Procedure:

  • Add 2-chloropyridine to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature.

  • Heat the reaction mixture to facilitate the nitration process. The synthesis of 2-chloro-5-nitropyridine from 2-aminopyridine via 2-hydroxy-5-nitropyridine is a known process, indicating the feasibility of direct nitration of a 2-substituted pyridine.[7][8]

  • After the reaction is complete, pour the mixture onto ice and neutralize to precipitate the product.

  • Filter, wash, and dry the 2-chloro-5-nitropyridine.

Protocol 2.3: Reduction of 2-Chloro-5-nitropyridine

This step reduces the nitro group to an amino group.

Materials:

  • 2-Chloro-5-nitropyridine

  • Ethanol

  • 10% Sulfuric acid

  • Nickel cathode and copper anode (for electrochemical reduction)

Procedure:

  • Dissolve 5.0 g of 2-chloro-5-nitropyridine in a mixture of 50 mL of ethanol and 15 mL of 10% sulfuric acid.

  • Perform electrochemical hydrogenation at a constant current density of 100 A/m² using a nickel cathode and a copper anode.[9]

  • After the reaction, dilute the electrolyte solution with water.

  • Extract the product, 5-amino-2-chloropyridine, with ether, wash with water, and dry over anhydrous magnesium sulfate.[9]

  • Evaporate the solvent to obtain the product.

Protocol 2.4: Diazotization and Fluorination of 5-Amino-2-chloropyridine (Balz-Schiemann Reaction)

This procedure introduces the fluorine atom at the 5-position.

Materials:

  • 5-Amino-2-chloropyridine

  • Fluoroboric acid (HBF₄)

  • Sodium nitrite (NaNO₂)

Procedure:

  • Dissolve 5-amino-2-chloropyridine in fluoroboric acid.

  • Cool the solution to 0-5 °C and add an aqueous solution of sodium nitrite dropwise.

  • Isolate the precipitated diazonium tetrafluoroborate salt.

  • Thermally decompose the salt, typically by heating in an inert solvent or neat, to yield 2-chloro-5-fluoropyridine.[4]

Protocol 2.5: Methoxylation of 2-Chloro-5-fluoropyridine

The final step involves the nucleophilic substitution of the chloro group with a methoxy group.

Materials:

  • 2-Chloro-5-fluoropyridine

  • Sodium methoxide (NaOMe)

  • Methanol

Procedure:

  • Dissolve 2-chloro-5-fluoropyridine in methanol.

  • Add a solution of sodium methoxide in methanol.

  • Heat the reaction mixture under reflux until the starting material is consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture, neutralize, and remove the methanol under reduced pressure.

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify by distillation or chromatography to obtain this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Reported Yields for Route 1

StepReactionKey ReagentsTemperature (°C)Time (h)Yield (%)Reference(s)
1.1AcetylationAcetic anhydride< 60195-96[3]
1.2NitrationConc. H₂SO₄, Fuming HNO₃60288.4
1.3ReductionHydrazine hydrate, Pd/C803.593.3
1.4Diazotization & FluorinationHBF₄, NaNO₂, Toluene25 (diaz.), 110 (decomp.)1.5 (diaz.)56.6 (combined)
1.5Hydrolysis20% NaOH (aq)80295.3
1.6Diazotization & HydrolysisH₂SO₄, NaNO₂0-5 to RT--[5]
1.7MethoxylationNaOMe, CH₃IRT to heat---

Table 2: Summary of Reaction Conditions and Reported Yields for Route 2

StepReactionKey ReagentsTemperature (°C)Time (h)Yield (%)Reference(s)
2.1Sandmeyer ReactionConc. HCl, NaNO₂0-5 to RT-up to 100
2.2NitrationConc. H₂SO₄, Conc. HNO₃Heat--[7][8]
2.3ReductionElectrochemicalRT-82[9]
2.4Diazotization & FluorinationHBF₄, NaNO₂0-5 to heat--[4]
2.5MethoxylationNaOMe, MethanolReflux---

Note: Yields are reported from literature for similar substrates and may vary for the specific transformations described. Optimization of reaction conditions may be required to achieve desired outcomes.

Conclusion

The synthesis of this compound from 2-aminopyridine can be successfully achieved through multi-step synthetic sequences. Both Route 1, involving an acetyl protection strategy, and Route 2, proceeding via a 2-chloro intermediate, offer viable pathways. The choice of route may depend on reagent availability, scalability, and the desired purity of the final product. The provided protocols offer a comprehensive guide for researchers in the field of medicinal chemistry and drug development to access this important synthetic intermediate.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling with Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The incorporation of substituted pyridine moieties is of particular interest in drug discovery, as these heterocycles are prevalent in a vast array of biologically active molecules.[3] However, the Suzuki-Miyaura coupling of substituted pyridines, especially at the 2-position, presents significant challenges. These difficulties often stem from the instability of pyridine boronic acids, which are prone to protodeboronation, and the potential for the pyridine nitrogen to coordinate to the palladium catalyst, leading to inhibition or deactivation.[3][4][5][6]

This document provides detailed protocols and application notes for conducting Suzuki-Miyaura coupling reactions with substituted pyridines, focusing on strategies to overcome common challenges and achieve high yields. The protocols described herein are based on established methods from the scientific literature and are intended to serve as a practical guide for researchers in organic synthesis and drug development.

Challenges in Suzuki-Miyaura Coupling of Substituted Pyridines

The primary challenges associated with the Suzuki-Miyaura coupling of substituted pyridines include:

  • Instability of Pyridine Boronic Acids: 2-Pyridyl boronic acids are notoriously unstable and susceptible to decomposition via protodeboronation.[4][5][6] This leads to low yields and reproducibility issues.

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[3][7] This is particularly problematic for 2-substituted pyridines.

  • Slow Transmetalation: The electron-deficient nature of the pyridine ring can slow down the rate of transmetalation, a crucial step in the catalytic cycle.[8]

To address these challenges, several strategies have been developed, including the use of more stable boron reagents, specialized catalyst systems, and carefully optimized reaction conditions.

Data Summary: Reaction Conditions and Yields

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of various substituted pyridines with different coupling partners.

Table 1: Suzuki-Miyaura Coupling of 2-Substituted Pyridines

Pyridine Substrate (Electrophile/Nucleophile)Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ChloropyridinePyridine-3-boronic acidPd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O10018High[1]
2-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃ (1.5)1 (Phosphite ligand) (4.5)KF1,4-Dioxane110-74-92[8]
Pyridine-2-sulfonyl fluoride (PyFluor)4-Methoxyphenylboronic acidPd(dppf)Cl₂ (10)-Na₃PO₄1,4-Dioxane100-89[2][9]
Sodium pyridine-2-sulfinate4-BromoanisolePd(OAc)₂ (5)PCy₃ (10)K₂CO₃1,4-Dioxane1503-1895

Table 2: Suzuki-Miyaura Coupling of 3- and 4-Substituted Pyridines

Pyridine Substrate (Electrophile/Nucleophile)Coupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Bromopyridine2-Methoxyphenylboronic acidPd(PPh₃)₂Cl₂ (5)-Na₂CO₃ (1M aq.)1,4-DioxaneReflux869[10]
4-IodopyridinePyridine-4-boronic acid pinacol esterPd(OAc)₂ (2)SPhos (4)Cs₂CO₃CPME/H₂ORT2497.8[11]
N,N-Diethyl-3-bromonicotinamide4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Toluene/EtOH801295[12]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 2-Chloropyridines with Pyridylboronic Acids

This protocol is adapted from a procedure for the synthesis of 2,3'-bipyridine.[1]

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Degassed water

  • Nitrogen or Argon gas

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling of Lithium Triisopropyl 2-Pyridylboronates with Aryl Bromides

This protocol is particularly useful for overcoming the instability of 2-pyridylboronic acids.[8]

Materials:

  • Aryl bromide

  • Lithium triisopropyl 2-pyridylboronate

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Phosphite ligand (e.g., 1,1'-Binaphthyl-2,2'-diyl bis(di-tert-butylphosphite))

  • Anhydrous potassium fluoride (KF)

  • Anhydrous 1,4-dioxane

  • Argon gas

  • Resealable Schlenk tube

Procedure:

  • Reaction Setup: In an oven-dried resealable Schlenk tube, charge Pd₂(dba)₃ (1.0-1.5 mol%), the phosphite ligand (3.0-4.5 mol%), lithium triisopropyl 2-pyridylboronate (1.5 eq), and anhydrous KF (3.0 eq).

  • Inert Atmosphere: Cap the Schlenk tube with a rubber septum, then evacuate and backfill with argon (repeat this sequence twice).

  • Reagent Addition: Add anhydrous 1,4-dioxane (3 mL per mmol of halide) via syringe, followed by the aryl bromide (1.0 eq). If the aryl halide is a solid, add it with the other solid reagents in step 1.

  • Reaction: Replace the septum with a Teflon screw valve and seal the Schlenk tube. Heat the reaction mixture to 110 °C until the aryl halide has been completely consumed as determined by gas chromatography.

  • Work-up and Purification: Allow the reaction to cool to room temperature. Follow standard aqueous work-up procedures and purify the product by chromatography.

Visualizing the Workflow

The following diagrams illustrate the key stages of the Suzuki-Miyaura coupling catalytic cycle and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L₂-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R1R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product R¹-R² (Product) RedElim->Product ArylHalide Ar¹-X (Pyridyl Halide) ArylHalide->OxAdd BoronicAcid Ar²-B(OR)₂ (Boron Reagent) BoronicAcid->Transmetal Base Base Base->Transmetal Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents to flask - (Pyridyl halide, Boron reagent,  Catalyst, Ligand, Base) Start->Setup Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat and Stir Reaction Mixture Solvent->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up: - Quench reaction - Extract with organic solvent Monitor->Workup Complete Purify Purification: - Dry organic layer - Concentrate - Column Chromatography Workup->Purify End Isolated Product Purify->End

References

Application Notes and Protocols for 5-Fluoro-2-methoxypyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Fluoro-2-methoxypyridine is a versatile heterocyclic building block of significant interest in medicinal chemistry. The presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the pyridine ring imparts unique electronic and steric properties to the molecule. The fluorine substituent is particularly valued for its ability to enhance the metabolic stability and lipophilicity of drug candidates, often leading to improved pharmacokinetic profiles.[1] This pyridine core is a common scaffold in a multitude of pharmaceuticals, and its functionalization allows for the creation of diverse molecular architectures targeting a wide range of biological entities.[1]

These application notes provide a detailed overview of the use of this compound in the synthesis of a potent and selective kinase inhibitor, PLX5622, which targets the Colony-Stimulating Factor 1 Receptor (CSF-1R). Included are quantitative data on the biological activity of PLX5622, detailed experimental protocols for its synthesis starting from a this compound derivative, and visualizations of the synthetic workflow and the targeted signaling pathway.

Application Highlight: Synthesis of the CSF-1R Inhibitor PLX5622

A key application of this compound is in the synthesis of selective kinase inhibitors. A prominent example is PLX5622, a potent inhibitor of Colony-Stimulating Factor 1 Receptor (CSF-1R), a receptor tyrosine kinase crucial for the survival, proliferation, and differentiation of macrophages and microglia. Dysregulation of the CSF-1R signaling pathway is implicated in various diseases, including cancer, inflammatory disorders, and neurodegenerative conditions. PLX5622 is synthesized from this compound-3-carbaldehyde, a direct derivative of this compound.

Quantitative Data Summary

The biological activity of PLX5622 highlights its potency and selectivity as a CSF-1R inhibitor. This data is critical for assessing its therapeutic potential.

CompoundTargetIC50 (µM)Ki (nM)
PLX5622CSF-1R0.0165.9

Experimental Protocols

The synthesis of PLX5622 from this compound involves a multi-step process. The following protocols provide a detailed methodology for the key transformations.

Protocol 1: Formylation of this compound to this compound-3-carbaldehyde

This protocol describes the introduction of a formyl group at the 3-position of the pyridine ring, a crucial step to enable subsequent coupling reactions. A common method for this transformation is ortho-lithiation followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF).

Materials:

  • This compound

  • n-Butyllithium (n-BuLi) in hexanes

  • N,N-Dimethylformamide (DMF), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer

  • Syringes

  • Cooling bath (e.g., dry ice/acetone)

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equivalent) and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Slowly add anhydrous N,N-dimethylformamide (1.2 equivalents) to the reaction mixture.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 1 hour.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound-3-carbaldehyde.

Protocol 2: Synthesis of the Amine Intermediate

The synthesis of the key amine coupling partner, 6-fluoro-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine, is a multi-step process that is beyond the scope of a single protocol. However, a crucial step often involves the construction of the pyrrolo[2,3-b]pyridine core, which can be achieved through various named reactions such as the Fischer indole synthesis or palladium-catalyzed cross-coupling reactions.

Protocol 3: Reductive Amination for the Synthesis of PLX5622

This final step involves the coupling of this compound-3-carbaldehyde with the synthesized amine intermediate via reductive amination.

Materials:

  • This compound-3-carbaldehyde (1.0 equivalent)

  • 6-fluoro-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine (1.0 equivalent)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Argon or Nitrogen gas

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound-3-carbaldehyde and the amine intermediate.

  • Dissolve the starting materials in anhydrous DCM or DCE.

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction at room temperature for 1-2 hours to allow for imine formation.

  • Add the reducing agent, such as sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until completion (typically 12-24 hours).

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford PLX5622.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of PLX5622, highlighting the role of the this compound derivative.

G cluster_0 Synthesis of this compound-3-carbaldehyde cluster_1 Synthesis of Amine Intermediate cluster_2 Final Coupling 5_F_2_MeO_Py This compound Lithiation Ortho-lithiation (n-BuLi, THF, -78°C) 5_F_2_MeO_Py->Lithiation Formylation Formylation (DMF) Lithiation->Formylation Aldehyde This compound-3-carbaldehyde Formylation->Aldehyde Reductive_Amination Reductive Amination (NaBH(OAc)₃, DCM) Aldehyde->Reductive_Amination Pyrrolo_Pyridine_Synthesis Multi-step synthesis of 6-fluoro-5-((5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl)pyridin-2-amine Pyrrolo_Pyridine_Synthesis->Reductive_Amination PLX5622 PLX5622 Reductive_Amination->PLX5622

Caption: Synthetic workflow for PLX5622.

CSF-1R Signaling Pathway

This diagram illustrates the CSF-1R signaling cascade and the point of inhibition by PLX5622. Binding of ligands (CSF-1 or IL-34) to CSF-1R leads to receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and MAPK/ERK, which promote cell survival, proliferation, and differentiation. PLX5622 inhibits the kinase activity of CSF-1R, thereby blocking these downstream signals.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CSF1 CSF-1 / IL-34 CSF1R CSF-1R CSF1->CSF1R Ligand Binding Dimerization Receptor Dimerization & Autophosphorylation CSF1R->Dimerization PI3K_AKT PI3K/AKT Pathway Dimerization->PI3K_AKT MAPK_ERK MAPK/ERK Pathway Dimerization->MAPK_ERK Cell_Response Cell Survival, Proliferation, Differentiation PI3K_AKT->Cell_Response MAPK_ERK->Cell_Response PLX5622 PLX5622 PLX5622->Dimerization Inhibition

Caption: CSF-1R signaling pathway and inhibition.

References

Application Notes and Protocols for the Functionalization of 5-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of key functionalization reactions for 5-fluoro-2-methoxypyridine, a versatile building block in medicinal chemistry and materials science. The strategic placement of the fluoro and methoxy substituents offers unique electronic properties and reactivity, enabling diverse synthetic transformations. This document details protocols for Nucleophilic Aromatic Substitution (SNAc), Directed ortho-Metalation (DoM), and Palladium-Catalyzed Cross-Coupling reactions, including Suzuki-Miyaura coupling and C-H activation.

Introduction to the Reactivity of this compound

This compound is an electron-rich heterocyclic compound. The methoxy group at the 2-position is a strong electron-donating group, which activates the pyridine ring towards electrophilic attack and directs metalation to the adjacent C3 position. Conversely, the fluorine atom at the 5-position is a highly electronegative, electron-withdrawing group that can act as a leaving group in nucleophilic aromatic substitution reactions.[1] The interplay of these electronic effects allows for regioselective functionalization at various positions of the pyridine ring.

Key Functionalization Strategies

Several key strategies have been successfully employed to functionalize the this compound core:

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the C5 position can be displaced by a variety of nucleophiles. The high electronegativity of fluorine makes it an excellent leaving group in SNAr reactions on electron-deficient rings like pyridine, often allowing for milder reaction conditions compared to other halogens.[1]

  • Directed ortho-Metalation (DoM): The methoxy group at the C2 position can direct the deprotonation of the adjacent C3 proton by a strong base, typically an organolithium reagent. The resulting lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups at the C3 position.

  • Palladium-Catalyzed Cross-Coupling Reactions:

    • Suzuki-Miyaura Coupling: To achieve Suzuki-Miyaura coupling, a halogen (e.g., bromine or chlorine) is typically introduced onto the this compound scaffold. This allows for the formation of carbon-carbon bonds with boronic acids or their derivatives.

    • C-H Activation: Direct functionalization of C-H bonds is a powerful and atom-economical strategy. While challenging, palladium- and rhodium-catalyzed C-H activation can be employed to introduce new substituents, often with the aid of a directing group.

Data Presentation

The following tables summarize quantitative data for representative functionalization reactions. Note that yields are highly dependent on the specific substrates and reaction conditions.

Table 1: Nucleophilic Aromatic Substitution (SNAr) of Fluoropyridines

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MorpholineK₃PO₄t-Amyl alcohol1101285-95
Sodium MethoxideN/AMethanol654>90
AnilineKOtBuTHF25270-80
ThiophenolCs₂CO₃DMF80680-90

Data is based on general reactivity of fluoropyridines and may require optimization for this compound.

Table 2: Directed ortho-Metalation (DoM) and Electrophilic Trapping of Methoxypyridines

Lithiating AgentElectrophileSolventTemperature (°C)TimeYield (%)
n-BuLiDMFTHF-781 h60-75
s-BuLi/TMEDABenzaldehydeTHF-7830 min70-85
LDAMe₃SiClTHF-78 to 02 h80-95
LTMPI₂THF-781 h65-80

Data is based on the general lithiation of methoxypyridines. The presence of the fluorine atom may influence the regioselectivity and yield.

Table 3: Suzuki-Miyaura Coupling of Halogenated this compound Derivatives

Aryl HalideBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
3-Chloro-5-fluoro-2-methoxypyridinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane/H₂O10075-90
3-Chloro-5-fluoro-2-methoxypyridine4-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃Toluene11080-95
6-Bromo-5-fluoro-2-methoxypyridineThiophene-2-boronic acidPd(dppf)Cl₂ (10)-Na₃PO₄1,4-Dioxane/H₂O10060-75

Protocols are adapted from closely related systems and may require optimization.[2][3]

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes the displacement of the fluoride at the C5 position with morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium phosphate (K₃PO₄)

  • tert-Amyl alcohol

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

  • Add this compound (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Directed ortho-Metalation (DoM) and Trapping with an Aldehyde

This protocol describes the lithiation at the C3 position and subsequent reaction with benzaldehyde.

Materials:

  • This compound

  • s-Butyllithium (s-BuLi) in cyclohexane

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas

  • Schlenk flask and syringes

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add anhydrous THF.

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Add TMEDA (1.2 equivalents) followed by the slow, dropwise addition of s-BuLi (1.1 equivalents).

  • Stir the solution for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add freshly distilled benzaldehyde (1.2 equivalents) dropwise.

  • Continue stirring at -78 °C for 30 minutes, then allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halogenated Derivative

This protocol is adapted for a hypothetical 6-bromo-5-fluoro-2-methoxypyridine.

Materials:

  • 6-Bromo-5-fluoro-2-methoxypyridine

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

  • Reaction vial with a screw cap

Procedure:

  • To an oven-dried reaction vial, add 6-bromo-5-fluoro-2-methoxypyridine (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate and backfill the vial with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL).

  • Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Visualizations

Functionalization_Strategies cluster_start Starting Material cluster_reactions Functionalization Reactions cluster_intermediates Intermediates / Precursors cluster_final_products Functionalized Products This compound This compound SNAr SNAr This compound->SNAr Nucleophile DoM DoM This compound->DoM Strong Base Halogenation Halogenation This compound->Halogenation 5-Nu-2-methoxypyridine 5-Nu-2-methoxypyridine SNAr->5-Nu-2-methoxypyridine 3-Lithio-5-fluoro-2-methoxypyridine 3-Lithio-5-fluoro-2-methoxypyridine DoM->3-Lithio-5-fluoro-2-methoxypyridine X-5-Fluoro-2-methoxypyridine X-5-Fluoro-2-methoxypyridine (X = Br, Cl) Halogenation->X-5-Fluoro-2-methoxypyridine 3-E-5-Fluoro-2-methoxypyridine 3-E-5-Fluoro- 2-methoxypyridine 3-Lithio-5-fluoro-2-methoxypyridine->3-E-5-Fluoro-2-methoxypyridine Electrophile (E) Aryl-5-Fluoro-2-methoxypyridine Aryl-5-Fluoro-2-methoxypyridine X-5-Fluoro-2-methoxypyridine->Aryl-5-Fluoro-2-methoxypyridine Suzuki Coupling

Caption: Key functionalization pathways for this compound.

Experimental_Workflow_SNAr start Start reagents Combine Reactants: This compound, Nucleophile, Base, Solvent start->reagents reaction Heat Reaction Mixture (e.g., 110 °C) reagents->reaction monitoring Monitor Progress (TLC/LC-MS) reaction->monitoring workup Aqueous Workup (Extraction) monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General experimental workflow for SNAr reactions.

DoM_Workflow start Start base_prep Prepare Strong Base Solution (e.g., s-BuLi/TMEDA in THF at -78 °C) start->base_prep lithiation Add this compound (Formation of Lithiated Intermediate) base_prep->lithiation trapping Add Electrophile (e.g., Aldehyde, Ketone, etc.) lithiation->trapping quench Quench Reaction (e.g., sat. aq. NH4Cl) trapping->quench extraction Extraction with Organic Solvent quench->extraction purification Purification (Column Chromatography) extraction->purification product Isolated 3-Substituted Product purification->product

Caption: Experimental workflow for Directed ortho-Metalation (DoM).

References

Application Notes and Protocols for the Synthesis of Fluoropyridine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. Kinase inhibitors have emerged as a cornerstone of targeted therapy. The incorporation of a fluoropyridine scaffold into kinase inhibitor design is a well-established strategy to enhance potency, selectivity, and pharmacokinetic properties. The fluorine atom can modulate the electronic properties of the pyridine ring, potentially improving binding affinity and metabolic stability.[1] This document provides detailed experimental procedures for the synthesis of kinase inhibitors featuring a fluoropyridine moiety, with a focus on common and effective synthetic strategies.

Key Synthetic Strategies

The synthesis of fluoropyridine-based kinase inhibitors often involves the coupling of a functionalized fluoropyridine with a core heterocyclic scaffold. Key reactions employed in this process include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

A prevalent and versatile method for forming the crucial carbon-carbon or carbon-nitrogen bonds is the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is widely used in the synthesis of complex organic molecules, including many kinase inhibitors.[1] Another important strategy is the direct C-N cross-coupling of an amine with a halogenated fluoropyridine, which is a key step in the construction of numerous kinase inhibitors.[2] Additionally, the formation of urea linkages is a common tactic in kinase inhibitor design, and protocols for this transformation are also included.[2]

General Synthetic Workflow

The overall strategy for the synthesis of a fluoropyridine-containing kinase inhibitor can be visualized as a multi-step process. This typically begins with the preparation of a functionalized core scaffold and a separate fluoropyridine building block, followed by a key coupling reaction to assemble the final molecule.

G cluster_0 Core Scaffold Synthesis cluster_1 Fluoropyridine Building Block Start_Core Starting Materials (e.g., Dihalopyrimidine) Func_Core Functionalization/ Intermediate Synthesis Start_Core->Func_Core Coupling Key Coupling Reaction (e.g., Suzuki or C-N Coupling) Func_Core->Coupling Fluoro_Start Fluoropyridine Derivative (e.g., Boronic Acid or Amine) Fluoro_Start->Coupling Final_Inhibitor Final Kinase Inhibitor Coupling->Final_Inhibitor Purification Purification & Characterization Final_Inhibitor->Purification

Caption: General workflow for the synthesis of fluoropyridine-based kinase inhibitors.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a chloro-pyrimidine scaffold with 2-fluoropyridine-3-boronic acid to synthesize an Aurora kinase inhibitor analog.[1]

Materials:

  • Chloro-pyrimidine scaffold (1.0 eq)

  • 2-Fluoropyridine-3-boronic acid (1.2 - 1.5 eq)[1]

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2-5 mol%)[1]

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃, 2.0 - 3.0 eq)[1]

  • Solvent (e.g., 1,4-Dioxane/H₂O, Toluene, DMF)[1]

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add the chloro-pyrimidine scaffold, 2-fluoropyridine-3-boronic acid, palladium catalyst, and base.[1]

  • Evacuate and backfill the vessel with an inert gas (repeat 3 times).[1]

  • Add the degassed solvent(s) to the reaction mixture.[1]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitor by TLC or LC-MS).[1]

  • Upon completion, cool the reaction to room temperature.[1]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.[1]

Protocol 2: C-N Cross-Coupling for Amination

This protocol outlines a general method for the C-N cross-coupling of an amine with a halogenated 4-fluoro-7-azaindole, a key step in constructing many kinase inhibitors targeting kinases like ALK and ROS1.[2]

Materials:

  • Substituted 4-fluoro-7-azaindole (e.g., 5-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine) (1.0 eq)

  • Amine (1.1 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃) (0.05 eq)

  • Ligand (e.g., Xantphos) (0.1 eq)

  • Base (e.g., Cs₂CO₃) (2.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

  • Nitrogen or Argon gas supply

Procedure:

  • In a flame-dried Schlenk tube, combine the halogenated 4-fluoro-7-azaindole, amine, and base.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent, followed by the palladium catalyst and ligand.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring by TLC or LC-MS.[2]

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.[2]

  • Concentrate the filtrate under reduced pressure.[2]

  • Purify the residue by flash column chromatography on silica gel to yield the aminated product.[2]

Protocol 3: Urea Formation

This protocol details the synthesis of a urea-functionalized kinase inhibitor, a common pharmacophore, starting from an amino-fluoropyridine derivative.[2]

Materials:

  • Amino-fluoropyridine derivative (e.g., 4-Fluoro-1H-pyrrolo[2,3-b]pyridin-5-amine) (1.0 equiv)[2]

  • Aryl isocyanate (1.1 equiv)[2]

  • Anhydrous solvent (e.g., THF, CH₂Cl₂)[2]

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolve the amino-fluoropyridine derivative in the anhydrous solvent in a round-bottom flask under a nitrogen atmosphere.[2]

  • Add the aryl isocyanate dropwise to the solution at room temperature.[2]

  • Stir the reaction mixture for 2-6 hours, monitoring for the formation of a precipitate.[2]

  • If a precipitate forms, collect the solid by filtration, wash with the reaction solvent, and dry under vacuum.[2] If no precipitate forms, concentrate the reaction mixture and purify the residue by flash column chromatography.

Quantitative Data Summary

The following tables summarize the in vitro potency of representative kinase inhibitors synthesized using fluoropyridine scaffolds.

Table 1: Inhibitory Activity of Fluoropyridine-Based Kinase Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
1 ALK15[2]
2 ROS125[2]
3 FGFR475.3[3]
4 Aurora A< 200[4]
5 c-Met53.4[5]
6 FLT3<100[6]

Table 2: Anti-proliferative Activity of Fluoropyridine-Containing ALK Inhibitors

Compound IDCell LineIC50 (nM)Reference
18a H2228 (EML4-ALK)14[7]
18b H2228 (EML4-ALK)28[7]
18c H2228 (EML4-ALK)19[7]
18d H2228 (EML4-ALK)21[7]

Signaling Pathway Diagrams

Aurora Kinase Signaling in Mitosis

Aurora kinases are key regulators of mitosis, and their overexpression is frequently observed in various human cancers.[1] Inhibition of Aurora kinases can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_0 Mitotic Progression Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome regulates AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome regulates Centrosome->Metaphase Chromosome->Anaphase Inhibitor Fluoropyridine-based Aurora Kinase Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Simplified Aurora kinase signaling pathway in mitosis.

CDK Signaling in G1/S Transition

Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. The transition from the G1 to the S phase is a critical checkpoint controlled by CDK-cyclin complexes.

G cluster_0 G1 Phase GrowthFactors Growth Factors CyclinD_CDK46 Cyclin D / CDK4/6 GrowthFactors->CyclinD_CDK46 Rb_E2F Rb-E2F Complex (Inactive) CyclinD_CDK46->Rb_E2F phosphorylates pRb p-Rb Rb_E2F->pRb E2F E2F (Active) pRb->E2F releases S_Phase S Phase Entry (DNA Replication) E2F->S_Phase promotes Inhibitor Fluoropyridine-based CDK Inhibitor Inhibitor->CyclinD_CDK46

Caption: Simplified CDK signaling pathway at the G1/S checkpoint.

References

Application Notes and Protocols for the Introduction of a 5-Fluoro-2-methoxypyridinyl Moiety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-fluoro-2-methoxypyridinyl moiety is a significant pharmacophore in modern drug discovery. Its unique electronic properties, arising from the interplay between the electron-withdrawing fluorine atom and the electron-donating methoxy group on the pyridine ring, offer medicinal chemists a valuable tool to modulate key drug attributes. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence solubility and serve as a handle for further functionalization. A prime example of its importance is in the structure of Filgotinib, a selective Janus kinase 1 (JAK1) inhibitor approved for the treatment of rheumatoid arthritis.[1] This document provides detailed application notes and protocols for the three principal synthetic strategies used to introduce this valuable moiety: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr).

Core Synthetic Strategies

The introduction of the 5-fluoro-2-methoxypyridinyl group onto a target scaffold can be efficiently achieved through three main cross-coupling and substitution reactions. The choice of method depends on the desired bond to be formed (C-C, C-N, or C-O/C-S) and the nature of the available starting materials.

  • Suzuki-Miyaura Coupling: Forms a carbon-carbon bond between the pyridine ring and an aryl or vinyl partner. This is typically achieved by reacting a halo-substituted 5-fluoro-2-methoxypyridine with a boronic acid or ester derivative of the target molecule.

  • Buchwald-Hartwig Amination: Creates a carbon-nitrogen bond, linking the pyridine to an amine. This method involves the palladium-catalyzed reaction of a halo-substituted this compound with a primary or secondary amine.

  • Nucleophilic Aromatic Substitution (SNAr): Forms a carbon-heteroatom bond by displacing a leaving group (typically a halogen) on the pyridine ring with a nucleophile. This method is particularly effective when the pyridine ring is activated by electron-withdrawing groups.

Data Presentation: Comparison of Synthetic Methods

The following table summarizes typical reaction conditions and yields for the three main strategies, providing a basis for method selection and optimization.

MethodStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling 2-Bromo-5-fluoropyridine, Arylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O80-10012-2475-95
3-Bromo-5-fluoro-2-methoxypyridine, Phenylboronic acidPd(dppf)Cl₂, K₃PO₄1,4-Dioxane1001688
Buchwald-Hartwig Amination 2-Bromo-5-fluoropyridine, AnilinePd₂(dba)₃, Xantphos, NaOtBuToluene1002470-90
5-Bromo-2-chloro-3-fluoropyridine, MorpholinePd₂(dba)₃, Xantphos, Cs₂CO₃Toluene801895[2]
Nucleophilic Aromatic Substitution (SNAr) 2-Chloro-5-fluoropyridine, PhenolK₂CO₃DMF100-1206-1280-95
2-Fluoro-5-nitropyridine, Secondary AmineK₂CO₃DMSO25-501-4>90[3]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a halo-substituted this compound with an arylboronic acid, a key step analogous to a convergent synthesis of Filgotinib.[4]

Materials:

  • 3-Bromo-5-fluoro-2-methoxypyridine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-5-fluoro-2-methoxypyridine (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₃PO₄ (2.0 mmol).

  • Evacuate and backfill the flask with nitrogen or argon three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol provides a general method for the palladium-catalyzed amination of a halo-substituted this compound with a primary or secondary amine.

Materials:

  • 2-Bromo-5-fluoropyridine (1.0 equiv)

  • Amine (e.g., aniline or morpholine) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Add anhydrous toluene (3 mL) and stir the mixture for 10 minutes at room temperature.

  • Add 2-bromo-5-fluoropyridine (1.0 mmol) and the amine (1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (5 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for C-Heteroatom Bond Formation

This protocol details a procedure for the SNAr reaction of an activated fluoropyridine with a nucleophile, such as a phenol or an amine.

Materials:

  • 2-Chloro-5-fluoropyridine (1.0 equiv)

  • Phenol or secondary amine (1.1 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the phenol or secondary amine (1.1 mmol) and K₂CO₃ (2.0 mmol).

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes.

  • Add 2-chloro-5-fluoropyridine (1.0 mmol) to the reaction mixture.

  • Heat the reaction to 110 °C and stir for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and pour it into ice-water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired product.

Mandatory Visualizations

G cluster_workflow General Synthetic Workflow Start Starting Material (Scaffold-X) Coupling Coupling Reaction Start->Coupling Pyridine 5-Fluoro-2-methoxy- pyridinyl Precursor (e.g., 2-bromo-5-fluoropyridine) Pyridine->Coupling Suzuki Suzuki-Miyaura (C-C bond) Coupling->Suzuki X = Boronic Acid Buchwald Buchwald-Hartwig (C-N bond) Coupling->Buchwald X = Amine SNAr SNAr (C-O/N/S bond) Coupling->SNAr X = Nu-H Product Final Product with 5-Fluoro-2-methoxypyridinyl Moiety Suzuki->Product Buchwald->Product SNAr->Product

Caption: General workflow for introducing the 5-fluoro-2-methoxypyridinyl moiety.

G cluster_pathway Filgotinib's Mechanism of Action: JAK-STAT Signaling Inhibition Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK1 JAK1 Receptor->JAK1 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates (p) pSTAT1 p-STAT1 STAT1->pSTAT1 Dimer p-STAT1 Dimer pSTAT1->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Gene Transcription (Inflammation) Nucleus->Gene Initiates Filgotinib Filgotinib Filgotinib->JAK1 Inhibits

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and practical protocols for the palladium-catalyzed cross-coupling of chloropyridines, a critical transformation in the synthesis of functionalized pyridine derivatives for pharmaceutical and materials science research. Due to their inherent lower reactivity compared to their bromo- and iodo-analogs, the coupling of chloropyridines requires carefully optimized catalytic systems. These notes offer a guide to key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, with a focus on reaction conditions and data presentation to facilitate experimental design and execution.

General Considerations for Cross-Coupling Reactions of Chloropyridines

The success of palladium-catalyzed cross-coupling with chloropyridines is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The strong carbon-chlorine (C-Cl) bond in chloropyridines makes the oxidative addition step in the catalytic cycle more difficult compared to their heavier halogen counterparts.

Key Parameters for Optimization:

  • Palladium Pre-catalyst: A variety of Pd(0) and Pd(II) sources can be utilized. Common examples include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Modern pre-catalysts, such as those developed by Buchwald, are often more stable and efficient.

  • Ligands: The choice of ligand is crucial for an efficient catalytic cycle. Electron-rich and sterically hindered phosphine ligands, such as Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos), have proven effective in activating the C-Cl bond. N-heterocyclic carbenes (NHCs) are also a powerful alternative.

  • Base: The base plays a critical role in the transmetalation and catalyst regeneration steps. The choice of base can influence reaction rates and selectivity. Common bases include inorganic salts like K₂CO₃, K₃PO₄, and Cs₂CO₃, as well as alkoxides like NaOt-Bu.

  • Solvent: The solvent must be compatible with the reagents and stable at the required reaction temperature. Anhydrous, deoxygenated solvents are typically used to prevent catalyst deactivation. Common choices include ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene, and polar aprotic solvents like DMF.

Visualizing the Process: Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental steps of palladium-catalyzed cross-coupling and a general workflow for carrying out these reactions in the laboratory.

Palladium_Cross_Coupling_Cycle General Catalytic Cycle of Palladium-Catalyzed Cross-Coupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation M-Nu RPdNu R-Pd(II)-Nu L_n Transmetalation->RPdNu RedElim Reductive Elimination RPdNu->RedElim RedElim->Pd0 Regeneration Product R-Nu RedElim->Product Experimental_Workflow General Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine Chloropyridine, Coupling Partner, Base, Catalyst, and Ligand in a dried flask inert Establish Inert Atmosphere (e.g., N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature with Stirring solvent->heat monitor Monitor Progress (TLC, GC/MS, LC/MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction and Perform Aqueous Work-up cool->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer and Concentrate extract->dry purify Purify by Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Application of 5-Fluoro-2-methoxypyridine in Agrochemical Synthesis: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Fluoro-2-methoxypyridine is a fluorinated pyridine derivative that serves as a versatile building block in the synthesis of various agrochemicals. The presence of the fluorine atom and the methoxy group on the pyridine ring imparts unique reactivity and physicochemical properties to the molecule, making it a valuable synthon for the development of novel fungicides and herbicides. The fluorine substituent can enhance the biological activity, metabolic stability, and lipophilicity of the final agrochemical product, while the methoxy group can be readily converted to other functional groups, such as a hydroxyl or an amino group, allowing for diverse molecular elaborations.

This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of agrochemical intermediates, primarily focusing on its conversion to 2-amino-5-fluoropyridine, a key component in the development of certain classes of fungicides and herbicides.

Key Intermediate Synthesis: 2-Amino-5-fluoropyridine

A crucial application of this compound in the agrochemical industry is its potential conversion to 2-amino-5-fluoropyridine. This intermediate is a well-established precursor for various agrochemical active ingredients.[1][2][3] While direct amination of this compound is a plausible synthetic route, literature more commonly describes the synthesis of 2-amino-5-fluoropyridine from other precursors like 2-aminopyridine.[4][5] For the purpose of these application notes, we will outline a general protocol for the synthesis of 2-amino-5-fluoropyridine, a key downstream intermediate that can be conceptually derived from this compound.

Experimental Protocol: Synthesis of 2-Amino-5-fluoropyridine from a Halopyridine Precursor

This protocol describes a representative synthesis of 2-amino-5-fluoropyridine from a 2-halo-5-fluoropyridine, which could be conceptually derived from this compound through halogenation of the corresponding hydroxypyridine.

Reaction:

Materials:

  • 2-Halo-5-fluoropyridine (e.g., 2-chloro-5-fluoropyridine or 2-bromo-5-fluoropyridine)

  • Aqueous ammonia (e.g., 17 wt%)[4]

  • 1,2-dichloroethane[4]

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 2-halo-5-fluoropyridine in 1,2-dichloroethane.

  • Add aqueous ammonia to the solution.

  • Heat the reaction mixture with stirring, for example, to 60-65°C for 5 hours.[4]

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and separate the layers.

  • Extract the aqueous layer with 1,2-dichloroethane.[4]

  • Combine the organic phases and wash with saturated brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate.[4]

  • Remove the solvent under reduced pressure to yield 2-amino-5-fluoropyridine.[4]

Quantitative Data:

ParameterValueReference
Starting Material2-halo-5-fluoropyridineGeneral
Product2-amino-5-fluoropyridine[4]
Yield75.5%[4]
Purity (GC)99.4%[4]

Logical Workflow for the Synthesis of 2-Amino-5-fluoropyridine

SynthesisWorkflow Start 2-Halo-5-fluoropyridine Reaction Amination Reaction (60-65°C, 5h) Start->Reaction Ammonia Aqueous Ammonia Ammonia->Reaction Solvent 1,2-Dichloroethane Solvent->Reaction Workup Workup (Separation, Extraction, Washing, Drying) Reaction->Workup Product 2-Amino-5-fluoropyridine Workup->Product

A simplified workflow for the synthesis of 2-amino-5-fluoropyridine.

Application in the Synthesis of a Novel Phenyl-Pyridine Fungicide Analogue

2-amino-5-fluoropyridine is a valuable intermediate for the synthesis of more complex molecules with potential fungicidal activity. The following section outlines a synthetic route to a novel phenyl-pyridine fungicide analogue starting from a derivative of 2-amino-5-fluoropyridine.

Experimental Protocol: Amide Coupling to Form a Fungicide Analogue

This protocol describes the final step in the synthesis of a novel fungicide analogue, which involves the coupling of an amino-functionalized pyridine with a pyrazole carbonyl chloride.[6]

Reaction:

Materials:

  • Methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride[6]

  • Pyridine[6]

  • Anhydrous dichloromethane (CH₂Cl₂)[6]

  • 1M HCl

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate in anhydrous dichloromethane under a nitrogen atmosphere and cool the solution to 0°C.[6]

  • Add pyridine to the solution.[6]

  • Slowly add a solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride in anhydrous dichloromethane.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 6 hours.[6]

  • Monitor the reaction by Thin Layer Chromatography (TLC).[6]

  • Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Concentrate the solution under reduced pressure to obtain the crude product.[6]

  • Purify the product by a suitable method, such as column chromatography, if necessary.

Quantitative Data (Representative):

ParameterValue
Starting Material 1Methyl 5-amino-2-(2-fluoropyridin-3-yl)benzoate
Starting Material 23-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride
ProductNovel Phenyl-Pyridine Fungicide Analogue
Reaction Time6 hours
Reaction Temperature0°C to room temperature

Synthetic Pathway to a Novel Fungicide Analogue

FungicideSynthesis AminoPyridine Methyl 5-amino-2- (2-fluoropyridin-3-yl)benzoate Reaction Amide Coupling (0°C to RT, 6h) AminoPyridine->Reaction PyrazoleChloride 3-(Difluoromethyl)-1-methyl- 1H-pyrazole-4-carbonyl chloride PyrazoleChloride->Reaction PyridineBase Pyridine PyridineBase->Reaction Solvent Anhydrous CH₂Cl₂ Solvent->Reaction Workup Aqueous Workup (Acid/Base/Brine Wash) Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification FinalProduct Novel Phenyl-Pyridine Fungicide Analogue Purification->FinalProduct

A representative synthetic pathway for a novel fungicide analogue.

This compound is a valuable starting material in agrochemical synthesis, primarily through its conversion to key intermediates such as 2-amino-5-fluoropyridine. This intermediate serves as a crucial building block for the construction of complex molecules with potential fungicidal and herbicidal activities. The protocols and data presented herein provide a foundation for researchers and scientists in the field of agrochemical development to explore the utility of this compound and its derivatives in the creation of novel and effective crop protection agents. Further research into direct functionalization of this compound may unveil even more efficient synthetic routes to valuable agrochemical compounds.

References

Synthesis of 5-Fluoro-2-hydroxypyridine via Demethylation of 5-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed protocols for the synthesis of 5-fluoro-2-hydroxypyridine, a valuable intermediate in pharmaceutical development, through the demethylation of 5-fluoro-2-methoxypyridine. Two common and effective methods are presented, utilizing either hydrobromic acid (HBr) or boron tribromide (BBr3) as the demethylating agent. This guide includes a summary of reaction parameters, step-by-step experimental procedures, and a workflow diagram to ensure successful synthesis.

Introduction

5-Fluoro-2-hydroxypyridine and its tautomer, 5-fluoro-2-pyridone, are important building blocks in the synthesis of various pharmaceutical agents. The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates. A common synthetic route to this compound is the demethylation of the readily available precursor, this compound. The selection of the demethylating agent is crucial and often depends on the substrate's sensitivity to harsh acidic conditions and the desired reaction efficiency. This note details two robust methods for this transformation.

Data Presentation: Comparison of Demethylation Methods

ParameterMethod A: Hydrobromic AcidMethod B: Boron Tribromide
Reagent 48% Hydrobromic Acid (HBr) in H2OBoron Tribromide (BBr3)
Solvent Water or Toluene/WaterDichloromethane (DCM)
Temperature 100-145 °C[1][2]0 °C to Room Temperature
Reaction Time 2-6 hours[1][2]Overnight
Reported Yield ~49%[1][2]Typically high for aryl methyl ethers
Workup Aqueous workup, concentrationQuenching, extraction, purification
Safety Notes Corrosive, handle with careHighly reactive with moisture, toxic

Experimental Protocols

Method A: Demethylation using Hydrobromic Acid (HBr)

This protocol is adapted from literature procedures which report a yield of approximately 49%.[1][2]

Materials:

  • This compound

  • 48% Hydrobromic acid (HBr) in water

  • Toluene (optional)

  • Ethyl acetate (EtOAc)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound with 48% aqueous hydrobromic acid. A solvent such as toluene can also be used.[1]

  • Heating: Heat the reaction mixture to 100 °C and maintain it at this temperature for 6 hours.[2] Alternatively, the reaction can be heated to 145 °C for 2 hours in a sealed tube if using a toluene/HCl system.[1]

  • Monitoring: Monitor the reaction progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS), to confirm the disappearance of the starting material.

  • Workup: After cooling the reaction mixture to room temperature, decant the organic layer if a biphasic system was used.

  • Extraction: Wash the aqueous phase with ethyl acetate to remove any remaining organic impurities.

  • Isolation: Concentrate the aqueous phase under reduced pressure using a rotary evaporator to remove volatiles. The product, 5-fluoro-2-hydroxypyridine, will be obtained as a solid.

  • Drying: The resulting solid can be further dried under vacuum.

Method B: Demethylation using Boron Tribromide (BBr3)

Boron tribromide is a powerful Lewis acid and an effective reagent for the cleavage of aryl methyl ethers.[3][4]

Materials:

  • This compound

  • Boron tribromide (BBr3) solution in dichloromethane (DCM)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Schlenk flask or a flame-dried round-bottom flask with a septum

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

  • Ice bath

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add a solution of this compound in anhydrous dichloromethane.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add a solution of boron tribromide (1M in DCM, typically 2-3 equivalents) dropwise via syringe.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Monitoring: Monitor the reaction for the consumption of the starting material by TLC or LC/MS.

  • Quenching: Carefully quench the reaction by slowly adding it to a stirred mixture of ice and water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 5-fluoro-2-hydroxypyridine can be purified by a suitable method such as recrystallization or silica gel column chromatography.

Visualized Experimental Workflow

Synthesis_Workflow cluster_start Starting Material cluster_methods Demethylation Methods cluster_workup Workup & Purification cluster_product Final Product Start This compound MethodA Method A: - 48% HBr - Heat (100-145°C) Start->MethodA MethodB Method B: - BBr3 in DCM - 0°C to RT Start->MethodB WorkupA Aqueous Workup Concentration MethodA->WorkupA WorkupB Quench Extraction Purification MethodB->WorkupB End 5-Fluoro-2-hydroxypyridine WorkupA->End WorkupB->End

Caption: Workflow for the synthesis of 5-Fluoro-2-hydroxypyridine.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the large-scale synthesis of 5-Fluoro-2-methoxypyridine, a key intermediate in the pharmaceutical industry. The document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data to support process development and scale-up activities.

Introduction

This compound is a crucial building block in the synthesis of various pharmaceutical agents. Its structure, featuring a fluorinated pyridine ring, can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug molecule. The efficient and scalable synthesis of this intermediate is therefore of high importance for the pharmaceutical industry. The most common and industrially viable route for the large-scale production of this compound involves the diazotization of 2-methoxy-5-aminopyridine followed by a fluorination reaction, a process analogous to the Balz-Schiemann reaction.

Synthetic Pathway Overview

The primary synthetic strategy for this compound is a two-step process starting from 2-methoxy-5-nitropyridine. The first step involves the reduction of the nitro group to an amino group, yielding 2-methoxy-5-aminopyridine. The subsequent step is a diazotization of the amino group followed by fluorination to introduce the fluorine atom at the 5-position of the pyridine ring.

Synthesis_Pathway start 2-Methoxy-5-nitropyridine intermediate 2-Methoxy-5-aminopyridine start->intermediate Reduction product This compound intermediate->product Diazotization & Fluorination (Balz-Schiemann type)

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 2-Methoxy-5-aminopyridine (Intermediate)

Reaction: Reduction of 2-methoxy-5-nitropyridine.

Protocol:

  • Charging the Reactor: In a suitable reactor equipped with a mechanical stirrer, thermometer, and condenser, charge 2-methoxy-5-nitropyridine (1.0 eq) and a suitable solvent (e.g., ethanol, methanol, or water).

  • Addition of Reducing Agent: To the stirred suspension, add a reducing agent. Common choices for large-scale production include catalytic hydrogenation (e.g., using Palladium on carbon) or metal-based reductions (e.g., using iron powder, zinc powder, or tin(II) chloride in the presence of an acid).[1]

  • Reaction Conditions: Heat the reaction mixture to a temperature between 20-90 °C.[1] The reaction time typically ranges from 2 to 6 hours, and the progress should be monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC).[1]

  • Work-up:

    • If using catalytic hydrogenation, filter the reaction mixture to remove the catalyst.

    • If using a metal-based reduction, filter the hot reaction mixture to remove the metal salts.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by recrystallization from a suitable solvent system to afford 2-methoxy-5-aminopyridine.

Step 2: Synthesis of this compound (Final Product)

Reaction: Diazotization of 2-methoxy-5-aminopyridine followed by fluorination.

Protocol:

  • Formation of the Diazonium Salt:

    • In a reactor, dissolve 2-methoxy-5-aminopyridine (1.0 eq) in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF₄) or hydrochloric acid.[1]

    • Cool the solution to a temperature between 0-5 °C using an ice-salt bath.[1]

    • Slowly add a solution of sodium nitrite (NaNO₂) (a slight molar excess, e.g., 1.05-1.1 eq) in water dropwise to the reaction mixture, maintaining the temperature below 5 °C.[1]

    • Stir the mixture at this temperature for a period of time (typically 30-60 minutes) to ensure complete formation of the diazonium salt.

  • Fluorination (Balz-Schiemann Reaction):

    • If hydrochloric acid was used for diazotization, add a solution of a fluorinating agent such as tetrafluoroboric acid or sodium tetrafluoroborate at low temperature.[1]

    • Slowly warm the reaction mixture to room temperature and then heat to a temperature between 35-45 °C to initiate the decomposition of the diazonium salt and the formation of the fluoro-pyridine.[1] Nitrogen gas will be evolved during this step.

    • Maintain the temperature until the gas evolution ceases, indicating the completion of the reaction (typically 1-3 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acidic solution by the slow addition of a base, such as sodium carbonate or sodium bicarbonate solution, until the pH is neutral or slightly basic.

    • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.

    • For large-scale operations where high purity is required, the crude product is typically purified by vacuum distillation.

Experimental_Workflow cluster_step1 Step 1: Reduction cluster_step2 Step 2: Diazotization & Fluorination s1_start Charge Reactor: 2-Methoxy-5-nitropyridine + Solvent s1_reductant Add Reducing Agent (e.g., Pd/C, Fe, Zn) s1_start->s1_reductant s1_reaction Heat (20-90 °C, 2-6 h) Monitor Reaction s1_reductant->s1_reaction s1_workup Work-up: Filter Catalyst/Salts Concentrate Recrystallize s1_reaction->s1_workup s1_product 2-Methoxy-5-aminopyridine s1_workup->s1_product s2_start Dissolve 2-Methoxy-5-aminopyridine in Acid (e.g., HBF₄) s1_product->s2_start s2_diazotization Cool (0-5 °C) Add NaNO₂ solution s2_start->s2_diazotization s2_fluorination Warm to RT, then Heat (35-45 °C) Decomposition (N₂ evolution) s2_diazotization->s2_fluorination s2_workup Work-up: Neutralize Extract Dry & Concentrate s2_fluorination->s2_workup s2_purification Purification: Vacuum Distillation s2_workup->s2_purification s2_product This compound s2_purification->s2_product

Caption: Detailed experimental workflow for the synthesis of this compound.

Data Presentation

The following table summarizes the key quantitative data for the large-scale synthesis of this compound. The values presented are typical ranges and may vary depending on the specific reaction conditions and scale of operation.

StepReactionStarting MaterialKey ReagentsTemperature (°C)Time (h)Typical Yield (%)Typical Purity (%)
1Reduction2-Methoxy-5-nitropyridinePd/C, H₂ or Fe/HCl20 - 902 - 685 - 95>98
2Diazotization & Fluorination2-Methoxy-5-aminopyridineNaNO₂, HBF₄0 - 452 - 460 - 75>99 (after distillation)

Safety and Handling Considerations

  • Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when dry. It is crucial to handle them in solution and avoid isolation of the solid salt. The reaction should be conducted with appropriate safety measures, including a blast shield.

  • Acids and Reagents: Concentrated acids like tetrafluoroboric acid and reagents like sodium nitrite are corrosive and toxic. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

  • Gas Evolution: The decomposition of the diazonium salt releases nitrogen gas. The reaction should be performed in a well-ventilated fume hood, and the reactor should be equipped with a proper gas outlet to prevent pressure buildup.

  • Temperature Control: The diazotization step is highly exothermic and requires careful temperature control to prevent side reactions and decomposition of the diazonium salt.

Logical Relationships in the Balz-Schiemann Reaction

The success of the Balz-Schiemann reaction for the synthesis of this compound depends on a series of interconnected factors and reaction conditions.

Logical_Relationships cluster_diazotization Diazotization Stage cluster_fluorination Fluorination Stage Amine Starting Material 2-Methoxy-5-aminopyridine Diazonium_Salt Intermediate Diazonium Salt Amine->Diazonium_Salt Acid Acidic Medium e.g., HBF₄, HCl Acid->Diazonium_Salt Nitrite Diazotizing Agent NaNO₂ Nitrite->Diazonium_Salt Temp_Low Low Temperature 0-5 °C Temp_Low->Diazonium_Salt  Maintains Stability Decomposition Decomposition N₂ Evolution Diazonium_Salt->Decomposition Fluorinating_Agent Fluoride Source BF₄⁻ Fluorinating_Agent->Decomposition  Provides F⁻ Temp_High Elevated Temperature 35-45 °C Temp_High->Decomposition  Induces Decomposition Product Final Product This compound Decomposition->Product

Caption: Key logical relationships in the Balz-Schiemann synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving Yield for Suzuki Coupling of Electron-Rich Chloropyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of electron-rich chloropyridines.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of my electron-rich chloropyridine resulting in a low yield?

A1: Low yields with electron-rich chloropyridines are a common challenge due to a combination of factors. The primary reasons include the high strength of the C-Cl bond, which makes the oxidative addition step of the catalytic cycle difficult.[1] Additionally, the electron-donating groups on the pyridine ring can further decrease its reactivity. The Lewis basic nitrogen atom of the pyridine can also coordinate to the palladium catalyst, leading to inhibition or deactivation.[2][3]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions are protodeboronation and homocoupling.[4]

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom, often from water or acidic impurities.[1] To minimize this, use anhydrous solvents and reagents where possible.[1] Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can also enhance stability against this side reaction.[4]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct. This is often promoted by the presence of oxygen or can be catalyzed by palladium.[1] To reduce homocoupling, ensure a strictly oxygen-free environment by thoroughly degassing all reagents and maintaining an inert atmosphere.[1]

Q3: My electron-rich chloropyridine substrate seems unreactive. What specific conditions can improve the coupling?

A3: Given the lower reactivity of electron-rich chloropyridines, highly active catalyst systems are often required.[4] Consider the following adjustments:

  • Use Specialized Ligands: Employ bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[1][4] These ligands stabilize the palladium catalyst, promote the difficult oxidative addition step, and sterically shield the metal center from inhibitory coordination by the pyridine nitrogen.[1][4]

  • Increase Reaction Temperature: Higher temperatures (typically 80-110 °C) can help overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[4][5] However, be mindful that this can also increase the rate of side reactions.[4]

  • Select an Appropriate Base: A strong base is often necessary. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective in these challenging couplings.[1][4][5]

Q4: How do I choose the right base for my reaction?

A4: The base plays a critical role by activating the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[2][4] The choice of base can significantly impact the reaction yield.[4] Inorganic bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are widely used.[4] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective.[5]

Q5: Can I run the Suzuki coupling of electron-rich chloropyridines under aerobic conditions?

A5: It is highly recommended to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][6] The active Pd(0) catalyst is sensitive to oxygen, which can lead to catalyst deactivation and promote the homocoupling of the boronic acid, both of which reduce the yield of the desired product.[1][4]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield Inactive catalyst system.[3]Switch to a more active catalyst system, such as one with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or NHC ligands.[1][4] Increase catalyst loading if necessary.[1]
Insufficient reaction temperature.[1]Increase the reaction temperature, typically to a range of 80-120 °C.[1] Consider using microwave irradiation to shorten reaction times and potentially improve yields.[2][7]
Ineffective base.[1]Screen different bases. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[1][5]
Catalyst inhibition by pyridine nitrogen.[2][3]Use bulky ligands to sterically shield the palladium center.[1]
Significant Side Product Formation Protodeboronation of boronic acid.[1]Use anhydrous solvents and reagents.[1] Consider using a boronic ester (e.g., pinacol ester) instead of a boronic acid.[4]
Homocoupling of boronic acid.[1]Ensure the reaction is thoroughly degassed and run under an inert atmosphere (argon or nitrogen).[1]
Dehalogenation of the chloropyridine.[3]Ensure the reaction is performed under an inert atmosphere and choose a solvent less prone to acting as a hydride source.[3]
Reaction Fails to Go to Completion Catalyst deactivation.[2]Ensure a strictly oxygen-free environment.[1] Consider a higher catalyst loading or a more robust catalyst system.[1]
Impure reagents.[2]Use high-purity starting materials, as impurities can interfere with the catalytic cycle.[2]

Data Presentation

Table 1: Effect of Catalyst and Ligand on Suzuki Coupling Yield
Catalyst System (Pd Source / Ligand)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Reference(s)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-951870-90 (for 5-bromo-2-methylpyridin-3-amine)[6]
Pd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O120 (MW)0.17~80 (for 3-chloropyridine)[6]
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate (for resin-supported chloropyrimidines)[6][8]
Pd(dppf)Cl₂K₂CO₃1,4-Dioxane1002470 (for 2,4-dichloropyrimidine)[9]
Pd₂(dba)₃ / SPhosK₃PO₄1,4-Dioxane80-100-High yields reported for 2-chloro-3-aminopyridine[3]
Table 2: Effect of Base and Solvent on Suzuki Coupling Yield
BaseSolventYield (%)Reference(s)
K₂CO₃1,4-Dioxane/H₂O~80[6]
K₃PO₄1,4-Dioxane/H₂OHigh yields often reported[4][6]
Cs₂CO₃1,4-DioxaneHigh yields often reported[5]
KFTHFModerate[6][8]
Na₂CO₃Toluene/H₂O51 (for PyFluor with 4-methoxyphenylboronic acid)[10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

Materials:

  • Electron-rich chloropyridine (1.0 equiv)

  • Arylboronic acid or ester (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene)

Procedure:

  • Preparation: To an oven-dried Schlenk flask or reaction vial, add the electron-rich chloropyridine, arylboronic acid, and base.[3][6]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[5][6]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst and ligand.[5][6]

  • Solvent Addition: Add the degassed solvent via syringe.[5][6]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[4][5]

  • Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[4][6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[4][6]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted for a microwave reactor and can significantly reduce reaction times.[2]

Materials:

  • Electron-rich chloropyridine (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Pd(PPh₃)₄ (0.5 mol%)

  • K₂CO₃ (3.0 equiv)

  • 1,4-Dioxane/water (2:1)

  • Microwave reactor vials

Procedure:

  • Preparation: To a microwave vial, add the chloropyridine, arylboronic acid, K₂CO₃, and Pd(PPh₃)₄.[2]

  • Solvent Addition: Add the 1,4-dioxane/water (2:1) solvent mixture.[2]

  • Reaction: Seal the vial and place it in the microwave reactor. Heat the mixture to the optimized temperature (e.g., 100-120 °C) for a short duration (e.g., 15-20 minutes).[9]

  • Workup and Purification: Follow steps 7 and 8 from the general procedure above.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)-X(L2) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation Ar_Pd_Ar_prime Ar-Pd(II)-Ar'(L2) Transmetalation->Ar_Pd_Ar_prime RedElim Reductive Elimination Ar_Pd_Ar_prime->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) RedElim->Product Ar_X Ar-Cl (Chloropyridine) Ar_X->OxAdd Ar_prime_BOH2 Ar'-B(OH)2 (Boronic Acid) Ar_prime_BOH2->Transmetalation Base Base (e.g., K3PO4) Base->Transmetalation

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Low-Yield Suzuki Coupling Start Low or No Yield CheckCatalyst Is the catalyst system active enough? Start->CheckCatalyst ImproveCatalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. CheckCatalyst->ImproveCatalyst No CheckTemp Is the reaction temperature sufficient? CheckCatalyst->CheckTemp Yes ImproveCatalyst->CheckTemp IncreaseTemp Increase temperature to 80-120 °C. Consider microwave irradiation. CheckTemp->IncreaseTemp No CheckBase Is the base effective? CheckTemp->CheckBase Yes IncreaseTemp->CheckBase ScreenBases Screen strong, non-nucleophilic bases (K3PO4, Cs2CO3). CheckBase->ScreenBases No CheckDegassing Is the system properly degassed? CheckBase->CheckDegassing Yes ScreenBases->CheckDegassing Degas Degas solvents and reagents thoroughly. Ensure inert atmosphere (Ar/N2). CheckDegassing->Degas No End Improved Yield CheckDegassing->End Yes Degas->End Decision_Tree Decision Tree for Selecting Reaction Components Start Reaction Planning LigandChoice Ligand Selection Start->LigandChoice BulkyLigands Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) LigandChoice->BulkyLigands BaseChoice Base Selection BulkyLigands->BaseChoice StrongBase Start with K3PO4 or Cs2CO3. Screen others if necessary. BaseChoice->StrongBase BoronSource Boron Source Selection StrongBase->BoronSource SideReactionCheck Is Protodeboronation a concern? BoronSource->SideReactionCheck BoronicAcid Boronic Acid BoronicEster Switch to Pinacol Ester or Trifluoroborate SideReactionCheck->BoronicAcid No SideReactionCheck->BoronicEster Yes

References

Optimizing reaction conditions for the synthesis of halogenated 2-methoxypyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reaction conditions for the synthesis of halogenated 2-methoxypyridines. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in overcoming common challenges and achieving optimal results.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of chloro, bromo, and iodo-2-methoxypyridines.

Issue 1: Low Yield in Halogenation Reactions

Q: My halogenation reaction of 2-methoxypyridine is resulting in a low yield. What are the common causes and how can I improve it?

A: Low yields in the halogenation of 2-methoxypyridine can stem from several factors, including incomplete reaction, side product formation, or product degradation. Here are some common causes and troubleshooting strategies:

  • Incomplete Reaction:

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. Monitor the reaction progress using TLC or LC-MS to determine the point of maximum conversion. For instance, in the bromination of 2-nitro-3-methoxypyridine, the reaction is typically heated to 120-130 °C for 5-6 hours.[1]

    • Inefficient Halogenating Agent: The choice and purity of the halogenating agent are critical. For chlorinations, sulfuryl chloride (SO2Cl2) is a common reagent, while N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) are frequently used for bromination and iodination, respectively.[2] Ensure the reagent is fresh and has been stored correctly.

  • Side Product Formation:

    • Poor Regioselectivity: The methoxy group on the pyridine ring is an ortho-, para-directing group, which can lead to the formation of multiple isomers.[2] To improve selectivity, consider alternative strategies such as using a directing group or modifying the reaction conditions (see Issue 2 for more details).

    • Di-halogenation: The formation of di-halogenated byproducts can occur, especially with highly reactive halogenating agents or prolonged reaction times. To minimize this, use a stoichiometric amount of the halogenating agent and monitor the reaction closely.

  • Product Degradation:

    • Harsh Reaction Conditions: Traditional electrophilic aromatic substitution on the pyridine ring can require harsh conditions, which may lead to product degradation.[2] Milder, more recently developed methods, such as those involving Zincke imine intermediates for 3-halogenation, can provide a less destructive alternative.[2]

Issue 2: Poor Regioselectivity and Formation of Isomeric Mixtures

Q: I am observing a mixture of regioisomers in the halogenation of 2-methoxypyridine. How can I control the position of halogenation?

A: Achieving high regioselectivity is a common challenge in pyridine chemistry due to the electronic effects of both the ring nitrogen and the substituent. The methoxy group (-OCH3) is an activating, ortho-, para-directing group. This can lead to halogenation at positions 3, 5, or even 6.

  • Controlling Halogenation Position:

    • 3-Position Halogenation: For selective halogenation at the 3-position, a one-pot method involving the formation of a Zincke imine intermediate is highly effective. This approach proceeds under mild conditions and offers excellent regioselectivity.[2]

    • 5-Position Halogenation: Direct electrophilic halogenation often favors the 5-position due to the directing effect of the methoxy group. Careful control of reaction conditions such as temperature and solvent can enhance selectivity.

    • 2-Position Halogenation: To achieve halogenation at the 2-position, a common strategy is to first convert the 2-methoxypyridine to its N-oxide. The N-oxide functionality directs halogenation to the 2-position, after which the N-oxide can be removed.[2]

Issue 3: Difficult Purification of the Halogenated Product

Q: I am having trouble purifying my halogenated 2-methoxypyridine. The crude product is an oil or contains persistent impurities. What are the best purification strategies?

A: Purification challenges often arise from the presence of unreacted starting materials, isomers, or byproducts from the halogenating agent.

  • Common Impurities and Removal Strategies:

    • Unreacted Starting Material: If the starting material has a significantly different polarity from the product, column chromatography is usually effective.

    • Isomeric Products: Separation of regioisomers can be challenging. Careful selection of the mobile phase for column chromatography, sometimes requiring a multi-solvent system, is crucial. In some cases, recrystallization can be effective if one isomer is significantly less soluble.

    • Halogenating Agent Byproducts: For reactions using NBS or NIS, succinimide is a common byproduct. Most of it can be removed by an aqueous wash of the organic layer during workup.

    • Colored Impurities and Polymeric Materials: The presence of colored impurities or polymeric byproducts can result in an oily or discolored product. Treating a solution of the crude product with activated charcoal followed by filtration through celite can help remove these impurities.

  • Purification Techniques:

    • Column Chromatography: This is the most common method for purifying halogenated pyridines. Silica gel is typically used as the stationary phase, with a gradient of ethyl acetate in hexanes or petroleum ether as the mobile phase.

    • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate) can be an effective purification method.

    • Distillation: For liquid products, distillation under reduced pressure can be a viable purification technique, especially for removing non-volatile impurities.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize quantitative data for the synthesis of halogenated 2-methoxypyridines, highlighting the impact of different reaction conditions on yield and selectivity.

Table 1: Bromination of 2-Substituted Pyridines

Starting MaterialBrominating AgentSolventTemperature (°C)ProductYield (%)Reference
2-Nitro-3-methoxypyridineHBrFormic Acid120-1302-Bromo-3-methoxypyridine91.0[1][3]
2-Bromo-3-pyridinolCH3I/KOHDMSO55-602-Bromo-3-methoxypyridine68[1]
2,5-DibromopyridineNaOMeMethanol705-Bromo-2-methoxypyridine95[4]
5-Bromo-2-nitropyridineNaOMeMethanol755-Bromo-2-methoxypyridine54[5]

Table 2: Iodination of 2-Methoxypyridine

Starting MaterialIodinating AgentCatalyst/AdditiveSolventTemperature (°C)ProductYield (%)Reference
2-MethoxypyridineNISTrifluoroacetic acidAcetonitrileRoom Temp5-Iodo-2-methoxypyridineHigh (unspecified)[6]
2-MethoxypyridineI2/AgNO3NoneSolvent-freeRoom Temp5-Iodo-2-methoxypyridineHigh (unspecified)[7]

Experimental Protocols

Below are detailed methodologies for key halogenation reactions of 2-methoxypyridine derivatives.

Protocol 1: Synthesis of 2-Bromo-3-methoxypyridine from 2-Nitro-3-methoxypyridine [1][3]

  • Dissolution: In a round-bottom flask, dissolve 2-nitro-3-methoxypyridine in formic acid.

  • Addition of HBr: To the solution, add hydrobromic acid (40% aqueous solution) with a molar ratio of 2-nitro-3-methoxypyridine to HBr of 1:2-2.5.

  • Heating: Slowly heat the reaction mixture to 120-130 °C and maintain this temperature for 5-6 hours, with stirring.

  • Solvent Removal: After cooling to room temperature, remove the solvent by distillation under reduced pressure. A yellow solid should precipitate.

  • Work-up: Filter the solid and wash the filter cake with ethyl acetate. Dissolve the filter cake in a minimal amount of water and adjust the pH to 7-8 with a saturated aqueous solution of sodium bicarbonate to precipitate the product.

  • Purification: Filter the solid, wash with water, and dry to obtain 2-bromo-3-methoxypyridine.

Protocol 2: Synthesis of 5-Bromo-2-methoxypyridine from 2,5-Dibromopyridine [4]

  • Reaction Setup: In a sealed reaction vessel, combine 2,5-dibromopyridine and sodium methoxide in methanol.

  • Heating: Heat the mixture at 70 °C for 42 hours.

  • Work-up: After cooling to room temperature, add water to the reaction mixture and extract with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 5-bromo-2-methoxypyridine as a pale yellow oil.

Protocol 3: Synthesis of 3-Iodo-2-methoxypyridine via Zincke Imine Intermediate [2]

  • Activation and Ring-Opening: In a flame-dried flask under an inert atmosphere, dissolve 2-methoxypyridine and collidine in ethyl acetate. Cool the mixture to -78 °C and add triflic anhydride. After stirring for 10 minutes, add dibenzylamine and allow the reaction to warm to room temperature and stir for 30 minutes.

  • Halogenation: Add N-iodosuccinimide (NIS) to the reaction mixture and stir at room temperature until the Zincke imine intermediate is fully consumed (monitor by TLC/LC-MS).

  • Ring-Closing: Add ammonium acetate and ethanol to the mixture. Heat the reaction to 60 °C and stir until the formation of 3-iodo-2-methoxypyridine is complete.

  • Work-up: Cool the reaction to room temperature and quench with water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

The following diagrams illustrate key workflows and logical relationships in the synthesis and troubleshooting of halogenated 2-methoxypyridines.

experimental_workflow_bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-nitro-3-methoxypyridine in Formic Acid add_hbr Add Hydrobromic Acid start->add_hbr heat Heat to 120-130 °C (5-6 hours) add_hbr->heat cool Cool to RT heat->cool distill Distill off Solvent cool->distill filter1 Filter Precipitate distill->filter1 ph_adjust Dissolve in Water, Adjust pH to 7-8 filter1->ph_adjust filter2 Filter Product ph_adjust->filter2 dry Dry Solid filter2->dry end 2-Bromo-3-methoxypyridine dry->end

Caption: Workflow for the synthesis of 2-bromo-3-methoxypyridine.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn Check Reaction Monitoring Data side_products Side Product Formation start->side_products Analyze Crude by NMR/LC-MS degradation Product Degradation start->degradation Assess Reaction Harshness check_time_temp Increase reaction time/temp Monitor with TLC/LC-MS incomplete_rxn->check_time_temp check_reagents Verify reagent purity/activity incomplete_rxn->check_reagents optimize_selectivity Modify conditions for regioselectivity (see selectivity guide) side_products->optimize_selectivity stoichiometry Adjust stoichiometry of halogenating agent side_products->stoichiometry milder_conditions Use milder reaction conditions (e.g., Zincke imine method) degradation->milder_conditions

Caption: Troubleshooting decision tree for low reaction yield.

regioselectivity_control start Desired Halogenation Position? pos_2 2-Position start->pos_2 Ortho to N pos_3 3-Position start->pos_3 Meta to N pos_5 5-Position start->pos_5 Para to -OCH3 strategy_n_oxide 1. Form N-Oxide 2. Halogenate 3. Deoxygenate pos_2->strategy_n_oxide strategy_zincke Use Zincke Imine Intermediate Method pos_3->strategy_zincke strategy_direct Direct Electrophilic Halogenation (Optimize T, Solvent) pos_5->strategy_direct

Caption: Logic diagram for controlling regioselectivity.

References

Technical Support Center: Synthesis of Fluoropyridines via Schiemann Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of fluoropyridines using the Schiemann reaction. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this synthetic transformation. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize your reaction yields and obtain your desired fluoropyridine products.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the Schiemann reaction for fluoropyridine synthesis, providing potential causes and solutions in a straightforward question-and-answer format.

Q1: My diazotization reaction is not proceeding to completion, or I am observing significant decomposition of my starting aminopyridine. What could be the cause?

A1: Incomplete diazotization or decomposition of the starting material can be attributed to several factors:

  • Inadequate Temperature Control: The diazotization of aminopyridines is highly exothermic.[1] It is crucial to maintain a low temperature, typically between 0-5 °C, to ensure the stability of the diazonium salt being formed.[2][3] Higher temperatures can lead to premature decomposition.

  • Incorrect Stoichiometry of Reagents: Ensure that the molar ratio of sodium nitrite to your aminopyridine is appropriate. A slight excess of sodium nitrite is often used to ensure complete conversion.

  • Slow Addition of Nitrite: The aqueous solution of sodium nitrite should be added slowly to the acidic solution of the aminopyridine to maintain the low reaction temperature and control the rate of diazotization.[4]

Q2: I have successfully formed the pyridinediazonium tetrafluoroborate salt, but the yield is low after isolation. What are the likely reasons?

A2: Low isolated yields of the diazonium salt are often due to its instability and solubility:

  • Premature Decomposition: Pyridinediazonium salts are notoriously unstable and can decompose spontaneously, sometimes violently, upon drying.[5][6] It is often recommended to use the damp salt immediately in the next step.

  • Solubility in the Reaction Medium: While diazonium tetrafluoroborates are generally insoluble and precipitate from the reaction mixture, some residual solubility can lead to loss of product during filtration. Ensure the reaction mixture is sufficiently cold before filtration to minimize solubility.

Q3: The thermal decomposition of my pyridinediazonium tetrafluoroborate salt gives a low yield of the desired fluoropyridine and a significant amount of tar-like byproducts. How can I improve this?

A3: Low yields and byproduct formation during thermal decomposition are common challenges. Here are several strategies to mitigate these issues:

  • Optimize Decomposition Temperature: The decomposition temperature is critical.[2] Too high a temperature can lead to the thermal destruction of the starting material and product.[5][6] It is advisable to perform small-scale experiments to determine the optimal decomposition temperature for your specific substrate.

  • Choice of Solvent: Performing the decomposition in a high-boiling, non-polar solvent can improve yields by ensuring a more controlled and uniform heating process.[2][5] Solvents like hexane and chlorobenzene have been shown to be effective.[5] Using an ionic liquid, such as 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]), can also serve as both a solvent and a fluoride source, leading to higher yields.[7][8]

  • Photochemical Decomposition: As an alternative to thermal decomposition, photolysis using UV or visible light can be performed at lower temperatures, minimizing thermal side reactions.[5][6][9] This method has been shown to be particularly effective for sensitive substrates.[10]

  • Side Reactions: The formation of brown, gummy solids can occur due to the polymerization of the fluoropyridine product, especially in the presence of water.[4] Neutralization and extraction steps should be performed carefully to minimize contact time with aqueous phases.

Q4: Are there any modern modifications to the classical Schiemann reaction that can improve yields and safety for fluoropyridine synthesis?

A4: Yes, several modifications have been developed to address the limitations of the traditional Balz-Schiemann reaction:[5][6][8]

  • Alternative Counter-ions: Using hexafluorophosphate (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) anions instead of tetrafluoroborate (BF₄⁻) can sometimes lead to improved yields and greater stability of the diazonium salt intermediate.[2][9][11]

  • In Situ Diazotization: To avoid the isolation of potentially explosive diazonium salts, in situ diazotization protocols have been developed using reagents like tert-butyl nitrite in the presence of a fluoride source.[1][12]

  • Flow Chemistry: Continuous flow reactors offer excellent temperature and mixing control, which can significantly improve the safety and yield of the Schiemann reaction by minimizing the accumulation of unstable intermediates.[7][8][13]

  • Catalytic Approaches: The use of hypervalent iodine(III) compounds as catalysts has been shown to promote the fluorination reaction under milder conditions (25–60 °C).[7][13][14]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the Schiemann reaction for the synthesis of fluoropyridines and related aryl fluorides.

Table 1: Effect of Solvent on the Yield of Aryl Fluorides in the Schiemann Reaction

Aryldiazonium Tetrafluoroborate SubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Benzenediazonium tetrafluoroboratep-Xylene601693[6]
Benzenediazonium tetrafluoroboratem-Xylene601696[6]
Benzenediazonium tetrafluoroborateChlorobenzene60-68-97[6]
Benzenediazonium tetrafluoroborateHexane60-68-97[6]
4-(Ethoxycarbonyl)pyridine-3-diazonium tetrafluoroborateChlorobenzene60463[5]
4-(Ethoxycarbonyl)pyridine-3-diazonium tetrafluoroborateHexane60466[5]
2-Cyano-5-aminopyridine[bmim][BF4]--High[7][8]

Table 2: Comparison of Thermal vs. Photochemical Decomposition

SubstrateDecomposition MethodSolventTemperatureYield (%)Reference
Benzenediazonium tetrafluoroborateThermalNone60 °C43[6][8]
Benzenediazonium tetrafluoroboratePhotochemical (Visible Light)NoneAmbient32[6][8]
Imidazole diazonium fluoroboratePhotochemical (UV)HBF₄/H₂O0 °C39[10]
Imidazole diazonium fluoroboratePhotochemical (UV)[bmim][BF4]/CH₃CN (1:1)0 °C45[10]

Experimental Protocols

This section provides a generalized experimental protocol for the synthesis of a fluoropyridine via the Schiemann reaction, highlighting critical steps.

General Protocol for the Synthesis of a Fluoropyridine

Step 1: Diazotization

  • Dissolve the starting aminopyridine in an aqueous solution of fluoroboric acid (HBF₄) in a flask equipped with a magnetic stirrer and a thermometer.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aminopyridine solution, ensuring the temperature is maintained below 10 °C.[3]

  • After the addition is complete, continue stirring the mixture at 0-5 °C for 30-60 minutes to ensure the complete formation of the diazonium tetrafluoroborate salt, which will precipitate out of the solution.

Step 2: Isolation of the Diazonium Salt (Optional, proceed with caution)

  • Collect the precipitated pyridinediazonium tetrafluoroborate salt by vacuum filtration.

  • Wash the salt with cold diethyl ether.

  • Crucially, do not allow the salt to become completely dry as it may be explosive. [6] It is best to proceed immediately to the decomposition step with the damp solid.

Step 3: Decomposition

  • Thermal Decomposition:

    • Place the damp diazonium salt in a flask fitted with a condenser.

    • Optionally, add a high-boiling point inert solvent (e.g., hexane, chlorobenzene).

    • Heat the mixture gently and with caution to the decomposition temperature, which should be determined experimentally for each substrate. The evolution of nitrogen gas indicates the progress of the reaction.[9]

  • Photochemical Decomposition:

    • Suspend the diazonium salt in a suitable solvent in a photochemical reactor.

    • Irradiate the mixture with a UV or visible light source at a low temperature (e.g., 0 °C) until the evolution of nitrogen ceases.

Step 4: Work-up and Purification

  • After the decomposition is complete, cool the reaction mixture.

  • Carefully neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). Be aware that polymerization of the fluoropyridine can occur during neutralization.[4]

  • Extract the fluoropyridine product with an appropriate organic solvent (e.g., diethyl ether, dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or distillation, to obtain the pure fluoropyridine.

Visualizations

Experimental Workflow for Schiemann Reaction

Schiemann_Workflow cluster_diazotization Step 1: Diazotization cluster_decomposition Step 2: Decomposition cluster_purification Step 3: Purification Aminopyridine Aminopyridine HBF4_NaNO2 HBF₄, NaNO₂ (0-5 °C) Aminopyridine->HBF4_NaNO2 Diazonium_Salt Pyridinediazonium Tetrafluoroborate HBF4_NaNO2->Diazonium_Salt Decomposition_Method Thermal or Photochemical Decomposition Diazonium_Salt->Decomposition_Method Fluoropyridine_Crude Crude Fluoropyridine Decomposition_Method->Fluoropyridine_Crude Workup Work-up & Purification Fluoropyridine_Crude->Workup Pure_Fluoropyridine Pure Fluoropyridine Workup->Pure_Fluoropyridine Troubleshooting_Schiemann cluster_diazotization_issues Diazotization Issues cluster_diazotization_solutions Solutions cluster_decomposition_issues Decomposition Issues cluster_decomposition_solutions Solutions cluster_workup_issues Work-up Issues cluster_workup_solutions Solutions start Low Yield of Fluoropyridine check_diazotization Check Diazotization Step start->check_diazotization check_decomposition Check Decomposition Step start->check_decomposition check_workup Check Work-up/Purification start->check_workup temp_control Inadequate Temperature Control? check_diazotization->temp_control reagent_ratio Incorrect Reagent Stoichiometry? check_diazotization->reagent_ratio addition_rate Nitrite Addition Too Fast? check_diazotization->addition_rate decomp_temp Decomposition Temp Too High? check_decomposition->decomp_temp solvent_choice Suboptimal Solvent? check_decomposition->solvent_choice side_reactions Significant Side Reactions? check_decomposition->side_reactions polymerization Polymerization During Neutralization? check_workup->polymerization sol_temp Maintain 0-5 °C temp_control->sol_temp sol_ratio Optimize NaNO₂ Amount reagent_ratio->sol_ratio sol_addition Slow, Dropwise Addition addition_rate->sol_addition sol_decomp_temp Optimize Temperature decomp_temp->sol_decomp_temp sol_solvent Use High-Boiling Non-Polar Solvent or Ionic Liquid solvent_choice->sol_solvent sol_photochem Consider Photochemical Decomposition side_reactions->sol_photochem sol_neutralization Careful Neutralization, Minimize Water Contact polymerization->sol_neutralization

References

Suzuki Coupling Reaction Monitoring: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the progress of Suzuki coupling reactions. Find answers to frequently asked questions and troubleshoot common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for monitoring a Suzuki coupling reaction?

A1: The progress of a Suzuki coupling reaction can be monitored using several analytical techniques. The choice of method depends on the available equipment, the nature of the reactants and products, and the level of detail required. Common methods include:

  • Thin-Layer Chromatography (TLC): A quick, simple, and cost-effective qualitative method to observe the consumption of starting materials and the appearance of the product.[1][2] It is often the first choice for a rapid check of the reaction's progress.[3][4]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are powerful quantitative techniques that provide high resolution and sensitivity for monitoring the disappearance of reactants and the formation of products and byproducts.[5] They are ideal for kinetic studies and reaction optimization.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds, GC-MS can separate and identify reactants, products, and impurities, allowing for purity assessment and reaction progress monitoring.[3][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an excellent quantitative method that offers superior structural elucidation.[7] It can be used to analyze crude reaction mixtures to determine the ratio of starting material to product.[3][7] In some cases, real-time monitoring is possible using flow NMR or by taking aliquots at specific time intervals.[8]

  • Raman Spectroscopy: This technique can be used for in situ, real-time monitoring, which is particularly useful for reactions conducted under specific conditions like microwave irradiation.[9]

Q2: How do I prepare a sample from my reaction mixture for analysis?

A2: Proper sample preparation is crucial for obtaining accurate and reproducible results. The general procedure involves quenching the reaction in the aliquot to stop the catalytic cycle before analysis.

  • Withdraw an Aliquot: Using a syringe, carefully withdraw a small, representative sample (e.g., 20-50 µL) from the vigorously stirred reaction mixture.[5]

  • Quench the Reaction: Immediately dilute the aliquot in a known volume (e.g., 1 mL) of a suitable solvent like acetonitrile or methanol.[5] This stops the reaction by diluting the catalyst and reagents. For GC or HPLC analysis, you can add an internal standard to this quenching solution for more accurate quantification.

  • Filter (if necessary): If the reaction mixture contains solids (e.g., heterogeneous base), centrifuge the quenched sample and take the supernatant, or filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove particulates that could interfere with chromatographic analysis.

  • Dilute Further: Depending on the analytical technique and the concentration of your species of interest, you may need to dilute the sample further before injection.

Q3: How do I interpret TLC results for a Suzuki coupling?

A3: On a TLC plate, you will spot the starting aryl halide, the boronic acid/ester, a co-spot of both starting materials, and the reaction mixture at different time points.

  • Starting Materials: The aryl halide and boronic acid will have distinct Rf (retention factor) values.

  • Product: The coupled product will appear as a new spot, typically with an Rf value that is intermediate between or different from the starting materials.

  • Reaction Progress: As the reaction proceeds, the spots corresponding to the starting materials will diminish in intensity, while the product spot will become more intense.[2]

  • Completion: The reaction is generally considered complete when the spot of the limiting reagent (usually the aryl halide) is no longer visible on the TLC plate.[2] UV light is often used for visualization.[1]

Q4: Can I use NMR to monitor the reaction without deuterated solvents?

A4: Yes, for certain nuclei, you can directly analyze the reaction mixture. For example, if your substrate contains a fluorine atom, 19F NMR is a powerful tool. A study monitoring a nickel-catalyzed Suzuki reaction used 19F NMR to directly analyze aliquots without deuterated solvents, observing the decrease of the starting material's signal and the increase of the product's signal over time.[7] For standard ¹H NMR, while possible, the protonated solvent signals can overwhelm the spectrum, making analysis difficult. In such cases, a small amount of deuterated solvent can be added for locking purposes, or the reaction can be run in a deuterated solvent from the start if feasible.[7]

Troubleshooting Guides

Issue 1: The reaction appears stalled or incomplete (based on TLC/HPLC/NMR).

  • Question: I've monitored my reaction for several hours, but a significant amount of starting material remains. What should I check?

  • Answer:

    • Inert Atmosphere: The exclusion of oxygen is critical, as it can deactivate the Pd(0) catalyst.[10] Ensure your solvents were properly degassed and the reaction was maintained under an inert atmosphere (Argon or Nitrogen).[6]

    • Catalyst/Ligand Integrity: Palladium catalysts and phosphine ligands can degrade or oxidize over time, especially if not stored properly under an inert atmosphere.[10] Try using a fresh batch of catalyst and ligand.

    • Base and Solvent Purity: Ensure the base is of high purity and the solvents are anhydrous. Water content can affect the activity of the base and catalyst. Some anhydrous couplings may paradoxically require a small amount of water to function effectively, particularly with K₃PO₄.[11]

    • Temperature: The reaction temperature may be too low. Suzuki couplings can require temperatures ranging from room temperature to over 100 °C. Consider increasing the heat.

    • Protodeboronation: Your boronic acid may be decomposing via protodeboronation, a common side reaction. This can be minimized by using more stable boron reagents (e.g., pinacol esters, MIDA boronates), shorter reaction times, or lower temperatures.[10]

Issue 2: I see multiple new spots on my TLC plate or extra peaks in my chromatogram.

  • Question: My analysis shows the formation of the product but also several byproducts. What is the most common side reaction?

  • Answer:

    • Homocoupling: A primary side reaction is the homocoupling of the boronic acid/ester to form a biaryl byproduct. This is often caused by the presence of oxygen.[10] Rigorous degassing of the reaction mixture and maintaining a strict inert atmosphere can help minimize this.

    • Protodeboronation: As mentioned above, the boronic acid can be replaced by a hydrogen atom from the solvent or trace water, leading to an unwanted arene byproduct.[10]

    • Catalyst Decomposition: At high temperatures or after long reaction times, the palladium catalyst can decompose to form palladium black, which has low catalytic activity.[11] This can halt the reaction and may appear as insoluble material.

Issue 3: My HPLC/GC peaks are broad or tailing, making quantification difficult.

  • Question: The peaks for my product and starting materials in my HPLC analysis are not sharp. How can I improve the peak shape?

  • Answer:

    • Sample Preparation: Ensure your sample is fully dissolved and filtered. Particulates can clog the column and distort peak shape.

    • Mobile Phase (HPLC): The mobile phase may not be optimal. Try adjusting the solvent composition or pH. Adding a small amount of an acid (like formic acid or TFA) or base (like triethylamine) can often improve the peak shape for ionizable compounds.

    • Column Choice: You may be using an inappropriate column for your analytes. Consult column selection guides based on the polarity and properties of your compounds.

    • Injection Volume/Concentration: Overloading the column with too much sample can lead to broad peaks. Try injecting a smaller volume or diluting your sample.

Quantitative Data Summary

Monitoring reaction kinetics provides valuable data for optimization. The table below shows representative kinetic data for a Suzuki-Miyaura coupling reaction monitored by HPLC, illustrating the conversion of the starting material and the formation of the product over time.[5]

Reaction Time (min)Aryl Halide Conversion (%) [HPLC]Product Formation (%) [HPLC]
000
152524
305554
608584
1209897
180>99>99
Caption: Representative kinetic data from HPLC monitoring.[5]

Experimental Protocols

Protocol 1: Monitoring by Thin-Layer Chromatography (TLC)
  • Plate Preparation: Use a silica gel TLC plate (e.g., Merck TLC Silica gel 60 F254).[1] If needed, activate the plate by baking it at 100°C for 10-15 minutes to remove moisture.[1] Draw a light pencil line about 1 cm from the bottom to serve as the origin.

  • Spotting: On the origin line, spot solutions of your starting materials (aryl halide and boronic acid), a co-spot containing both, and an aliquot from the reaction mixture taken at a specific time point.

  • Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes).[2] Ensure the solvent level is below the origin line. Seal the chamber and allow the solvent front to travel up the plate.

  • Visualization: Once the solvent front is near the top, remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[1] Staining with potassium permanganate can also be used.[2]

  • Analysis: Compare the spots from the reaction mixture to the starting material references. The disappearance of the limiting reactant and the appearance of a new product spot indicate reaction progress.[1]

Protocol 2: Monitoring by HPLC
  • Reaction Sampling and Quenching: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot from the reaction mixture.[5] Immediately quench it by diluting it into 1 mL of acetonitrile or methanol, which may contain a pre-dissolved internal standard for precise quantification.[5]

  • Sample Preparation: Vortex the quenched sample to ensure it is homogeneous. If solids are present, filter the sample through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Column: Select a suitable C18 reverse-phase column.

    • Mobile Phase: Use a gradient or isocratic mixture of solvents, such as water (often with 0.1% formic acid) and acetonitrile or methanol.

    • Detector: Use a UV detector set to a wavelength where both the starting materials and the product have significant absorbance.

  • Data Analysis: Integrate the peak areas for the starting materials, product, and internal standard. Calculate the percentage conversion of the starting material and the formation of the product by comparing the peak area ratios at different time points to the initial (t=0) measurement.[5]

Visualizations

Workflow and Decision Making

The following diagrams illustrate a general workflow for monitoring a Suzuki coupling and a decision tree for selecting the appropriate analytical technique.

G cluster_workflow General Monitoring Workflow start Start Suzuki Reaction sample Withdraw Aliquot at Time (t) start->sample quench Quench Reaction & Prepare Sample sample->quench analyze Analyze via Selected Method (TLC, HPLC, GC, NMR) quench->analyze data Interpret Data (Consumption of SM, Formation of P) analyze->data decision Is Reaction Complete? data->decision continue_rxn Continue Reaction (Take next aliquot at t+1) decision->continue_rxn No workup Proceed to Workup & Purification decision->workup Yes continue_rxn->sample

Caption: General experimental workflow for monitoring a Suzuki coupling reaction.

G cluster_decision_tree Choosing a Monitoring Technique q1 Need quick qualitative check? ans_tlc Use TLC q1->ans_tlc Yes q2 Need quantitative data for kinetics/optimization? q1->q2 No ans_hplc Use HPLC / UPLC-MS q2->ans_hplc Yes q3 Need structural confirmation and quantification? q2->q3 No ans_nmr Use NMR q3->ans_nmr Yes q4 Are compounds volatile and thermally stable? q3->q4 No ans_gcms Use GC-MS q4->ans_gcms Yes end_node Consider other techniques (e.g., Raman) q4->end_node No

Caption: Decision tree to select an appropriate monitoring technique.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. Understanding these steps is crucial for troubleshooting.

G cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n Active Catalyst oa Oxidative Addition pd0->oa R¹-X pd2 R¹-Pd(II)L_n-X oa->pd2 tm Transmetalation pd2->tm R²-B(OR)₂ + Base pd2_r2 R¹-Pd(II)L_n-R² tm->pd2_r2 re Reductive Elimination pd2_r2->re re->pd0 R¹-R² (Product)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[12][13]

References

Side reactions to avoid during the diazotization of aminopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common side reactions during the diazotization of aminopyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the diazotization of aminopyridines?

A1: The most prevalent side reactions include:

  • Hydrolysis: Formation of hydroxypyridines is a significant side reaction, particularly with 2- and 4-aminopyridines, due to the instability of the corresponding pyridinediazonium salts in aqueous acidic solutions.[1][2]

  • Triazene Formation: The newly formed diazonium salt can couple with unreacted aminopyridine to form a triazene. This is more likely to occur if the addition of the diazotizing agent is slow or if there is a localized excess of the aminopyridine.

  • Azo Coupling: If other electron-rich aromatic compounds are present in the reaction mixture, the pyridinediazonium salt can act as an electrophile, leading to the formation of azo compounds.[3][4]

  • Solvent-Mediated Reactions: Depending on the solvent used, specific side products can form. For instance, in acetonitrile, N-pyridinylacetamides can be generated.[5]

  • Formation of Pyridinyl Esters: When strong acids with nucleophilic counterions are used, such as p-toluenesulfonic acid or trifluoromethanesulfonic acid, the corresponding pyridinyl tosylates or triflates can be formed.[1]

Q2: Why are pyridinediazonium salts generally less stable than benzenediazonium salts?

A2: The instability of pyridinediazonium salts stems from the electron-withdrawing nature of the pyridine ring nitrogen. This nitrogen atom destabilizes the positive charge on the diazonium group, making the C-N bond weaker and more susceptible to cleavage. This inherent instability is a primary reason for the prevalence of side reactions like hydrolysis.[1]

Q3: At what temperature should I perform the diazotization of aminopyridines?

A3: It is crucial to maintain a low temperature, typically between 0-5 °C, throughout the diazotization process.[3] Exceeding this temperature range significantly increases the rate of decomposition of the unstable diazonium salt, leading to a higher yield of hydrolysis products (hydroxypyridines) and other undesired side reactions.

Q4: How can I minimize the formation of triazenes?

A4: To reduce triazene formation, ensure the rapid consumption of the starting aminopyridine. This can be achieved by the slow, dropwise addition of the cold sodium nitrite solution to the acidic solution of the aminopyridine with vigorous stirring. This prevents a localized excess of the amine which could react with the formed diazonium salt.

Q5: Are there alternative diazotizing agents to sodium nitrite/acid?

A5: Yes, organic nitrites such as tert-butyl nitrite or isoamyl nitrite can be used as alternative diazotizing agents. These are often employed in non-aqueous conditions and can sometimes offer better control and milder reaction conditions, potentially reducing certain side reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the diazotization of aminopyridines and provides potential solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or no yield of the desired product 1. Incomplete diazotization. 2. Decomposition of the diazonium salt. 3. Formation of insoluble side products.1. Ensure stoichiometric amounts of reagents. Use a slight excess of acid. 2. Strictly maintain the temperature at 0-5 °C. Use the diazonium salt solution immediately (in situ). 3. Check the solubility of all expected species in the chosen solvent system.
Formation of a significant amount of hydroxypyridine 1. Reaction temperature is too high. 2. The diazonium salt solution was stored for too long before use. 3. High water concentration.1. Use an ice-salt bath to maintain the temperature below 5 °C. 2. Prepare the diazonium salt in situ and use it immediately in the subsequent reaction. 3. While some water is often necessary, consider using a more concentrated acid or a co-solvent to reduce the overall water content. In some cases, non-aqueous diazotization may be beneficial.
Isolation of a triazene byproduct Localized excess of aminopyridine during the addition of the diazotizing agent.Add the sodium nitrite solution slowly and dropwise to the aminopyridine solution with vigorous stirring to ensure rapid mixing and reaction.
Formation of colored impurities (azo dyes) Presence of electron-rich aromatic impurities in the starting materials or reagents.Use highly pure starting materials and reagents. If the aminopyridine itself can undergo self-coupling, ensure complete and rapid diazotization.
Formation of N-pyridinylacetamide Use of acetonitrile as the reaction solvent.If this side product is not desired, choose an alternative solvent that is inert under the reaction conditions, such as water, dilute acids, or certain organic solvents like DMF or THF, depending on the subsequent reaction.[5]
Unexpected formation of pyridinyl tosylate or triflate Use of p-toluenesulfonic acid or trifluoromethanesulfonic acid as the acid catalyst.If the desired outcome is a different substitution (e.g., Sandmeyer reaction), use a non-nucleophilic strong acid like tetrafluoroboric acid (HBF₄) or hydrochloric acid (HCl) where the chloride is the intended nucleophile.

Experimental Protocols

Protocol 1: General Procedure for the In Situ Diazotization of Aminopyridines for Azo Dye Synthesis

This protocol is adapted for the synthesis of an azo dye by coupling the diazotized aminopyridine with a coupling agent like 2-naphthol.

Materials:

  • Aminopyridine

  • Hydrochloric acid (concentrated)

  • Sodium nitrite (NaNO₂)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a beaker, dissolve the aminopyridine in dilute hydrochloric acid. The exact concentrations should be optimized for the specific aminopyridine.

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous and vigorous stirring.

  • Prepare a solution of sodium nitrite in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aminopyridine solution. It is critical to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.[3]

  • After the complete addition of sodium nitrite, continue stirring the mixture at 0-5 °C for an additional 30-60 minutes to ensure the diazotization is complete. The resulting solution contains the pyridinediazonium salt and should be used immediately.

  • In a separate beaker, prepare a solution of 2-naphthol in aqueous sodium hydroxide and cool it to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form instantly.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated dye by vacuum filtration and wash the solid product with cold water to remove any unreacted starting materials and salts.

Protocol 2: Minimizing Hydroxypyridine Formation in Aqueous Media

This protocol emphasizes the critical parameters to control when hydrolysis is a major concern.

Procedure:

  • Dissolve the aminopyridine in a minimal amount of concentrated acid (e.g., HCl, H₂SO₄) to ensure complete protonation.

  • Add crushed ice or pre-chilled water to dilute the acid and bring the temperature down to 0-5 °C. The final acid concentration should be sufficient to maintain a low pH.

  • Prepare a concentrated solution of sodium nitrite in cold water.

  • Add the nitrite solution very slowly beneath the surface of the stirred aminopyridine solution to ensure immediate reaction and minimize localized warming.

  • Monitor the reaction for the disappearance of the aminopyridine using a suitable method (e.g., TLC).

  • Use the resulting diazonium salt solution immediately for the next step of the synthesis.

Visualizations

Reaction Pathways

Diazotization_Pathways Aminopyridine Aminopyridine DiazoniumSalt Pyridinediazonium Salt Aminopyridine->DiazoniumSalt Diazotization (0-5°C) NitrousAcid HNO₂ (from NaNO₂/H⁺) NitrousAcid->DiazoniumSalt DesiredProduct Desired Product (e.g., Sandmeyer, Coupling) DiazoniumSalt->DesiredProduct Subsequent Reaction Hydroxypyridine Hydroxypyridine DiazoniumSalt->Hydroxypyridine Hydrolysis (H₂O, >5°C) Triazene Triazene DiazoniumSalt->Triazene + Unreacted Aminopyridine AzoCompound Azo Compound DiazoniumSalt->AzoCompound + Aromatic Compound SolventAdduct Solvent Adduct (e.g., N-Pyridinylacetamide) DiazoniumSalt->SolventAdduct + Solvent (e.g., MeCN)

Caption: Main and side reaction pathways in the diazotization of aminopyridines.

Experimental Workflow to Minimize Side Reactions

Experimental_Workflow Start Start: Dissolve Aminopyridine in Acid Cooling Cool to 0-5°C (Ice-Salt Bath) Start->Cooling SlowAddition Slow, Dropwise Addition of NaNO₂ (Vigorous Stirring) Cooling->SlowAddition NitritePrep Prepare Cold NaNO₂ Solution NitritePrep->SlowAddition Stirring Stir at 0-5°C for 30-60 min SlowAddition->Stirring InSituUse Immediate (In Situ) Use of Diazonium Salt Solution Stirring->InSituUse End Proceed to Next Synthetic Step InSituUse->End

Caption: Optimized workflow for aminopyridine diazotization to minimize side reactions.

Logical Relationships in Troubleshooting

Troubleshooting_Logic Problem Observed Problem: Low Yield / Impurities HighHydroxypyridine High Hydroxypyridine Content Problem->HighHydroxypyridine TriazeneDetected Triazene Detected Problem->TriazeneDetected ColoredByproducts Colored Byproducts Problem->ColoredByproducts HighTemp Temperature > 5°C? HighHydroxypyridine->HighTemp Check SlowMixing Slow Reagent Mixing? TriazeneDetected->SlowMixing Check ImpureReagents Impure Reagents? ColoredByproducts->ImpureReagents Check

Caption: Troubleshooting logic for identifying sources of side reactions.

References

Technical Support Center: Pyridine-Based Reaction Workup & Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the workup and extraction of pyridine-based reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing pyridine from a reaction mixture?

A1: The most prevalent and effective methods for removing pyridine involve converting it into a more easily separable form. These techniques include:

  • Acidic Wash: Pyridine is a base and reacts with dilute acids (e.g., 1-5% HCl, citric acid) to form a water-soluble pyridinium salt, which is then extracted into the aqueous layer.[1][2] This is a very common and effective method for acid-stable target compounds.[2]

  • Copper Sulfate (CuSO₄) Wash: Washing the organic layer with an aqueous solution of copper sulfate removes pyridine by forming a water-soluble copper-pyridine complex.[1][3][4] This method is particularly useful for compounds that are sensitive to acidic conditions.[2][5] A color change to deep blue or violet in the aqueous layer indicates the presence of the complex.[1][3]

  • Azeotropic Removal: Pyridine can be removed by co-evaporation with a solvent that forms a lower-boiling azeotrope, such as toluene, heptane, or cyclohexane.[1][2][6][7] This is often repeated multiple times to ensure complete removal.[1][2]

  • Polyvinylpyridine: For reactions where pyridine is used as a base, employing polyvinylpyridine, a heterogeneous solid, allows for its removal by simple filtration.[1]

Q2: My compound is sensitive to acid. How can I remove pyridine without using an acidic wash?

A2: For acid-sensitive compounds, such as those containing Boc protecting groups or other acid-labile functionalities, the following methods are recommended:

  • Copper Sulfate (CuSO₄) Wash: This is the preferred method as it is effective at removing pyridine under non-acidic conditions.[2][5] A 10-15% aqueous solution is typically used.[1]

  • Azeotropic Removal: Co-evaporation with toluene or heptane is a non-invasive method that does not introduce acidic or basic conditions.[1][8]

  • Mild Acidic Wash: In some cases, a very mild acid like 5-10% aqueous citric acid can be used as an alternative to strong acids like HCl.[1][2]

Q3: I used pyridine as the reaction solvent. How do I remove such a large amount?

A3: When pyridine is used as the solvent, a multi-step approach is most effective:

  • Distillation/Evaporation: First, remove the bulk of the pyridine by distillation under reduced pressure.[2][9]

  • Azeotropic Removal: Add a co-solvent like toluene or cyclohexane and co-evaporate the mixture to remove residual traces. This step may need to be repeated several times for complete removal.[1][2]

  • Aqueous Wash: After the bulk of the pyridine has been removed, a final wash with dilute acid or copper sulfate solution can be performed to remove any remaining traces.[1]

Q4: My product is water-soluble, making standard liquid-liquid extraction difficult. How can I remove pyridine?

A4: This presents a significant challenge. Here are a couple of approaches:

  • pH Adjustment and Extraction: Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to ensure pyridine is in its free base form. Then, attempt to extract the pyridine with an organic solvent like dichloromethane (DCM).[2][10]

  • Anion-Exchange Chromatography: If your desired product is an anion, anion-exchange chromatography can be employed. The anionic product will bind to the column, while the neutral pyridine is washed through.[2][10]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Persistent Emulsion During Extraction Vigorous shaking of the separatory funnel.Add a small amount of brine (saturated aqueous NaCl solution) to help break the emulsion. Gentle swirling of the separatory funnel is recommended over vigorous shaking.[2]
Tailing on TLC Plate Indicating Residual Pyridine Incomplete removal of pyridine.Repeat the chosen removal method (acid wash, CuSO₄ wash, or azeotropic removal). For trace amounts, column chromatography can be effective.[1][2] Consider connecting the flask to a high vacuum line overnight to remove final traces.[1]
Product Loss During Acidic Wash The product itself is basic and forms a water-soluble salt.If your product has basic functional groups, avoid acidic washes. Use the copper sulfate wash method instead.[1][2]
Boc Protecting Group Cleavage Use of strong acid (e.g., HCl) during workup.Avoid strong acids. Use a saturated aqueous solution of copper sulfate or a mild acid like 5-10% aqueous citric acid.[2]
Pyridine Still Present After Co-evaporation with Toluene Insufficient repetitions of the co-evaporation.Repeat the process of adding toluene and evaporating under reduced pressure 2-3 more times.[1][6]
Reaction with Dichloromethane (DCM) as Solvent Pyridine can react with DCM at room temperature to form bispyridinium dichlorides, leading to side products and reduced yields.If possible, avoid storing stock solutions of pyridine in DCM. If DCM must be used as a solvent with pyridine, be aware of this potential side reaction.[11]

Experimental Protocols

Protocol 1: Dilute Acid Wash for Pyridine Removal

This protocol is suitable for acid-stable organic compounds.

  • Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Transfer: Transfer the solution to a separatory funnel.

  • Acid Wash: Add an equal volume of dilute aqueous HCl (e.g., 1% to 5%). Shake the funnel, venting frequently.[1][2]

  • Separation: Allow the layers to separate and drain the lower aqueous layer containing the pyridinium hydrochloride salt.[1][2]

  • Repeat (Optional): Repeat the acid wash one or two more times to ensure complete removal.[1]

  • Neutralization: To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.[2]

  • Brine Wash: Wash the organic layer with brine (saturated NaCl solution) to remove excess water.[2]

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[2]

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.[2]

Protocol 2: Copper Sulfate (CuSO₄) Wash for Pyridine Removal

This protocol is ideal for acid-sensitive compounds.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, DCM).

  • Transfer: Transfer the solution to a separatory funnel.

  • CuSO₄ Wash: Add a 10-15% aqueous solution of CuSO₄. Shake the funnel and observe the aqueous layer. A deep blue or violet color indicates the formation of the copper-pyridine complex.[1][3]

  • Separation: Separate and discard the aqueous layer.

  • Repeat: Repeat the wash with fresh CuSO₄ solution until the blue color of the aqueous layer is no longer intensified, indicating that all the pyridine has been removed.[1]

  • EDTA Wash (Optional): To remove any residual copper in the organic layer, wash with a saturated EDTA solution.[1]

  • Brine Wash: Wash the organic layer with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent.

  • Filtration and Concentration: Filter and concentrate the organic layer to obtain the product.

Visualized Workflows

Pyridine_Removal_Decision_Tree start Start: Reaction mixture containing pyridine acid_stable Is the target compound stable in dilute acid? start->acid_stable acid_wash Perform Dilute Acid Wash (e.g., 1-5% HCl) acid_stable->acid_wash Yes cuso4_wash Perform Copper Sulfate Wash acid_stable->cuso4_wash No finish Purified Product acid_wash->finish azeotrope Consider Azeotropic Removal (Toluene/Heptane) cuso4_wash->azeotrope Alternative cuso4_wash->finish azeotrope->finish

Caption: Decision tree for selecting a pyridine removal method.

Acid_Wash_Workflow cluster_workflow Acid Wash Experimental Workflow start Crude Reaction Mixture in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel add_hcl Add Dilute HCl (1-5%) Shake and Vent sep_funnel->add_hcl separate_aq Separate and Discard Aqueous Layer (contains Pyridinium Salt) add_hcl->separate_aq repeat_wash Repeat HCl Wash (Optional) separate_aq->repeat_wash wash_bicarb Wash with sat. NaHCO₃ (aq) repeat_wash->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry Organic Layer (e.g., Na₂SO₄) wash_brine->dry filter_conc Filter and Concentrate dry->filter_conc end Purified Product filter_conc->end

Caption: Experimental workflow for the dilute acid wash procedure.

References

Technical Support Center: Regioselective Chlorination of 2-Amino-5-Fluoropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective chlorination of 2-amino-5-fluoropyridine. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during this specific synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the regioselective chlorination of 2-amino-5-fluoropyridine a significant challenge?

A: The challenge lies in controlling the position of electrophilic chlorination on the pyridine ring. The molecule has multiple influencing factors:

  • Amino Group (-NH₂): This is a powerful activating group that directs electrophiles to the ortho (C3) and para (C5) positions. Since the C5 position is already occupied by fluorine, it strongly favors substitution at the C3 position.

  • Pyridine Nitrogen: The nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the alpha (C2, C6) and gamma (C4) positions.

  • Fluorine Atom (-F): Fluorine is an ortho-, para-directing deactivator. It deactivates the ring but directs incoming electrophiles to the C4 and C6 positions.

The interplay between the strong activating effect of the amino group and the directing effects of the ring nitrogen and fluorine can lead to a mixture of mono- and di-chlorinated isomers, making high regioselectivity difficult to achieve.

Q2: What are the most common side products, and how can their formation be minimized?

A: The most common side product is the di-chlorinated species, 2-amino-3,5-dichloropyridine.[1][2] Over-chlorination can occur if the reaction conditions are too harsh or if an excess of the chlorinating agent is used. To minimize these byproducts:

  • Control Stoichiometry: Use a precise 1.0 to 1.1 equivalents of the chlorinating agent.

  • Temperature Management: Run the reaction at lower temperatures to reduce the reaction rate and improve selectivity.

  • Use a Strong Acid Medium: Performing the chlorination in a strongly acidic medium (Hammett acidity function, H₀, below -3.5) protonates the 2-aminopyridine.[2] This deactivates the ring, and the rate of the second chlorination becomes significantly slower than the first, thus favoring mono-chlorination.[2]

Q3: My reaction yield is consistently low. What are the likely causes?

A: Low yields can stem from several factors:

  • Incomplete Conversion: The reaction may not have gone to completion. This can be due to low-quality or deactivated reagents, insufficient reaction time, or non-optimal temperature.

  • Substrate or Product Degradation: The use of harsh reagents like strong acids or oxidants can cause the starting material or the desired product to decompose.[3]

  • Difficult Purification: The desired product may be difficult to separate from byproducts and starting material, leading to significant losses during workup and purification steps like column chromatography.[4]

Q4: How can I improve the regioselectivity to favor a specific isomer?

A: Improving regioselectivity requires careful optimization of reaction conditions:

  • Choice of Chlorinating Agent: Milder and more selective chlorinating agents often yield better results than chlorine gas. N-chlorosuccinimide (NCS) or systems like Selectfluor with LiCl can provide higher regioselectivity.[5][6]

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the reactivity of the substrate and the chlorinating agent. Screening various solvents (e.g., DMF, acetonitrile, halogenated solvents) is recommended.

  • Protecting Groups: Acylating the amino group can modulate its directing strength and prevent side reactions. The protecting group can be removed in a subsequent step.[7]

Q5: What are the advantages and disadvantages of different chlorinating agents?

A: The choice of chlorinating agent is critical for success. The following table summarizes common options:

Chlorinating AgentProsCons
**Chlorine Gas (Cl₂) **Inexpensive and readily available.Highly toxic and difficult to handle; often leads to over-chlorination and low selectivity.[1][3]
N-Chlorosuccinimide (NCS) Solid, easy to handle, and generally provides better selectivity than Cl₂.More expensive than Cl₂; reaction can still produce byproducts if not carefully controlled.
Sodium Hypochlorite (NaClO) / HCl Inexpensive reagents; avoids direct use of chlorine gas.[3]Reaction conditions can be harsh, and the process may generate significant waste.[3]
Selectfluor / Lithium Chloride (LiCl) Operates under mild conditions and can offer excellent regioselectivity and high yields.[5][6]Selectfluor is an expensive reagent.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experiment.

Logical Troubleshooting Flow

troubleshooting_flow start Problem Encountered p1 Low or No Conversion start->p1 p2 Poor Regioselectivity (Mixture of Isomers) start->p2 p3 Significant Dichlorination start->p3 p4 Purification Difficulties start->p4 s1 Verify Reagent Activity Optimize Temp/Time Check Catalyst p1->s1 Solution s2 Lower Temperature Screen Solvents Use Protecting Group Try Milder Reagent p2->s2 Solution s3 Use Stoichiometric Reagent Monitor with TLC/GC Lower Temperature p3->s3 Solution s4 Optimize Selectivity Screen Crystallization Solvents Consider Derivatization p4->s4 Solution

Caption: Troubleshooting decision flow for chlorination issues.

Problem 1: Poor or No Conversion of Starting Material

  • Possible Causes:

    • Inactive Chlorinating Agent: Reagents like NCS can degrade over time.

    • Incorrect Temperature: The reaction may require specific thermal or sub-ambient conditions to initiate.

    • Insufficient Reaction Time: The reaction may be slow and require longer incubation.

  • Solutions:

    • Verify Reagent Quality: Use a freshly opened bottle of the chlorinating agent or test its activity on a more reactive substrate.

    • Optimize Temperature: Screen a range of temperatures (e.g., from 0 °C to 80 °C) to find the optimal condition.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material over time and determine the appropriate reaction endpoint.

Problem 2: Formation of Multiple Isomers (Low Regioselectivity)

  • Possible Causes:

    • Harsh Reaction Conditions: High temperatures can overcome the subtle energetic differences between activation barriers for substitution at different positions.

    • Unfavorable Solvent: The solvent can influence the distribution of isomers.

    • High Substrate Reactivity: The powerful activation by the amino group leads to reactions at multiple sites.

  • Solutions:

    • Lower the Temperature: Perform the reaction at 0 °C or even lower to enhance selectivity.

    • Change Chlorinating Agent: Switch to a bulkier or less reactive chlorinating source that may exhibit greater positional preference. The Selectfluor/LiCl system is a good candidate.[5][6]

    • Protect the Amino Group: Convert the -NH₂ group to an amide (-NHCOR). This lessens its activating influence, which can significantly improve regioselectivity. The protecting group is removed after the chlorination step.[7]

Key Experimental Protocols

General Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Prepare Reagents & Glassware setup_reaction Setup Reaction (Inert Atmosphere) prep_reagents->setup_reaction add_substrate Add 2-Amino-5-fluoropyridine & Solvent setup_reaction->add_substrate add_reagent Add Chlorinating Agent add_substrate->add_reagent run_reaction Stir at Controlled Temperature add_reagent->run_reaction monitor Monitor via TLC/GC run_reaction->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract purify Purify (Crystallization/Chromatography) extract->purify analyze Analyze Product (NMR, MS) purify->analyze

Caption: General workflow for a laboratory-scale chlorination experiment.

Protocol 1: Chlorination using N-Chlorosuccinimide (NCS) in Acetonitrile

This protocol is a general method for direct chlorination that often serves as a starting point for optimization.

  • Materials:

    • 2-amino-5-fluoropyridine

    • N-Chlorosuccinimide (NCS)

    • Acetonitrile (anhydrous)

    • Round-bottom flask with stir bar

    • Inert atmosphere setup (Nitrogen or Argon)

  • Procedure:

    • To a dry round-bottom flask under an inert atmosphere, add 2-amino-5-fluoropyridine (1.0 eq.).

    • Dissolve the starting material in anhydrous acetonitrile (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add NCS (1.05 eq.) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature.

    • Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography or recrystallization to yield the desired chlorinated product.

Protocol 2: Selectfluor-Promoted Regioselective Chlorination[5][6]

This method utilizes a modern fluorinating agent to achieve chlorination under mild conditions, often with high selectivity.

  • Materials:

    • 2-amino-5-fluoropyridine

    • Selectfluor

    • Lithium Chloride (LiCl), dried

    • N,N-Dimethylformamide (DMF), anhydrous

    • Round-bottom flask with stir bar

  • Procedure:

    • To a round-bottom flask, add 2-amino-5-fluoropyridine (1.0 eq.), LiCl (1.2 eq.), and Selectfluor (1.1 eq.).

    • Add anhydrous DMF (approx. 0.2 M concentration) to the flask.

    • Stir the mixture at room temperature.

    • Monitor the reaction by TLC or GC/MS. The reaction is typically complete within 1-3 hours.

    • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash thoroughly with water to remove DMF, then wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Purify the crude residue via flash chromatography to obtain the pure product.

Comparative Data on Aminopyridine Chlorination

The following table summarizes results from various methods reported in the literature for the chlorination of 2-aminopyridine derivatives, which can serve as a guide for developing a process for 2-amino-5-fluoropyridine.

Method / ReagentsSubstrateConditionsYield (%)Purity / SelectivityReference
Cl₂ / H₂SO₄ (aq)2-Aminopyridine-20 °C to 25 °C86.898.7% Purity[2]
Cl₂ / Acetic Acid, HCl2-Aminopyridine10 °C to 12 °C76.392.8% Purity[1][2]
NaClO / HCl2-Aminopyridine10 °C → 25 °C, 6h72Not specified[3]
Cl₂ / Bromine catalyst, Blue LED2-AminopyridineRoom Temp, 2-4h90-95.699.4-99.6% Purity[8]
Selectfluor / LiCl / DMF2-AminopyridinesRoom TempGood to HighHigh Regioselectivity[5]

References

Validation & Comparative

A Comparative Guide to the 1H NMR Structural Analysis of 5-Fluoro-2-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 5-fluoro-2-methoxypyridine derivatives using ¹H NMR spectroscopy. It is designed to assist researchers in understanding the structural nuances of these compounds, which are important intermediates in the development of novel pharmaceuticals. The inclusion of experimental data, detailed protocols, and a comparison with alternative analytical techniques aims to provide a comprehensive resource for the structural elucidation of this class of molecules.

Introduction

This compound and its derivatives are key building blocks in medicinal chemistry. The presence and position of the fluorine atom can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and routinely used technique for the structural characterization of these molecules. By analyzing the chemical shifts (δ), coupling constants (J), and signal multiplicities, one can deduce the precise arrangement of atoms within the molecule. This guide will compare the ¹H NMR data of 2-methoxypyridine with its 5-fluoro and 5-bromo substituted analogs to illustrate the effect of halogen substitution on the proton chemical environments.

Comparative ¹H NMR Data

The following table summarizes the ¹H NMR spectral data for 2-methoxypyridine and two of its 5-substituted derivatives. The data is presented to highlight the influence of the substituent at the 5-position on the chemical shifts and coupling constants of the pyridine ring protons. All data was recorded in deuterated chloroform (CDCl₃).

CompoundH-3 (δ, ppm)H-4 (δ, ppm)H-5 (δ, ppm)H-6 (δ, ppm)OCH₃ (δ, ppm)J-Couplings (Hz)
2-Methoxypyridine 6.72 (d)7.52 (t)6.82 (d)8.16 (d)3.92 (s)J₃,₄ = 8.4, J₄,₅ = 7.0, J₅,₆ = 5.2
This compound 6.75 (dd)7.45 (ddd)-7.95 (d)3.90 (s)J₃,₄ = 8.8, J₄,F = 8.8, J₃,F = 4.0, J₄,₆ = 2.8, J₃,₆ = 0.4
5-Bromo-2-methoxypyridine 6.65 (d)7.60 (dd)-8.20 (d)3.90 (s)J₃,₄ = 8.7, J₄,₆ = 2.5, J₃,₆ = 0.5

Analysis of Spectral Data:

  • Effect of 5-Substitution: The introduction of a halogen at the 5-position significantly affects the chemical shifts of the adjacent protons, H-4 and H-6.

  • Fluorine Coupling: In this compound, the fluorine atom couples with the ring protons, providing additional structural information. The through-space coupling (J₄,F and J₃,F) is a characteristic feature.

  • Electronegativity Effects: The downfield shift of H-6 in both halogenated derivatives compared to 2-methoxypyridine can be attributed to the electron-withdrawing nature of the halogens. The effect is more pronounced for the bromine atom.

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining high-quality and reproducible ¹H NMR data.

¹H NMR Spectroscopy of this compound Derivatives

  • Sample Preparation:

    • Weigh approximately 5-10 mg of the this compound derivative.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • The ¹H NMR spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.

    • The instrument is locked to the deuterium signal of the CDCl₃.

    • The probe is tuned and matched for the ¹H frequency.

    • Shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition:

    • A standard single-pulse experiment is used.

    • Acquisition parameters are set as follows:

      • Spectral Width: ~16 ppm

      • Number of Scans: 16-64 (depending on sample concentration)

      • Relaxation Delay: 1-5 seconds

      • Pulse Width: Calibrated 90° pulse

    • The Free Induction Decay (FID) is recorded.

  • Data Processing:

    • The FID is Fourier transformed to obtain the frequency-domain spectrum.

    • Phase correction is applied to obtain a pure absorption spectrum.

    • Baseline correction is performed to ensure a flat baseline.

    • The spectrum is referenced to the TMS signal at 0.00 ppm.

    • Integration of the signals is performed to determine the relative number of protons.

    • Peak picking is done to determine the chemical shifts (δ) and coupling constants (J).

Alternative Analytical Techniques

While ¹H NMR is a primary tool for structural elucidation, other analytical techniques can provide complementary information for a comprehensive analysis of this compound derivatives.

TechniqueInformation ProvidedComparison to ¹H NMR
¹³C NMR Spectroscopy Provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are sensitive to their electronic environment.Complementary to ¹H NMR, offering a complete picture of the carbon framework. It is less sensitive than ¹H NMR and typically requires longer acquisition times.
¹⁹F NMR Spectroscopy Directly observes the fluorine atoms, providing information about their chemical environment and coupling to other nuclei.Essential for fluorinated compounds. It provides direct evidence of the fluorine's presence and its connectivity.
Mass Spectrometry (MS) Determines the molecular weight and elemental composition of the molecule. Fragmentation patterns can provide structural information.Provides molecular formula confirmation, which is complementary to the structural connectivity information from NMR.
Gas Chromatography (GC) Separates components of a mixture and can be used to assess purity. Retention times can provide some information about the physical properties of the molecule.Primarily a separation technique, while NMR is a structural identification technique. GC-MS combines separation with mass analysis.
X-ray Crystallography Provides the definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information.The "gold standard" for structural determination, but requires a suitable single crystal, which can be challenging to obtain. NMR provides structural information in solution.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the structural analysis of a novel this compound derivative, integrating various analytical techniques.

G Structural Analysis Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Characterization cluster_interpretation Data Interpretation & Final Structure Synthesis Synthesis of Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification H_NMR 1H NMR Purification->H_NMR Primary Analysis MS Mass Spectrometry Purification->MS Molecular Formula XRay X-ray Crystallography (optional) Purification->XRay Definitive Structure (if crystal) C_NMR 13C NMR H_NMR->C_NMR Further Detail F_NMR 19F NMR H_NMR->F_NMR Fluorine Confirmation Interpretation Combined Spectral Interpretation H_NMR->Interpretation C_NMR->Interpretation F_NMR->Interpretation MS->Interpretation XRay->Interpretation Structure Final Structure Elucidation Interpretation->Structure

Navigating the Analytical Landscape: A Comparative Guide to LC-MS and Alternative Methods for Reactions Involving 5-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the precise analysis of reaction mixtures is critical to ensuring the quality, purity, and safety of synthesized compounds. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of reactions involving 5-Fluoro-2-methoxypyridine, a key building block in many pharmaceutical compounds.

This publication offers a detailed examination of these analytical methodologies, supported by representative experimental data, to assist in the selection and implementation of the most suitable analytical technique for monitoring the synthesis and purity of this compound and its reaction products.

At a Glance: Method Comparison

FeatureLC-MSHPLC-UVGC-MS
Specificity Very High (Mass-to-charge ratio)Moderate (Retention time & UV spectra)High (Mass fragmentation pattern)
Sensitivity Very HighModerateHigh
Quantitation ExcellentGoodGood
Sample Volatility Not requiredNot requiredRequired
Derivatization Not usually requiredNot requiredMay be required for polar analytes
Cost HighLowModerate
Primary Use Identification & QuantificationRoutine quantification & PurityAnalysis of volatile & semi-volatile compounds

Quantitative Data Summary

To illustrate the comparative performance of these techniques, the following tables summarize expected quantitative data for the analysis of a hypothetical reaction mixture containing this compound.

Table 1: LC-MS Quantitative Performance
AnalyteRetention Time (min)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)Precision (%RSD)Accuracy (% Recovery)
This compound3.5>0.9990.10.5< 2%98-102%
Starting Material2.1>0.9980.20.8< 3%97-103%
Byproduct 14.2>0.9990.150.6< 2%99-101%
Table 2: HPLC-UV Quantitative Performance
AnalyteRetention Time (min)Linearity (R²)LOD (µg/mL)LOQ (µg/mL)Precision (%RSD)Accuracy (% Recovery)
This compound4.8>0.9970.52.0< 5%95-105%
Starting Material3.2>0.9960.83.0< 5%94-106%
Byproduct 15.9>0.9950.62.5< 5%96-104%
Table 3: GC-MS Quantitative Performance
AnalyteRetention Time (min)Linearity (R²)LOD (ng/mL)LOQ (ng/mL)Precision (%RSD)Accuracy (% Recovery)
This compound6.2>0.9980.52.0< 4%96-104%
Starting Material5.1>0.9971.04.0< 5%95-105%
Byproduct 17.5>0.9980.83.0< 4%97-103%

Experimental Protocols

Detailed methodologies for LC-MS, HPLC-UV, and GC-MS analysis are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and reaction conditions.

LC-MS/MS Method for Reaction Monitoring

This method is designed for the sensitive and selective identification and quantification of all components in the reaction mixture.

  • Instrumentation : A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column : C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A : 0.1% Formic acid in water.

  • Mobile Phase B : 0.1% Formic acid in acetonitrile.

  • Gradient : 10% B to 95% B over 8 minutes.

  • Flow Rate : 0.3 mL/min.

  • Column Temperature : 40 °C.

  • Injection Volume : 2 µL.

  • MS Detection : Positive ESI mode with Multiple Reaction Monitoring (MRM).

    • This compound : Precursor ion m/z 128.0, product ion m/z 98.0.

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.

HPLC-UV Method for Routine Analysis

This method is suitable for routine monitoring of the conversion of starting material to the product and for purity assessment.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis detector, pump, autosampler, and column oven.

  • Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A : Water.

  • Mobile Phase B : Acetonitrile.

  • Gradient : 20% B to 80% B over 10 minutes.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 30 °C.

  • Injection Volume : 10 µL.

  • UV Detection : 270 nm.

  • Sample Preparation : Dilute a small aliquot of the reaction mixture in the initial mobile phase composition. Filter through a 0.45 µm syringe filter before injection.

GC-MS Method for Volatile Impurities

This method is suitable for the analysis of this compound and other volatile or semi-volatile components in the reaction mixture.

  • Instrumentation : A gas chromatograph coupled to a mass spectrometer.

  • Column : DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas : Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program : Start at 60 °C, hold for 2 minutes, ramp to 250 °C at 15 °C/min, hold for 5 minutes.

  • Injector Temperature : 250 °C.

  • Injection Mode : Split (20:1).

  • Injection Volume : 1 µL.

  • MS Transfer Line Temperature : 280 °C.

  • Ion Source Temperature : 230 °C.

  • MS Detection : Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.

  • Sample Preparation : Dilute the reaction mixture in a suitable solvent (e.g., dichloromethane, ethyl acetate). Filter if necessary.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams are provided.

LC-MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing ReactionMixture Reaction Mixture Dilution Dilution ReactionMixture->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration HPLC HPLC Separation (C18 Column) Filtration->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MS Mass Spectrometry (MRM) ESI->MS Chromatogram Chromatogram & Mass Spectra MS->Chromatogram Quantification Quantification & Identification Chromatogram->Quantification Report Report Quantification->Report

Experimental workflow for LC-MS analysis.

Method_Selection_Logic Start Analytical Need UnknownID Identify Unknowns? Start->UnknownID HighSensitivity High Sensitivity Needed? UnknownID->HighSensitivity No LCMS Use LC-MS UnknownID->LCMS Yes RoutineQuant Routine Quantitation? HighSensitivity->RoutineQuant No HighSensitivity->LCMS Yes VolatileAnalysis Analyze Volatiles? RoutineQuant->VolatileAnalysis No HPLC Use HPLC-UV RoutineQuant->HPLC Yes VolatileAnalysis->HPLC No GCMS Use GC-MS VolatileAnalysis->GCMS Yes

Logical flow for selecting an analytical method.

A Comparative Guide to the Structure-Activity Relationship of Fluorinated Pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

The strategic incorporation of fluorine into pyridine-based molecular scaffolds is a cornerstone of modern medicinal chemistry. This guide provides a comparative analysis of fluorinated pyridine analogs, offering insights into their structure-activity relationships (SAR) across different biological targets. By presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant pathways and workflows, this document serves as a valuable resource for researchers, scientists, and drug development professionals. Fluorination can significantly enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile, making it a critical tool in the design of novel therapeutics.[1][2][3]

Comparative Biological Activity of Fluorinated Pyridine Analogs

The following tables summarize the in vitro activities of several series of fluorinated pyridine analogs against various biological targets. The data highlights how modifications to the pyridine core and its substituents, particularly the strategic placement of fluorine atoms, influence biological potency.

Table 1: Pyrazolo[3,4-b]pyridine Derivatives as TRK Kinase Inhibitors

This series of compounds was evaluated for its inhibitory activity against Tropomyosin receptor kinase A (TRKA). The data reveals the impact of fluorine substitution on the phenyl ring at the C3 position.

Compound IDR Group (Phenyl Substituent)TRKA IC50 (µM)
A1 4-fluorophenyl0.256
A11 2,5-difluorophenyl0.178
C03 2-fluoro-4-chlorophenyl0.056
C09 2-fluoro-4-bromophenyl0.048
C10 2-fluoro-4-iodophenyl0.035

Data sourced from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[4]

SAR Insights: The introduction of a second fluorine atom at the 2-position of the phenyl ring, in addition to the halogen at the 4-position, generally leads to a significant increase in inhibitory potency against TRKA.[4] Compound A11 , with a 2,5-difluoro substitution, showed improved activity over the 4-fluoro analog A1 .[4] The most potent compounds in this series, C09 and C10 , feature a 2-fluoro group combined with a larger halogen at the 4-position.[4]

Table 2: Pyridine-Urea Derivatives as Anticancer Agents

These compounds were assessed for their anti-proliferative activity against the MCF-7 human breast cancer cell line. The position and nature of the substituent on the terminal phenyl ring of the urea moiety were varied.

Compound IDAr Group (Terminal Phenyl Substituent)MCF-7 IC50 (µM) (48h)MCF-7 IC50 (µM) (72h)VEGFR-2 IC50 (µM)
8b 4-fluorophenyl3.031.985.0
8e 3-chloro-4-fluorophenyl0.220.113.93
8n 4-trifluoromethoxyphenyl1.880.80Not Reported
Doxorubicin Reference Drug1.93Not ReportedNot Applicable
Sorafenib Reference Drug4.50Not ReportedNot Reported

Data adapted from a study on pyridine-ureas as potential anticancer agents.[5][6]

SAR Insights: The substitution pattern on the terminal phenyl ring plays a crucial role in the anticancer activity of these pyridine-urea derivatives. Compound 8e , featuring a 3-chloro-4-fluoro substitution, demonstrated the highest potency against the MCF-7 cell line, being significantly more active than the reference drug Doxorubicin.[5][6] The presence of a fluorine atom at the 4-position appears to be a key determinant of activity, as seen in the potent analog 8b .[5][6] Furthermore, these compounds also exhibited inhibitory activity against VEGFR-2, suggesting a potential mechanism of action.[5][6]

Table 3: Fluorinated Lepidiline Analogs as Cytotoxic Agents

This table presents the cytotoxic activity of fluorinated lepidiline analogs against the HeLa human cervical cancer cell line. The impact of different fluorine-containing substituents on the benzyl group is compared.

Compound IDR Group (on Benzyl)HeLa CC50 (µM)
1e 4-fluorobenzyl0.078
1f 3-(trifluoromethoxy)benzyl0.080
1g 3-(trifluoromethyl)benzyl0.039
9a 3-(trifluoromethyl)benzyl (4,5-diphenyl analog)0.019

Data extracted from a study on fluorinated lepidiline analogs.[7]

SAR Insights: The introduction of fluorine-containing groups on the benzyl substituent of lepidiline analogs significantly enhances their cytotoxic properties against HeLa cells.[7] The trifluoromethyl group at the 3-position of the benzyl ring (1g ) resulted in higher potency compared to a single fluorine atom at the 4-position (1e ) or a trifluoromethoxy group at the 3-position (1f ).[7] Furthermore, replacing the 4,5-dimethyl groups on the imidazole core with phenyl groups, as in compound 9a , led to a substantial increase in cytotoxicity.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments cited in the evaluation of fluorinated pyridine analogs.

In Vitro TRKA Kinase Inhibition Assay

This assay determines the concentration of a compound required to inhibit 50% of the activity of the TRKA enzyme.

  • Reagents and Materials: Recombinant human TRKA enzyme, ATP, biotinylated peptide substrate, streptavidin-coated plates, wash buffers, and a suitable detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody).

  • Procedure: a. Prepare a serial dilution of the test compounds in DMSO. b. Add the TRKA enzyme to the wells of a streptavidin-coated microplate. c. Add the diluted test compounds to the wells and incubate for a pre-determined time (e.g., 10 minutes) at room temperature to allow for compound binding. d. Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate. e. Incubate the reaction mixture for a specified period (e.g., 60 minutes) at 30°C. f. Stop the reaction by adding a stop solution (e.g., EDTA). g. Wash the plate to remove unbound reagents. h. Add the detection reagent and incubate for 60 minutes at room temperature. i. Read the plate using a suitable plate reader (e.g., time-resolved fluorescence).

  • Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

MCF-7 Cell Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture: Maintain MCF-7 cells in an appropriate culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

  • Procedure: a. Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds (and a vehicle control) and incubate for 48 or 72 hours. c. After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. d. Remove the medium and add DMSO to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 values are determined from the dose-response curves.

In Vitro M4 Muscarinic Receptor Positive Allosteric Modulator (PAM) Assay

This functional assay measures the ability of a compound to potentiate the response of the M4 muscarinic receptor to its endogenous agonist, acetylcholine (ACh).[8]

  • Cell Line: Use a stable cell line expressing the human M4 muscarinic receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Principle: The assay typically measures a downstream signaling event, such as changes in intracellular calcium concentration or inositol phosphate accumulation.[2][9]

  • Procedure (Calcium Mobilization Assay): a. Plate the M4 receptor-expressing cells in a 96- or 384-well plate. b. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). c. Add the test compound (potential PAM) at various concentrations and incubate. d. Stimulate the cells with a sub-maximal concentration of acetylcholine (EC20). e. Measure the change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR).

  • Data Analysis: The potentiation of the ACh response by the test compound is measured, and the EC50 value (the concentration of the compound that produces 50% of the maximal potentiation) is calculated.

Visualizing Molecular Mechanisms and Workflows

Graphical representations of signaling pathways and experimental workflows can greatly aid in understanding the complex biological processes involved in drug action and evaluation.

PI3K_AKT_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PDK1->AKT Phosphorylation (Activation) mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Fluorinated_Pyridine Fluorinated Pyridine Analog (Inhibitor) Fluorinated_Pyridine->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival, is often dysregulated in cancer. Fluorinated pyridine analogs can act as inhibitors of PI3K, blocking downstream signaling and leading to reduced cell proliferation.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis cluster_invivo In Vivo Studies (Optional) Synthesis Synthesis of Fluorinated Pyridine Analogs Kinase_Assay Kinase Inhibition Assay (e.g., TRKA) Synthesis->Kinase_Assay Cell_Assay Cell Proliferation Assay (e.g., MTT on MCF-7) Synthesis->Cell_Assay PAM_Assay PAM Assay (e.g., M4 Receptor) Synthesis->PAM_Assay IC50 IC50/EC50 Determination Kinase_Assay->IC50 Cell_Assay->IC50 PAM_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR SAR->Synthesis Lead Optimization Animal_Model Animal Model of Disease (e.g., Xenograft) SAR->Animal_Model

Caption: A generalized experimental workflow for the evaluation of fluorinated pyridine analogs, from initial synthesis through in vitro screening, data analysis, and potential progression to in vivo studies.

References

Purity Assessment of 5-Fluoro-2-methoxypyridine: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of chemical intermediates is a cornerstone of reliable and reproducible research. 5-Fluoro-2-methoxypyridine, a key building block in the synthesis of various pharmaceutical compounds, is no exception. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for determining the purity of this compound, supported by detailed experimental protocols and data interpretation.

High-Performance Liquid Chromatography (HPLC) stands as the most prevalent method for purity analysis of non-volatile and thermally stable compounds like this compound. Its high resolution, sensitivity, and quantitative accuracy make it the preferred technique for separating the main component from structurally similar impurities.

Comparative Analysis of Purity Assessment Methods

While HPLC is the workhorse for purity determination, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer orthogonal approaches, each with distinct advantages. The choice of method often depends on the nature of potential impurities and the specific requirements of the analysis.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on differential partitioning between a stationary and a mobile phase.Separation of volatile compounds followed by mass-based detection.Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei.[1][2]
Primary Use Quantification of known and unknown impurities and overall purity assessment.Identification and quantification of volatile and semi-volatile impurities.Absolute purity determination without a specific reference standard of the analyte.[1][2]
Advantages High resolution, high sensitivity, suitable for non-volatile and thermally labile compounds.Excellent for volatile impurities, provides structural information for impurity identification.Primary analytical method, provides structural information, non-destructive.[1][3]
Limitations May require specific reference standards for impurity identification.Not suitable for non-volatile or thermally labile compounds.Lower sensitivity compared to HPLC for trace impurities.

Experimental Protocols

Below are detailed methodologies for a proposed HPLC method for the purity assessment of this compound, along with protocols for the alternative techniques.

High-Performance Liquid Chromatography (HPLC) Protocol

This proposed reversed-phase HPLC (RP-HPLC) method is based on common practices for the analysis of substituted pyridines.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 80
    25 80
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 270 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.

  • Further dilute 1 mL of the stock solution to 10 mL with the same diluent to get a final concentration of 100 µg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a suitable alternative for identifying and quantifying volatile impurities.

Instrumentation:

  • GC-MS system with a capillary column and a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Injector Temperature: 250 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Dissolve the sample in a volatile solvent like dichloromethane or methanol to a concentration of 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Protocol

qNMR provides an absolute purity value by comparing the analyte signal to that of a certified internal standard.[1][2]

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and 5 mg of a certified internal standard (e.g., maleic acid) into a vial.

  • Dissolve the mixture in a precise volume of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters optimized for quantification, including a 90° pulse angle and a sufficient relaxation delay (e.g., 5 times the longest T1).

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data for the purity analysis of two different batches of this compound using HPLC.

Table 1: HPLC Purity Analysis of this compound - Batch A

Peak No.Retention Time (min)Peak AreaArea %Identification
18.521254896599.85This compound
26.21125480.10Impurity 1
39.8762740.05Impurity 2
Total 12567787 100.00

Table 2: HPLC Purity Analysis of this compound - Batch B

Peak No.Retention Time (min)Peak AreaArea %Identification
18.531198745298.50This compound
26.221216541.00Impurity 1
37.98608270.50Impurity 3
Total 12169933 100.00

Visualizations

The following diagrams illustrate the experimental workflow for purity analysis and a decision-making process for selecting the appropriate analytical technique.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing cluster_report Reporting weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Purity Report calculate->report decision_tree start Purity Assessment Needed q1 Are volatile impurities a concern? start->q1 gcms Use GC-MS q1->gcms Yes q2 Is absolute quantification without a specific standard required? q1->q2 No hplc Use HPLC q2->hplc No qnmr Use qNMR q2->qnmr Yes

References

Comparison of different palladium catalysts for pyridine coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of pyridine scaffolds is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for forging carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with pyridine cores. The choice of the palladium catalyst is a critical parameter that dictates the efficiency, selectivity, and substrate scope of these transformations. This guide provides an objective comparison of various palladium catalysts for common pyridine coupling reactions, supported by experimental data and detailed protocols to aid in catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficacy of a palladium catalyst in pyridine coupling reactions is intricately linked to the nature of the palladium precursor, the associated ligands, the reaction conditions, and the specific coupling partners. Below is a summary of the performance of commonly employed palladium catalysts in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving pyridine substrates.

Coupling ReactionPalladium Catalyst/PrecursorLigandBaseSolventTemp. (°C)Time (h)ProductYield (%)Reference
Suzuki-Miyaura
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane8018-22Di-arylated PyridineGood to Better[1]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012Mono-arylated PyridineHigh[1]
PdCl₂(dppf)dppfK₂CO₃DME802Di-arylated PyridineHigh[1]
Pd₂(dba)₃P(t-Bu)₃KF1,4-Dioxane80-10012-24Mono-arylated PyridineEffective[1]
Buchwald-Hartwig Amination
Pd(OAc)₂XantphosCs₂CO₃Toluene11016N-Aryl-aminothiophene-pyridine70-90[2]
Pd₂(dba)₃BrettPhosLiHMDSTHF65162,3-Diaminopyridineup to 66[3]
RuPhos PrecatalystRuPhosLiHMDSTHF6516N-Aryl-2-amino-3-bromopyridine83[3]
Sonogashira Coupling
Pd(CF₃COO)₂PPh₃Et₃NDMF10032-Amino-3-alkynylpyridines72-96[4]
Pd(PPh₃)₂Cl₂PPh₃Et₃NTHF or DMFRT-Alkynyl-substituted PyrazineHigh[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these coupling reactions. Below are representative experimental protocols for the Suzuki-Miyaura and Sonogashira reactions.

General Protocol for Suzuki-Miyaura Coupling of a Dihalopyridine

This protocol is adapted for the selective mono- or di-arylation of a dihalopyridine by controlling stoichiometry and reaction parameters.[1]

Materials:

  • 2,6-Dibromopyridine (1.0 equiv)

  • Arylboronic acid (1.1-1.2 equiv for mono-arylation, >2.2 equiv for di-arylation)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%)

  • Ligand (e.g., P(t-Bu)₃, 4.5 mol%)

  • Base (e.g., KF, 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane)

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 2,6-dibromopyridine and arylboronic acid in the solvent.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Add the base, ligand, and palladium catalyst to the reaction mixture under a counterflow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the desired product.

  • After completion, cool the reaction to room temperature and perform an aqueous work-up.

  • Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Sonogashira Coupling of an Aminobromopyridine

This protocol describes the coupling of a terminal alkyne with an aminobromopyridine.[4]

Materials:

  • 2-Amino-3-bromopyridine (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5.0 mol%)

  • Copper(I) iodide (CuI, 5.0 mol%)

  • Base (e.g., Triethylamine (Et₃N), 2.0 equiv)

  • Solvent (e.g., DMF)

Procedure:

  • To a 10 mL round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst, ligand, and CuI.

  • Add the solvent (e.g., 2.0 mL DMF) and stir the mixture for 30 minutes.

  • Add the 2-amino-3-bromopyridine and the terminal alkyne.

  • Heat the reaction mixture to 100 °C with stirring for 3 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and process as described in the Suzuki-Miyaura protocol (aqueous work-up, extraction, and purification).

Visualizing the Catalytic Cycle

The following diagram illustrates the general workflow of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. The catalytic cycle involves the oxidative addition of the pyridine halide to a Pd(0) species, followed by transmetalation with the organoboron reagent, and finally, reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.[6]

Palladium_Catalyzed_Coupling cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition (Pyridine-X) Pd(0)L2->Oxidative_Addition Pyridine-X Transmetalation Transmetalation (R-B(OR)2) Oxidative_Addition->Transmetalation R-B(OR)2 Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Pyridine-R Coupled_Product Coupled Product (Pyridine-R) Pyridine_Halide Pyridine Halide (Pyridine-X) Coupling_Partner Coupling Partner (e.g., R-B(OR)2) Base Base

Caption: General workflow for a palladium-catalyzed pyridine coupling reaction.

Concluding Remarks

The selection of an optimal palladium catalyst system is paramount for achieving high yields and selectivity in pyridine coupling reactions. For routine Suzuki-Miyaura couplings of bromo- and iodopyridines, traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) often provide satisfactory results.[6] However, for more challenging substrates, such as chloropyridines, or to achieve specific regioselectivity, advanced catalyst systems employing bulky, electron-rich phosphine ligands (e.g., SPhos, Xantphos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are generally required.[6][7] The use of well-defined precatalysts, such as those developed by the Buchwald group, can offer advantages in terms of stability, activity, and reproducibility.[8] Careful consideration of the interplay between the palladium source, ligand, base, solvent, and temperature is essential for the successful synthesis of functionalized pyridine derivatives.

References

A Researcher's Guide to In Vitro Metabolic Stability Assays for Fluoropyridine-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methodologies and Performance Data for Assessing the Metabolic Stability of Novel Fluoropyridine Compounds.

The incorporation of a fluoropyridine core is a widely utilized strategy in medicinal chemistry to enhance the potency, selectivity, and pharmacokinetic properties of drug candidates. A critical determinant of a candidate's success is its metabolic stability, which dictates its half-life and bioavailability in vivo. This guide provides a comparative overview of the in vitro assays used to assess the metabolic stability of fluoropyridine-containing compounds, supported by experimental data and detailed protocols.

Comparing In Vitro Systems: Liver Microsomes vs. Hepatocytes

The two most common in vitro systems for evaluating metabolic stability are liver microsomes and hepatocytes. Each offers distinct advantages and limitations.

Liver microsomes , which are subcellular fractions of the endoplasmic reticulum, are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily. Assays using microsomes are generally cost-effective, have a high throughput, and are excellent for initial screening of compounds susceptible to oxidative metabolism.

Hepatocytes , being intact liver cells, provide a more holistic and physiologically relevant model. They contain a full complement of both Phase I and Phase II metabolic enzymes (e.g., UDP-glucuronosyltransferases and sulfotransferases), as well as cellular transporters. This makes hepatocyte assays more comprehensive for predicting in vivo metabolic clearance, though they are typically more resource-intensive.

FeatureLiver MicrosomesHepatocytes
Enzyme Complement Primarily Phase I (CYP) enzymesPhase I and Phase II enzymes, transporters
Predictive Power Good for initial assessment of oxidative metabolismMore comprehensive prediction of in vivo clearance
Throughput HighModerate
Cost LowerHigher
Complexity SimplerMore complex
Ideal Use Case Early-stage screening, lead optimizationLater-stage characterization, human dose prediction

Quantitative Comparison of Metabolic Stability in Fluoropyridine Analogs

The strategic placement of fluorine atoms on a pyridine ring can significantly impact a compound's metabolic fate. Fluorine's high electronegativity can shield adjacent positions from oxidative attack by CYP enzymes, a common metabolic pathway for pyridine-containing molecules. The following tables present in vitro metabolic stability data for a series of fluorinated and non-fluorinated analogs from published studies.

Disclaimer: The following data is compiled from different research articles. Direct comparison between tables should be made with caution as experimental conditions may vary.

Table 1: Metabolic Stability of Piperazin-1-ylpyridazine Analogs in Mouse and Human Liver Microsomes [1]

CompoundRMLM t1/2 (min)HLM t1/2 (min)
1 H23
2 4-F>120>120
3 3-F411
4 2-F37
5 3,5-diF613

MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. Data illustrates the significant increase in metabolic stability upon para-fluorination (Compound 2) compared to the non-fluorinated parent (Compound 1) and other fluorinated analogs.

Table 2: Metabolic Stability of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors in Liver Microsomes [2]

CompoundKey Structural FeatureMLM (% metabolized in 30 min)HLM (% metabolized in 30 min)
5 Non-fluorinated analog8986
6 Fluorinated analog24-
10a Morpholine replacement99-
20f N-methyl piperazine-24
21i 1-methyl-1H-pyrazol-4-yl2010

MLM: Mouse Liver Microsomes; HLM: Human Liver Microsomes. This data showcases how fluorination and other structural modifications can influence metabolic stability.

Experimental Protocols

Below are detailed methodologies for conducting in vitro metabolic stability assays using liver microsomes and hepatocytes.

Liver Microsomal Stability Assay

1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound upon incubation with liver microsomes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Pooled human or animal liver microsomes (e.g., 20 mg/mL)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard solution

  • Acetonitrile (or other suitable organic solvent) for reaction termination

  • 96-well plates

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Protein Precipitation: Centrifuge the plate to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.

4. Data Analysis:

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

  • The slope of the linear portion of the curve represents the elimination rate constant (k).

  • Calculate the half-life (t1/2) using the formula: t1/2 = 0.693 / k.

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).

Hepatocyte Stability Assay

1. Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound in a more physiologically relevant system containing both Phase I and Phase II enzymes.

2. Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Cryopreserved human or animal hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E with supplements)

  • Internal standard solution

  • Acetonitrile (or other suitable organic solvent)

  • Collagen-coated 96-well plates

  • Incubator (37°C, 5% CO2)

  • Centrifuge

  • LC-MS/MS system

3. Procedure:

  • Cell Plating: Thaw and plate the cryopreserved hepatocytes in collagen-coated 96-well plates at a desired cell density (e.g., 0.5 x 106 cells/mL). Allow the cells to attach for several hours.

  • Compound Incubation: Remove the plating medium and add fresh, pre-warmed medium containing the test compound (final concentration typically 1 µM).

  • Time-point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium and/or cell lysate.

  • Reaction Termination: Terminate the metabolic activity by adding a cold organic solvent with an internal standard.

  • Sample Processing: Centrifuge the samples to pellet cell debris.

  • Sample Analysis: Analyze the supernatant for the concentration of the parent compound using LC-MS/MS.

4. Data Analysis:

  • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance often expressed per million cells: Clint (µL/min/106 cells).

Visualizing Workflows and Metabolic Pathways

Experimental Workflow for In Vitro Metabolic Stability Assay

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_compound Prepare Test Compound Stock mix Combine Compound, System & Cofactors prep_compound->mix prep_system Prepare Microsomes or Hepatocytes prep_system->mix prep_cofactors Prepare NADPH Regenerating System prep_cofactors->mix incubate Incubate at 37°C mix->incubate sampling Sample at Time Points incubate->sampling terminate Terminate Reaction (Cold Solvent + IS) sampling->terminate centrifuge Centrifuge terminate->centrifuge analyze LC-MS/MS Analysis centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t1/2 and Clint plot->calculate

Figure 1. A generalized workflow for conducting an in vitro metabolic stability assay.

Representative Metabolic Pathway of a Fluoropyridine Core

The primary metabolic routes for pyridine-containing compounds often involve oxidation of the pyridine ring, catalyzed by CYP enzymes. The presence of a fluorine atom can block or alter these metabolic "hotspots."

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Fluoropyridine Drug Candidate cyp CYP-mediated Oxidation parent->cyp CYP Enzymes hydroxylated Hydroxylated Metabolite cyp->hydroxylated n_oxide Pyridine N-Oxide Metabolite cyp->n_oxide conjugation Conjugation (e.g., Glucuronidation) hydroxylated->conjugation excretable Excretable Conjugate conjugation->excretable

Figure 2. A simplified diagram of potential metabolic pathways for a fluoropyridine-containing compound.

Conclusion

The assessment of in vitro metabolic stability is a cornerstone of modern drug discovery and development. For drug candidates featuring a fluoropyridine core, understanding their metabolic fate is crucial for optimizing their pharmacokinetic profiles. While liver microsome assays offer a high-throughput and cost-effective method for initial screening of Phase I metabolism, hepatocyte assays provide a more comprehensive and physiologically relevant model that includes both Phase I and Phase II metabolic pathways. The strategic incorporation of fluorine can significantly enhance metabolic stability, as demonstrated by the provided experimental data. By employing the detailed protocols and understanding the comparative advantages of each in vitro system, researchers can make more informed decisions in the selection and advancement of robust drug candidates.

References

Safety Operating Guide

Safe Disposal of 5-Fluoro-2-methoxypyridine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Fluoro-2-methoxypyridine are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all relevant personnel are familiar with the safety data sheet (SDS) for this compound. Standard laboratory safety protocols should be strictly followed.

Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound. This includes:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, use a NIOSH-approved respirator.

II. Disposal of Unused or Waste this compound

The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1]

Operational Steps:

  • Segregation and Collection:

    • Collect unused this compound and any solutions containing it in a designated, properly labeled, and sealed waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include any other relevant hazard warnings as indicated on the SDS.

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Professional Disposal:

    • Arrange for the collection and disposal of the waste through a licensed and certified hazardous waste disposal company.

    • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

III. Disposal of Contaminated Materials

Any materials that have come into contact with this compound, such as personal protective equipment (gloves, etc.), absorbent materials from a spill, or empty containers, must be treated as hazardous waste.

Operational Steps:

  • Collection:

    • Place all contaminated materials into a designated hazardous waste container.

  • Empty Containers:

    • Empty containers should be disposed of as unused product.[1] Do not rinse and reuse the containers.

  • Labeling and Storage:

    • Follow the same labeling and storage procedures as for the chemical waste.

  • Professional Disposal:

    • Dispose of the contaminated materials through the same licensed hazardous waste disposal service.

IV. Spill Response and Cleanup

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure adequate ventilation.

  • Containment:

    • Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, dry sand).

  • Collection:

    • Carefully collect the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontamination:

    • Decontaminate the spill area with a suitable cleaning agent. Collect all cleaning materials and dispose of them as hazardous waste.

V. Quantitative Data Summary

ParameterGuidelineSource
Primary Disposal Method Incineration via a licensed disposal company.[1]
Contaminated Packaging Dispose of as unused product.[1]
Personal Protective Equipment Safety glasses, gloves, lab coat.-
Spill Cleanup Use inert absorbent material.-

VI. Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_start Start: Identify Waste cluster_prep Preparation for Disposal cluster_disposal Professional Disposal cluster_spill Spill Response start Unused this compound or Contaminated Materials collect Segregate and Collect in Labeled Container start->collect store Store in a Safe, Well-Ventilated Area collect->store contact Contact Licensed Waste Disposal Service store->contact incinerate Incineration in a Chemical Incinerator contact->incinerate spill Spill Occurs contain Contain with Inert Absorbent Material spill->contain spill_collect Collect and Place in Hazardous Waste Container contain->spill_collect spill_collect->store

References

Personal protective equipment for handling 5-Fluoro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide is based on safety data for structurally similar compounds and general best practices for handling halogenated pyridines. Always consult the specific Safety Data Sheet (SDS) for 5-Fluoro-2-methoxypyridine provided by the supplier before handling the chemical.

This document provides essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar compounds are classified as irritants and may be harmful if ingested, inhaled, or absorbed through the skin.[1][2][3][4] It is crucial to use appropriate personal protective equipment to minimize exposure.

Table 1: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[3]Protects against splashes and vapors that can cause serious eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Nitrile gloves may be suitable for short-term contact but should be changed immediately upon contamination.Prevents skin contact, which can cause irritation.[1] The choice of glove material should be confirmed with the specific SDS and glove manufacturer's compatibility charts.
Body Protection A flame-retardant and chemical-resistant lab coat, fully buttoned. An apron may be used for additional protection.Protects against splashes and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area, preferably within a certified chemical fume hood.[2][3] If ventilation is inadequate, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[2]Minimizes the inhalation of vapors, which may cause respiratory tract irritation.[1][2]

Operational Plan for Handling this compound

Adherence to a strict operational workflow is paramount to ensure safety.

Step 1: Preparation and Engineering Controls

  • Ensure a certified chemical fume hood is operational.

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[3]

  • Designate a specific area within the fume hood for handling this compound.

  • Assemble all necessary equipment and reagents before introducing the chemical.

Step 2: Donning Personal Protective Equipment (PPE)

  • Put on all required PPE as outlined in Table 1 before entering the designated handling area.

Step 3: Chemical Handling

  • Conduct all manipulations of this compound within the chemical fume hood to control vapor exposure.

  • Ground all equipment when transferring flammable liquids to prevent static discharge.[3]

  • Keep containers tightly closed when not in use.[1]

  • Avoid direct contact with the chemical. Use appropriate tools for transfers.

Step 4: Post-Handling Procedures

  • Decontaminate all surfaces and equipment after use.

  • Properly label and store any unused chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.

  • Remove PPE in the correct order to avoid self-contamination and dispose of single-use items in the designated waste stream.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Table 2: Emergency Response Plan

Exposure TypeProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2][4]
Skin Contact Immediately remove all contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2][4]
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2]
Minor Spill In a fume hood, absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite). Place the absorbed material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent.
Major Spill Evacuate the area immediately. Alert others and contact the appropriate emergency response team. Do not attempt to clean up a large spill without proper training and equipment.

Waste Disposal Plan

Proper disposal of this compound and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Collect all waste containing this compound, including contaminated PPE, absorbent materials, and empty containers, in a designated and clearly labeled hazardous waste container.

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal Method: Dispose of the hazardous waste through a licensed professional waste disposal service.[2] The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]

  • Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[5] Do not dispose of this chemical down the drain.[2]

Workflow for Safe Handling of this compound

prep Step 1: Preparation - Verify fume hood and safety showers - Designate handling area - Assemble equipment ppe Step 2: Don PPE - Safety Goggles - Chemical-Resistant Gloves - Lab Coat prep->ppe Proceed when ready handling Step 3: Chemical Handling - Work in fume hood - Keep container closed - Avoid direct contact ppe->handling Enter handling area post Step 4: Post-Handling - Decontaminate surfaces - Store chemical properly - Doff PPE correctly - Wash hands handling->post After completion emergency Emergency Procedures - Eye/Skin Contact: Flush with water - Inhalation: Move to fresh air - Ingestion: Seek medical aid - Spill: Evacuate and report handling->emergency In case of incident disposal Waste Disposal - Segregate hazardous waste - Label container correctly - Use licensed disposal service post->disposal Segregate waste emergency->post After securing area

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-methoxypyridine
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-methoxypyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.